Product packaging for Acetic acid;dodec-2-en-1-ol(Cat. No.:CAS No. 84801-16-1)

Acetic acid;dodec-2-en-1-ol

Cat. No.: B15435689
CAS No.: 84801-16-1
M. Wt: 244.37 g/mol
InChI Key: PCXBFHDXBBPBQX-UHFFFAOYSA-N
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Description

Acetic acid;dodec-2-en-1-ol is a chemical ester of interest for research and development applications, particularly in the field of flavor and fragrance chemistry. The compound is derived from dodec-2-en-1-ol, a twelve-carbon unsaturated alcohol known for its pleasant, fatty, and oily odor profile . This makes the ester a potential candidate for use as a foundational material in the development and study of specialty compositions, where it can serve as a good fatty base note . Researchers value this material for investigating sensory properties and synthesis pathways in organic chemistry. The compound is provided for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B15435689 Acetic acid;dodec-2-en-1-ol CAS No. 84801-16-1

Properties

CAS No.

84801-16-1

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

acetic acid;dodec-2-en-1-ol

InChI

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h10-11,13H,2-9,12H2,1H3;1H3,(H,3,4)

InChI Key

PCXBFHDXBBPBQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCO.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dodec-2-en-1-yl acetate, an unsaturated ester with potential applications in various fields of chemical research and development. This document details the synthetic routes, experimental protocols, and in-depth analytical characterization of this compound.

Synthesis of Dodec-2-en-1-yl Acetate

Dodec-2-en-1-yl acetate can be synthesized through a two-step process: the formation of the precursor alcohol, dodec-2-en-1-ol, followed by its esterification to the final acetate product. Both (E) and (Z) isomers can be selectively synthesized depending on the chosen reaction conditions.

Synthesis of Dodec-2-en-1-ol

The precursor alcohol, dodec-2-en-1-ol, can be prepared via the reduction of dodec-2-yn-1-ol. The stereochemistry of the resulting alkene is dependent on the reducing agent used.

  • Synthesis of (Z)-dodec-2-en-1-ol: The partial hydrogenation of dodec-2-yn-1-ol over Lindlar's catalyst yields the (Z)-isomer.

  • Synthesis of (E)-dodec-2-en-1-ol: The reduction of dodec-2-yn-1-ol with a dissolving metal reduction, such as sodium in liquid ammonia, produces the (E)-isomer.

Alternatively, the Wittig reaction provides a versatile method for the synthesis of dodec-2-en-1-ol, allowing for good stereocontrol.[1][2] The reaction involves the coupling of an appropriate phosphonium ylide with an aldehyde.

Cross-metathesis is another modern synthetic strategy that can be employed for the synthesis of dodec-2-en-1-ol and its acetate derivative.[3][4][5][6] This method involves the reaction of two different alkenes in the presence of a catalyst.

Esterification of Dodec-2-en-1-ol

The final step in the synthesis is the esterification of dodec-2-en-1-ol with acetic anhydride in the presence of a base catalyst, such as pyridine.[2][7][8] This reaction proceeds via nucleophilic acyl substitution to yield dodec-2-en-1-yl acetate.

Experimental Protocol: Acetylation of Dodec-2-en-1-ol [2][7][8]

  • Dissolve dodec-2-en-1-ol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure dodec-2-en-1-yl acetate.

Characterization of Dodec-2-en-1-yl Acetate

A thorough characterization of the synthesized dodec-2-en-1-yl acetate is crucial to confirm its identity, purity, and stereochemistry. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of dodec-2-en-1-yl acetate.

Table 1: Predicted ¹H NMR Spectral Data for (E)-dodec-2-en-1-yl acetate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~5.70m-1HH-3
~5.55m-1HH-2
~4.50d~6.02HH-1
~2.05s-3H-OCOCH₃
~2.00q~7.02HH-4
~1.2-1.4m-14H-(CH₂)₇-
~0.88t~7.03HH-12

Table 2: Predicted ¹³C NMR Spectral Data for (E)-dodec-2-en-1-yl acetate

Chemical Shift (δ, ppm)Assignment
~171.0C=O
~135.0C-3
~125.0C-2
~65.0C-1
~32.0-22.0-(CH₂)₈-
~21.0-OCOCH₃
~14.0C-12
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dodec-2-en-1-yl acetate (C₁₄H₂₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 226.36.

Table 3: Predicted Mass Spectrometry Fragmentation for Dodec-2-en-1-yl Acetate [5][6]

m/zFragment Ion
226[C₁₄H₂₆O₂]⁺ (Molecular Ion)
166[M - CH₃COOH]⁺
43[CH₃CO]⁺ (Base Peak)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic FTIR Absorption Bands for Dodec-2-en-1-yl Acetate

Wavenumber (cm⁻¹)Functional Group
~3010=C-H stretch (alkene)
~2925, 2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1670C=C stretch (alkene)
~1235C-O stretch (ester)
~965=C-H bend (trans-alkene)

Workflow and Logical Diagrams

General Organic Synthesis Workflow

The synthesis of dodec-2-en-1-yl acetate follows a standard organic synthesis workflow, which can be visualized as a logical progression of steps.[9][10][11][12]

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization start Starting Materials (dodec-2-en-1-ol, Acetic Anhydride, Pyridine) reaction Esterification Reaction start->reaction quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms ftir FTIR Spectroscopy chromatography->ftir end Pure Dodec-2-en-1-yl Acetate nmr->end ms->end ftir->end

Caption: General workflow for the synthesis and characterization of dodec-2-en-1-yl acetate.

Esterification Reaction Mechanism

The synthesis of dodec-2-en-1-yl acetate from dodec-2-en-1-ol and acetic anhydride is a classic example of an esterification reaction.[1] The logical flow of this reaction mechanism can be depicted as follows:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products alcohol Dodec-2-en-1-ol tetrahedral Tetrahedral Intermediate alcohol->tetrahedral Nucleophilic Attack anhydride Acetic Anhydride anhydride->tetrahedral ester Dodec-2-en-1-yl Acetate tetrahedral->ester Elimination of Leaving Group acid Acetic Acid tetrahedral->acid

Caption: Logical diagram of the esterification of dodec-2-en-1-ol with acetic anhydride.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of dodec-2-en-1-yl acetate. The outlined synthetic procedures and analytical data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The provided workflows offer a clear visual representation of the experimental and mechanistic aspects of this compound's preparation and analysis.

References

The Biological Activity of Dodec-2-en-1-yl Acetate: A Comparative Analysis in the Context of Isomeric Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

October 28, 2025

Executive Summary

This technical guide addresses the biological activity of dodec-2-en-1-yl acetate. An extensive review of the scientific literature reveals a significant lack of specific data pertaining to the biological effects, mechanism of action, and quantitative bioactivity of this particular isomer. In contrast, numerous other isomers of dodecen-1-yl acetate have been well-characterized, primarily as potent insect pheromones, with one notable exception as a mammalian sex pheromone.

This document provides a comprehensive comparative analysis of the known biological activities of various dodecen-1-yl acetate isomers to offer a contextual understanding for researchers investigating dodec-2-en-1-yl acetate. It summarizes available quantitative data, details common experimental protocols for pheromone bioactivity assessment, and presents visual workflows for key experimental processes. The information presented herein is intended to serve as a foundational resource for scientists and professionals in drug development and chemical ecology, highlighting a knowledge gap and providing a framework for future investigation into the biological role of dodec-2-en-1-yl acetate.

Introduction: The Dodecen-1-yl Acetate Family

Dodecen-1-yl acetates are a group of unsaturated esters with the chemical formula C₁₄H₂₆O₂. The position and geometry (cis/Z or trans/E) of the carbon-carbon double bond give rise to a large number of isomers, each with potentially unique chemical properties and biological activities. While information on dodec-2-en-1-yl acetate is scarce, several other isomers are well-documented as semiochemicals, playing crucial roles in the chemical communication of various species.[1] These are often referred to as straight-chain lepidopteran pheromones (SCLPs) and are characterized by an unbranched aliphatic chain (typically 9 to 18 carbons) ending in an alcohol, aldehyde, or acetate functional group, with up to three double bonds.[1]

The biological activity of these compounds is highly specific to their isomeric form; even minor changes in the double bond position or stereochemistry can drastically alter or eliminate their function.[2] This high degree of specificity is fundamental to their role in ensuring species-specific communication for behaviors such as mating.

Comparative Biological Activity of Dodecen-1-yl Acetate Isomers

The primary biological activity reported for dodecen-1-yl acetate isomers is their function as pheromones, which are chemical substances released by an organism that elicit a specific reaction in a receiving organism of the same species.

Insect Pheromones

A multitude of dodecen-1-yl acetate isomers serve as sex pheromones for various insect species, particularly within the order Lepidoptera (moths and butterflies). These pheromones are typically released by females to attract males for mating. The specific blend and ratio of different isomers are often critical for an effective attractive signal.

IsomerSpeciesRoleQuantitative Data
(Z)-7-Dodecen-1-yl acetate Argyrotaenia velutinana (Redbanded leafroller)Sex Pheromone-
(E)-8-Dodecen-1-yl acetate Grapholita molesta (Oriental fruit moth)Sex Pheromone ComponentA key component of the sex pheromone blend.[3][4]
(Z)-8-Dodecen-1-yl acetate Grapholita molesta (Oriental fruit moth), Cydia pomonella (Codling moth)Sex Pheromone ComponentA major component of the sex pheromone blend for G. molesta.[3][5][6] Also shows attractive effects on Varroa destructor.[7]
(E)-9-Dodecen-1-yl acetate Ancylis sativa (Date palm moth)Sex Pheromone ComponentEffective in an 8:2 ratio with the (Z)-isomer for trapping.[8]
(Z)-9-Dodecen-1-yl acetate Eupoecilia ambiguella (European grape vine moth)Sex PheromoneA key attractant for this species.[9]
Mammalian Pheromone

In a remarkable instance of convergent evolution, an isomer of dodecen-1-yl acetate also functions as a mammalian sex pheromone.

IsomerSpeciesRoleQuantitative Data
(Z)-7-Dodecen-1-yl acetate Elephas maximus (Asian elephant)Sex PheromoneReleased in the urine of pre-ovulatory females. Concentrations increase from non-detectable to 33.0 µg/ml (0.146 mM) just prior to ovulation.[10][11][12] Elicits chemosensory responses (flehmen) and mating-associated behaviors in males.[10][11]

Experimental Protocols

The identification and characterization of pheromones involve a series of sophisticated analytical and behavioral experiments. The following are generalized protocols for key experimental methodologies cited in the study of dodecen-1-yl acetate isomers.

Pheromone Extraction and Identification
  • Gland Extraction: The pheromone glands (typically in the abdominal tips of female insects) are excised and extracted with a non-polar solvent like hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate and identify the chemical components. The mass spectra of the components are compared to known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel compounds, NMR spectroscopy is employed to determine the precise arrangement of atoms and the stereochemistry of the double bonds.[11]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial tool for identifying which compounds in an extract are biologically active.

  • Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes.

  • Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing the test compound are introduced into the airstream.

  • Signal Recording: The electrical potential changes across the antenna are amplified and recorded. A significant voltage drop upon introduction of a compound indicates that the insect's olfactory receptor neurons are responding to it.

Behavioral Bioassays

Behavioral bioassays are essential to confirm the function of a putative pheromone. These assays can range from simple laboratory setups to large-scale field trials.

  • Wind Tunnel Assays: Male insects are released into a wind tunnel, and a plume of the synthetic pheromone is introduced. The insects' flight behavior (e.g., upwind flight, casting, landing at the source) is observed and quantified.

  • Field Trapping: Traps baited with the synthetic pheromone are placed in the natural habitat of the target species. The number of males caught in the baited traps is compared to control traps (unbaited or baited with a solvent).[13] The optimal blend and concentration of pheromone components can be determined through these field trials.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of dodecen-1-yl acetate isomers as pheromones.

Pheromone_Identification_Workflow cluster_extraction Extraction & Analysis cluster_bioassay Bioactivity Screening cluster_synthesis Synthesis & Confirmation gland_extraction Pheromone Gland Extraction gcms GC-MS Analysis gland_extraction->gcms eag Electroantennography (EAG) nmr NMR for Structure Elucidation gcms->nmr gcms->eag behavioral_assay Behavioral Bioassays (Wind Tunnel/Field) eag->behavioral_assay synthesis Chemical Synthesis of Putative Pheromone behavioral_assay->synthesis confirmation Field Trials with Synthetic Compound synthesis->confirmation

Pheromone Identification and Confirmation Workflow.

EAG_Workflow start Start antenna_prep Excise and Mount Insect Antenna start->antenna_prep stimulus_prep Prepare Volatile Compound Dilutions start->stimulus_prep airstream Establish Constant Purified Airstream antenna_prep->airstream puff Introduce Puff of Test Compound stimulus_prep->puff airstream->puff record Record Antennal Depolarization (mV) puff->record analyze Analyze EAG Response Amplitude record->analyze end End analyze->end Mating_Disruption_Concept cluster_natural Natural Mating cluster_disruption Mating Disruption female Female Moth plume Pheromone Plume female->plume releases male1 Male Moth plume->male1 attracts dispensers Synthetic Pheromone Dispensers background Pheromone-Saturated Air dispensers->background release male2 Confused Male Moth background->male2 overwhelms

References

Unveiling the Presence of Dodecenyl Acetate Isomers in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While dodec-2-en-1-yl acetate is not known to occur naturally, a variety of its isomers are prevalent in the natural world, primarily serving as critical components of insect sex pheromones. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and signaling of these vital semiochemicals.

Quantitative Data on Naturally Occurring Dodecenyl Acetate Isomers

Several isomers of dodecenyl acetate have been identified as key components of insect pheromones. The specific blend and ratio of these isomers are often crucial for species-specific communication. Below is a summary of quantitative data for some prominent, naturally occurring dodecenyl acetate pheromones.

Insect SpeciesPheromone Component(s)Ratio/AmountSource
Grapholita molesta (Oriental Fruit Moth)(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, Dodecanol(Z)-8-acetate to (E)-8-acetate ratio of 100:7; ~0.1–0.2 ng of total pheromone per female per hour of calling[1]Ovipositor washings[1][2]
Cryptophlebia batrachopa(Z)-8-dodecenyl acetateMajor component with <0.5% of the E isomer[2]Ovipositor washings[2]
Cryptophlebia leucotreta(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetateApproximately equal amounts of Z and E isomers[2]Ovipositor washings[2]
Asian elephant (Elephas maximus)(Z)-7-dodecen-1-yl acetate-Urine[3]

Experimental Protocols

The identification and quantification of dodecenyl acetate isomers in natural samples involve a series of meticulous experimental procedures.

Sample Collection and Extraction

Pheromone Collection from Insects: Pheromones are typically collected from virgin female insects during their calling period (the time of pheromone release). A common method involves placing the females in a glass flask and washing the flask with a solvent to collect the emitted pheromone[1]. Another method is the direct washing of the ovipositor (the egg-laying organ) with a suitable solvent[2].

Urine Collection from Mammals: For larger animals like elephants, urine samples containing pheromones are collected and can be extracted using solid-phase extraction (SPE) or liquid-liquid extraction with solvents like hexane or dichloromethane[3].

Analytical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for separating and identifying volatile compounds like dodecenyl acetate isomers. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the molecule's structure.

Electroantennography (EAG): EAG is a sensitive technique used to detect which compounds in a complex mixture are biologically active. It involves connecting an insect's antenna to an electrode and measuring the electrical response to different chemical stimuli. This method is often coupled with GC to pinpoint the specific pheromone components in a natural extract[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the precise chemical structure of a purified compound, including the position and geometry of double bonds. For instance, the NMR spectrum of (Z)-7-dodecen-1-yl acetate from elephant urine was compared to a commercial standard to confirm its identity[3].

Biosynthesis and Signaling Pathways

Biosynthesis of Dodecenyl Acetates in Insects

The biosynthesis of dodecenyl acetates in insects begins with common fatty acid synthesis pathways[4][5]. The process involves a series of enzymatic reactions to produce a saturated fatty acid precursor, which is then modified to introduce unsaturation and the acetate functional group.

The biosynthesis can be summarized in the following logical steps:

  • De novo fatty acid synthesis: Acetyl-CoA is converted to a 16- or 18-carbon saturated fatty acid through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS)[6].

  • Chain-shortening: The long-chain fatty acid is shortened to a 12-carbon chain.

  • Desaturation: A specific desaturase enzyme introduces a double bond at a precise position and with a specific stereochemistry (Z or E)[4].

  • Reduction: The carboxyl group of the fatty acid is reduced to an alcohol by a fatty acyl reductase (FAR)[4].

  • Acetylation: An acetyltransferase enzyme catalyzes the final step, adding an acetyl group to the alcohol to form the dodecenyl acetate pheromone[4].

Biosynthesis AcetylCoA Acetyl-CoA FattyAcid Saturated Fatty Acid (C16/C18) AcetylCoA->FattyAcid Fatty Acid Synthase DodecanoicAcid Dodecanoic Acid (C12) FattyAcid->DodecanoicAcid Chain Shortening DodecenoylCoA Dodecenoyl-CoA DodecanoicAcid->DodecenoylCoA Desaturase Dodecenol Dodecen-1-ol DodecenoylCoA->Dodecenol Fatty Acyl Reductase DodecenylAcetate Dodecenyl Acetate Dodecenol->DodecenylAcetate Acetyltransferase

Biosynthesis of Dodecenyl Acetate Pheromones in Insects.
Olfactory Signaling Pathway in Insects

The detection of pheromones by insects is a highly sensitive and specific process that initiates a signaling cascade, ultimately leading to a behavioral response.

The general workflow for pheromone detection and signal transduction is as follows:

  • Pheromone Binding: Pheromone molecules enter the insect's antenna through pores and are bound by Pheromone Binding Proteins (PBPs) in the sensillar lymph[7].

  • Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN)[7][8].

  • Signal Transduction: The binding of the pheromone to the OR, which is typically a ligand-gated ion channel, causes the channel to open, leading to an influx of cations and depolarization of the neuron[9][10].

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

  • Signal Transmission to the Brain: The action potential travels along the axon of the ORN to a specific region of the insect brain called the antennal lobe, where the information is processed, leading to a behavioral response, such as flight towards the pheromone source[8].

SignalingPathway cluster_Antenna Antenna Sensillum cluster_Brain Insect Brain Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation (Ion Channel Opening) AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transmission (Action Potential) HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Signal Processing Behavior Behavioral Response HigherBrain->Behavior

General Olfactory Signaling Pathway for Insect Pheromones.

References

Dodec-2-en-1-yl Acetate: A Technical Guide to its Role as an Insect Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodec-2-en-1-yl acetate, a monounsaturated C12 acetate, represents a class of molecules with significant potential in the development of species-specific insect pest management strategies. While research on this specific isomer is emerging, the broader family of dodecenyl acetates has been well-established as potent insect sex pheromones, primarily for various species of Lepidoptera. This technical guide provides a comprehensive overview of dodec-2-en-1-yl acetate and its analogues as insect sex pheromones, detailing available data on their synthesis, biological activity, and the underlying biochemical pathways. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pheromone bioassays, and provides visual representations of relevant biological and experimental workflows to facilitate further research and development in this field.

Introduction

Insect sex pheromones are chemical signals released by an organism to attract a mate of the same species. Their high specificity and potency make them ideal candidates for use in integrated pest management (IPM) programs through strategies such as mating disruption, mass trapping, and population monitoring. Dodecenyl acetates are a prominent class of sex pheromones, with various isomers acting as key attractants for numerous pest species. This guide focuses on dodec-2-en-1-yl acetate, exploring its potential as a semiochemical and providing a technical framework for its study and application. While direct quantitative data for dodec-2-en-1-yl acetate is limited in publicly available literature, this guide draws upon extensive research on closely related and structurally similar compounds to provide a robust foundation for researchers.

Chemical Synthesis

The synthesis of specific isomers of dodecenyl acetates is crucial for their use in research and pest control. Both (E)- and (Z)-isomers of dodec-2-en-1-yl acetate can be synthesized through various established organic chemistry routes.

General Synthetic Strategy

A common approach to synthesizing unsaturated acetates involves the creation of the carbon-carbon double bond at the desired position with specific stereochemistry, followed by the introduction of the acetate functional group. Key reactions often include Wittig reactions, Grignard reactions, and acetylations.

Example Synthesis of a Dodecenyl Acetate Isomer

Table 1: Example Synthesis Protocol for (E)-8-dodecen-1-yl acetate

StepReagents and ConditionsDescription
1. Grignard Reagent Formation 1-bromohexane, Magnesium turnings, dry THFFormation of hexylmagnesium bromide.
2. Coupling Reaction Hexylmagnesium bromide, 6-chloro-1-hexyne, CuCl catalystCoupling of the Grignard reagent with the alkyne to form dodec-6-yn-1-ol.
3. Reduction of Alkyne Dodec-6-yn-1-ol, Sodium in liquid ammoniaStereoselective reduction of the alkyne to the (E)-alkene, yielding (E)-dodec-6-en-1-ol.
4. Isomerization (if necessary) (E)-dodec-6-en-1-ol, suitable catalystIsomerization to move the double bond to the desired position. This is a challenging step and often requires specific catalytic systems. For dodec-2-en-1-ol, starting with a C2 alkyne would be a more direct route.
5. Acetylation (E)-dodec-2-en-1-ol, Acetic anhydride, PyridineEsterification of the alcohol to form (E)-dodec-2-en-1-yl acetate.
6. Purification Silica gel column chromatographyPurification of the final product.

Biological Activity and Efficacy

The biological activity of a pheromone is typically assessed through a combination of electrophysiological and behavioral assays. While specific data for dodec-2-en-1-yl acetate is sparse, data from structurally related compounds provides valuable insights into its potential efficacy.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to identify compounds that can be detected by the insect's olfactory system.

Table 2: Electroantennography (EAG) Data for a Related Compound ((E)-2-octenyl acetate)

Insect SpeciesCompoundDoseAntennal Response (mV)Reference
Bagrada hilaris(E)-2-octenyl acetate10 µg0.5 ± 0.05[1]

Note: This data is for a related compound and serves as an example of the type of quantitative data obtained from EAG studies.

Behavioral Bioassays

Behavioral assays, such as wind tunnel and field trapping experiments, are used to determine if a compound elicits a behavioral response, such as upwind flight and attraction.

Table 3: Wind Tunnel Bioassay Data for a Related Compound (2-butyl 2-dodecenoate)

Insect SpeciesCompoundLure LoadingBehavioral ResponseReference
Tilloidea unifasciata2-butyl 2-dodecenoate (racemic)Not specifiedAttraction of males
Tilloidea unifasciata(R)-2-butyl 2-dodecenoateNot specifiedAttraction of males
Tilloidea unifasciata(S)-2-butyl 2-dodecenoateNot specifiedAttraction of males

Note: This data is for a structurally related compound and indicates that stereoisomerism may not be critical for attraction in this species.

Table 4: Field Trapping Data for a Related Compound ((E)-2-octenyl acetate)

Insect SpeciesLure LoadingMean Trap Catch (insects/trap/day)Reference
Bagrada hilaris5 mg0.25[1]
Bagrada hilaris10 mg0.45[1]

Note: This data for a related compound demonstrates a dose-dependent attraction.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of pheromone activity.

Electroantennography (EAG) Protocol

EAG_Workflow cluster_prep Antennal Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition A Excise antenna from insect head B Mount antenna between two electrodes A->B C Establish electrical contact with saline solution B->C G Amplify antennal signal C->G D Dissolve dodec-2-en-1-yl acetate in solvent E Apply solution to filter paper in a pipette D->E F Puff air through pipette over antenna E->F F->G H Record voltage change (EAG response) G->H I Analyze data (amplitude, duration) H->I

Caption: Workflow for Electroantennography (EAG) bioassay.

Wind Tunnel Bioassay Protocol

Wind_Tunnel_Workflow cluster_setup Wind Tunnel Setup cluster_release Insect Release and Observation cluster_behaviors Recorded Behaviors A Place pheromone source at upwind end B Establish laminar airflow A->B C Control temperature, humidity, and light B->C D Acclimatize insects to tunnel conditions E Release insects at downwind end D->E F Record behavioral responses E->F G Taking flight F->G H Upwind flight F->H I Contact with source F->I J Landing F->J

Caption: Workflow for a typical wind tunnel bioassay.

Biosynthesis and Signaling Pathways

The production and perception of pheromones in insects involve complex biochemical pathways.

Biosynthetic Pathway of Unsaturated Acetate Pheromones

The biosynthesis of C12 unsaturated acetate pheromones generally starts from a common fatty acid precursor, palmitic acid (a C16 fatty acid). A series of enzymatic reactions, including chain shortening, desaturation, reduction, and acetylation, leads to the final pheromone component.

Pheromone_Biosynthesis A Palmitoyl-CoA (C16) B Chain Shortening (β-oxidation) A->B Acyl-CoA Oxidase C Dodecanoyl-CoA (C12) B->C D Δ2-Desaturase C->D Desaturation E Dodec-2-enoyl-CoA D->E F Fatty Acyl Reductase (FAR) E->F Reduction G Dodec-2-en-1-ol F->G H Acetyltransferase (AT) G->H Acetylation I Dodec-2-en-1-yl acetate H->I

Caption: Generalized biosynthetic pathway for dodec-2-en-1-yl acetate.

Pheromone Signaling Pathway

The perception of pheromone signals at the molecular level involves a cascade of events within the insect's antenna, leading to a behavioral response.

Pheromone_Signaling cluster_neuron Inside Olfactory Receptor Neuron A Pheromone Molecule (dodec-2-en-1-yl acetate) B Pheromone Binding Protein (PBP) A->B Binding in sensillar lymph D Odorant Receptor (OR) B->D Transport to receptor C Olfactory Receptor Neuron (ORN) E Ion Channel Opening D->E Conformational change F Depolarization (Action Potential) E->F G Signal to Antennal Lobe F->G H Behavioral Response G->H

Caption: Simplified pheromone signaling pathway in an insect antenna.

Conclusion and Future Directions

Dodec-2-en-1-yl acetate holds promise as a valuable tool in the development of novel pest management strategies. While direct evidence of its efficacy as a sex pheromone for specific insect species is currently limited in the scientific literature, the information available for structurally related compounds strongly suggests its potential. This technical guide provides a foundational resource for researchers by consolidating information on synthesis, outlining key experimental protocols, and visualizing the underlying biological processes.

Future research should focus on:

  • Identifying target insect species that utilize dodec-2-en-1-yl acetate as a primary or secondary pheromone component through GC-EAD analysis of insect extracts.

  • Conducting comprehensive bioassays (EAG, wind tunnel, and field trapping) to quantify the behavioral responses of target species to synthetic (E)- and (Z)-dodec-2-en-1-yl acetate.

  • Elucidating the specific biosynthetic pathway in target insects to identify the key enzymes involved, which could be targets for future pest control technologies.

  • Optimizing lure formulations and trap designs for effective population monitoring and control in agricultural and forestry settings.

By addressing these research gaps, the full potential of dodec-2-en-1-yl acetate as a valuable semiochemical for sustainable pest management can be realized.

References

The Olfactory Mechanism of Dodec-2-en-1-yl Acetate in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the mechanism of action of dodec-2-en-1-yl acetate, a representative long-chain acetate ester pheromone, in insects. While specific research on the 2-ene isomer is limited, this document synthesizes current knowledge from studies on structurally related and functionally analogous pheromones to present a comprehensive model of its activity, from peripheral detection to central processing and behavioral output. The guide includes detailed experimental protocols for key investigative techniques, quantitative data from relevant studies, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to Pheromone Perception in Insects

Insects rely on a highly sensitive and specific olfactory system to detect chemical cues in their environment, which are crucial for survival and reproduction. Pheromones, chemical signals used for intraspecific communication, play a vital role in behaviors such as mating, aggregation, and alarm signaling. Dodec-2-en-1-yl acetate belongs to a class of Type I moth sex pheromones, which are typically C10-C18 unsaturated acetates, alcohols, or aldehydes. The perception of these molecules initiates a cascade of events starting at the peripheral olfactory organs, the antennae.

The insect antenna is adorned with thousands of sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs). These neurons are responsible for converting chemical signals into electrical impulses that are then processed by the brain. The general mechanism of pheromone detection involves the following key steps:

  • Adsorption and Transport: Pheromone molecules enter the sensilla through pore tubules and are bound by odorant-binding proteins (OBPs) present in the sensillum lymph.

  • Receptor Activation: The OBP-pheromone complex transports the hydrophobic pheromone to the dendritic membrane of the OSN, where it interacts with a specific olfactory receptor (OR).

  • Signal Transduction: The binding of the pheromone to the OR, which is a ligand-gated ion channel typically forming a heterodimer with a co-receptor (Orco), leads to the influx of cations and depolarization of the OSN.

  • Signal Processing: The resulting action potentials are transmitted along the axon of the OSN to the antennal lobe of the insect brain, where they are processed in specialized neuropil structures called glomeruli.

  • Behavioral Response: The processed olfactory information is then relayed to higher brain centers, ultimately leading to a specific behavioral response, such as upwind flight in males towards a calling female.

The Molecular Mechanism of Dodec-2-en-1-yl Acetate Action

Based on studies of similar long-chain acetate pheromones in moths, the mechanism of action for dodec-2-en-1-yl acetate can be delineated as follows:

Peripheral Events in the Antenna

The initial detection of dodec-2-en-1-yl acetate occurs in specialized sensilla trichodea on the male moth's antenna.

  • Pheromone Binding Proteins (PBPs): Upon entering the sensillum lymph, the dodec-2-en-1-yl acetate molecule is likely encapsulated by a PBP. PBPs are small, soluble proteins that are thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors. In some species, PBPs have been shown to undergo a conformational change at the acidic pH near the receptor membrane, which may facilitate the release of the pheromone.

  • Olfactory Receptor (OR) Interaction: The pheromone then binds to a specific OR expressed in the dendrites of a dedicated OSN. For long-chain acetate pheromones, these are typically members of the pheromone receptor (PR) subfamily of ORs. This interaction is highly specific, and slight changes in the pheromone's structure (e.g., isomerism, chain length) can significantly alter the response. The OR forms a heterodimeric complex with the highly conserved olfactory receptor co-receptor (Orco).

  • Ion Channel Gating and Neuronal Firing: The binding of dodec-2-en-1-yl acetate to the OR-Orco complex induces a conformational change that opens the associated ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers a train of action potentials. The frequency of these action potentials is proportional to the concentration of the pheromone.

Pheromone_Reception cluster_sensillum Sensillum Pheromone Dodec-2-en-1-yl Acetate Pore Pore Tubule Pheromone->Pore PBP_Pheromone PBP-Pheromone Complex Pheromone->PBP_Pheromone PBP PBP Pore->PBP Binds PBP->PBP_Pheromone OR_Orco OR-Orco Complex PBP_Pheromone->OR_Orco Delivers Ion_Channel Ion Channel (Open) OR_Orco->Ion_Channel Activates OSN_dendrite OSN Dendrite Depolarization Depolarization Ion_Channel->Depolarization Influx of Ions Ions->Ion_Channel Action_Potential Action Potential Depolarization->Action_Potential Triggers Axon To Antennal Lobe Action_Potential->Axon Antennal_Lobe_Circuitry cluster_antennal_lobe Antennal Lobe OSN OSN Axon Terminal Glomerulus Glomerulus OSN->Glomerulus PN Projection Neuron (PN) Glomerulus->PN Excitatory Synapse LN Local Interneuron (LN) Glomerulus->LN Excitatory Synapse Higher_Brain_Centers To Higher Brain Centers PN->Higher_Brain_Centers LN->PN Inhibitory Synapse EAG_Workflow Start Start Immobilize Immobilize Insect Start->Immobilize Excise_Antenna Excise Antenna Immobilize->Excise_Antenna Place_Electrodes Place Recording and Reference Electrodes Excise_Antenna->Place_Electrodes Deliver_Odor Deliver Odorant Puff Place_Electrodes->Deliver_Odor Record_Signal Amplify and Record EAG Signal Deliver_Odor->Record_Signal Analyze Analyze EAG Response Amplitude Record_Signal->Analyze End End Analyze->End

Uncharted Territory: The Elusive Trail of Dodec-2-en-1-yl Acetate in Semiochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific compound dodec-2-en-1-yl acetate has not been identified as a known semiochemical in any documented insect species. This finding suggests that this particular isomer may not play a significant role in insect communication, or its presence and function have yet to be discovered and reported.

While the investigation into dodec-2-en-1-yl acetate yielded no specific results, the broader class of dodecenyl acetates and structurally similar compounds are well-established as critical components of insect pheromones, playing a vital role in mating, aggregation, and alarm signaling. Numerous isomers of dodecenyl acetate have been identified as key semiochemicals for a wide range of insect species, particularly within the order Lepidoptera (moths and butterflies).

This technical guide will, therefore, pivot to explore the established knowledge surrounding the discovery and identification of closely related and well-documented dodecenyl acetate isomers as semiochemicals, providing researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies in this field. The processes of discovery, identification, and validation for these analogous compounds offer a robust framework that would be directly applicable should dodec-2-en-1-yl acetate emerge as a semiochemical in future research.

A Framework for Discovery and Identification of Dodecenyl Acetate Semiochemicals

The pathway from observing an insect's chemical communication to identifying the specific active compound is a multi-step process that combines classical entomology with modern analytical chemistry and electrophysiology. The following sections outline the typical experimental workflow.

Experimental Protocols

1. Pheromone Gland Extraction and Analysis:

The initial step involves the collection of the volatile semiochemicals from the insect. A common method is the extraction of pheromone glands from calling females (in the case of sex pheromones).

  • Protocol:

    • Female insects are observed during their calling behavior (pheromone release period), which is often species-specific and environmentally triggered.

    • The pheromone glands (e.g., intersegmental membrane of the abdominal tip in many moth species) are carefully dissected under a microscope.

    • The dissected glands are submerged in a small volume of a non-polar solvent, such as hexane, for a specific duration to extract the lipophilic pheromone components.

    • The resulting extract is then concentrated under a gentle stream of nitrogen to avoid degradation of the volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The crude extract is then analyzed to separate and identify its chemical constituents.

  • Protocol:

    • A small aliquot of the gland extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

    • The GC separates the different compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column.

    • As each compound elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.

    • The resulting mass spectrum is a chemical fingerprint of the molecule, which can be compared to libraries of known compounds for identification.

3. Electroantennography (EAG):

To determine which of the identified compounds are biologically active (i.e., detected by the insect's antennae), electroantennography is employed.

  • Protocol:

    • An antenna is carefully excised from a male insect (in the case of female-produced sex pheromones).

    • Microelectrodes are placed at the base and tip of the antenna to measure the electrical potential.

    • A puff of air containing a specific chemical compound (a candidate pheromone) is delivered over the antenna.

    • If the insect's antennal receptors detect the compound, a change in the electrical potential, known as an EAG response, is recorded. The amplitude of this response is indicative of the antenna's sensitivity to the compound.

4. Behavioral Bioassays:

The final step is to confirm that the identified and biologically active compound elicits a behavioral response in the target insect.

  • Protocol:

    • Wind Tunnel Assays: Male insects are released into a wind tunnel, and a plume of the synthetic candidate pheromone is introduced. The behavior of the males, such as upwind flight, casting, and landing at the source, is observed and quantified.

    • Field Trapping: Traps baited with the synthetic pheromone are placed in the natural habitat of the insect. The number of target insects captured in the baited traps is compared to control traps (without the pheromone).

Data Presentation

The quantitative data from these experiments are crucial for understanding the potency and specificity of the semiochemical.

Table 1: Hypothetical EAG Response of a Male Moth to Isomers of Dodecenyl Acetate

CompoundStimulus Amount (µg)Mean EAG Response (mV)Standard Deviation
(Z)-7-Dodecen-1-yl acetate101.20.3
(E)-7-Dodecen-1-yl acetate100.40.1
(Z)-8-Dodecen-1-yl acetate102.50.5
(E)-8-Dodecen-1-yl acetate100.80.2
Dodec-2-en-1-yl acetate100.10.05
Hexane (Control)-0.050.02

Table 2: Hypothetical Wind Tunnel Bioassay Results for Male Moth Attraction

TreatmentNumber of Males Released% Upwind Flight% Source Contact
(Z)-8-Dodecen-1-yl acetate (10 µg)508570
(Z)-7-Dodecen-1-yl acetate (10 µg)503015
(Z)-8-Dodecen-1-yl acetate + (E)-8-Dodecen-1-yl acetate (9:1 ratio, 10 µg)509588
Hexane (Control)5050

Visualizing the Workflow

The logical flow of the discovery and identification process can be represented using a diagram.

Semiochemical_Identification_Workflow cluster_Discovery Discovery Phase cluster_Analysis Analytical Phase cluster_Validation Validation Phase Insect Behavior Observation Insect Behavior Observation Gland Extraction Gland Extraction Insect Behavior Observation->Gland Extraction GC-MS Analysis GC-MS Analysis Gland Extraction->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Electroantennography (EAG) Electroantennography (EAG) Compound Identification->Electroantennography (EAG) Behavioral Bioassays Behavioral Bioassays Electroantennography (EAG)->Behavioral Bioassays Semiochemical Confirmed Semiochemical Confirmed Behavioral Bioassays->Semiochemical Confirmed

Caption: Workflow for the discovery and identification of insect semiochemicals.

Signaling Pathways

Once a semiochemical binds to a receptor on an insect's antenna, it triggers a cascade of intracellular events leading to a nerve impulse. While the specific pathways can vary, a generalized model is often depicted.

Pheromone_Signaling_Pathway Pheromone Molecule Pheromone Molecule Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Pheromone Molecule->Odorant Binding Protein (OBP) Binding Olfactory Receptor (OR) Olfactory Receptor (OR) Odorant Binding Protein (OBP)->Olfactory Receptor (OR) Transport & Delivery G-protein G-protein Olfactory Receptor (OR)->G-protein Activation Second Messenger Cascade Second Messenger Cascade G-protein->Second Messenger Cascade Initiation Ion Channel Opening Ion Channel Opening Second Messenger Cascade->Ion Channel Opening Modulation Depolarization (Nerve Impulse) Depolarization (Nerve Impulse) Ion Channel Opening->Depolarization (Nerve Impulse) Signal Generation

Caption: Generalized pheromone signaling pathway in an insect olfactory neuron.

Conclusion

Spectroscopic Analysis of Dodec-2-en-1-yl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide summarizes the currently accessible spectroscopic information for dodec-2-en-1-yl acetate and outlines the standard experimental protocols employed for its analysis. The structural formula of dodec-2-en-1-yl acetate is C14H26O2, with a molecular weight of 226.35 g/mol . The molecule exists as two geometric isomers, (E)-dodec-2-en-1-yl acetate and (Z)-dodec-2-en-1-yl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint. For dodec-2-en-1-yl acetate, a partial mass spectrum has been reported, indicating the most abundant fragment ions.

Table 1: Prominent Peaks in the Mass Spectrum of Dodec-2-en-1-yl Acetate

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
4399.99[CH3CO]+ (Acetyl Cation)
5424.75[C4H6]+
4124.21[C3H5]+ (Allyl Cation)
5521.46[C4H7]+
8220.45[C6H10]+

Note: This data is based on a partial spectrum and may not represent the complete fragmentation pattern.

The fragmentation of dodec-2-en-1-yl acetate in mass spectrometry is expected to proceed through characteristic pathways for unsaturated esters. A logical representation of this process is outlined below.

G General Fragmentation Pathway of Dodec-2-en-1-yl Acetate in MS M [C14H26O2]+• Molecular Ion (m/z 226) F1 [CH3CO]+ m/z 43 M->F1 α-cleavage F2 [C12H23]+ m/z 167 M->F2 Loss of CH3COO• F3 [C12H22O2]+• Loss of CH3• M->F3 Loss of CH3• F4 [C8H15O2]+ McLafferty Rearrangement M->F4 Rearrangement F5 Further Alkyl Fragments (e.g., [C6H10]+•, [C4H7]+, [C3H5]+) F2->F5 Fragmentation

Caption: Predicted fragmentation of dodec-2-en-1-yl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms. Despite extensive searches, detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for dodec-2-en-1-yl acetate, are not available in the public domain.

For reference purposes, the predicted chemical shifts for analogous long-chain unsaturated acetates suggest that the protons and carbons near the double bond and the ester functional group would exhibit characteristic signals in distinct regions of the NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While the existence of a vapor-phase IR spectrum for dodec-2-en-1-yl acetate has been noted, the specific absorption bands have not been published. Based on the structure, the IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the alkyl chain.

Table 2: Expected IR Absorption Bands for Dodec-2-en-1-yl Acetate

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1740
C=C (Alkene)~1650
C-O (Ester)~1240
=C-H (Alkene)~3010
C-H (Alkyl)~2850-2960

Experimental Protocols

While specific experimental details for the acquisition of the above data are not published, standard protocols for the spectroscopic analysis of long-chain esters are well-established.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve 5-10 mg of the purified dodec-2-en-1-yl acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for one-dimensional spectra. For more detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

GC-MS Protocol (General)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Chromatographic Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). A temperature program is used to separate the components of the sample.

  • Mass Spectrometry: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum to a library of known spectra.

IR Spectroscopy Protocol (General)
  • Sample Preparation: For a liquid sample like dodec-2-en-1-yl acetate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and record the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purification Compound Purification Dissolution Dissolution in Solvent Purification->Dissolution IR IR Purification->IR (neat liquid) NMR NMR (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Dissolution->GCMS Structure Structure Elucidation NMR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity IR->Structure

Caption: A generalized workflow for spectroscopic analysis.

Unveiling the Chemical Language of Moths: A Technical Guide to the Chemical Ecology of Dodec-2-en-1-yl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the behaviorally active isomers of dodecen-1-yl acetate, pivotal semiochemicals in insect communication, with a special focus on their role as sex pheromones in Lepidoptera. This guide provides an in-depth exploration of their biosynthesis, olfactory perception, and application in pest management, alongside detailed experimental protocols for researchers in chemical ecology and drug development.

While the specific isomer dodec-2-en-1-yl acetate is not recognized as a naturally occurring semiochemical, its structural isomers, particularly (Z)-8-dodecen-1-yl acetate, (E)-8-dodecen-1-yl acetate, and (Z)-7-dodecen-1-yl acetate, are crucial components of the sex pheromone blends of numerous moth species, most notably the Oriental fruit moth, Grapholita molesta. This guide will focus on these behaviorally significant isomers, providing a technical overview of their chemical ecology.

Pheromone Composition and Quantitative Analysis

The precise blend of pheromone components is critical for species-specific communication. In Grapholita molesta, the female-produced sex pheromone is a blend of several compounds, with (Z)-8-dodecen-1-yl acetate being the primary component. The typical composition of the pheromone gland extract and the emitted volatiles are detailed below.

Pheromone ComponentAbbreviationGland Extract Ratio (%)Volatile Emission Ratio (%)
(Z)-8-dodecen-1-yl acetateZ8-12:OAc100100
(E)-8-dodecen-1-yl acetateE8-12:OAc4.2 - 7.2-
(Z)-8-dodecen-1-olZ8-12:OH1.1 - 19.130
Dodecan-1-ol12:OH5.4 - 12.0-
(Z)-8-tetradecenyl acetateZ8-14:Ac--
(Z)-10-tetradecenyl acetateZ10-14:Ac--

Data compiled from various studies on Grapholita molesta.

The release rate of the primary pheromone component, (Z)-8-dodecen-1-yl acetate, from a calling female G. molesta is approximately 3.5 ± 1.6 ng/hour.[1] Field trapping experiments have shown that lures loaded with 100 µg of the synthetic pheromone blend are highly effective in capturing male moths.[2]

Biosynthesis of Dodecenyl Acetate Pheromones

The biosynthesis of these Type I moth pheromones originates from fatty acid metabolism. A generalized pathway involves a series of enzymatic steps including chain shortening, desaturation, reduction, and acetylation.

Caption: Generalized biosynthetic pathway for dodecenyl acetate pheromones.

Olfactory Perception and Signaling

The detection of pheromone molecules by male moths occurs in specialized olfactory sensilla on their antennae. These sensilla house olfactory receptor neurons (ORNs) that express specific pheromone receptors.

Olfactory_Signaling cluster_sensillum Olfactory Sensillum Pheromone Molecule Pheromone Molecule PBP PBP Pheromone Molecule->PBP Binding in sensillar lymph Pheromone Binding Protein (PBP) Pheromone Binding Protein (PBP) Pheromone Receptor (PR) Pheromone Receptor (PR) ORN Membrane ORN Membrane Ion Channel Ion Channel Depolarization Depolarization Ion Channel->Depolarization Influx of cations Action Potential Action Potential Depolarization->Action Potential Brain (Antennal Lobe) Brain (Antennal Lobe) Action Potential->Brain (Antennal Lobe) Signal transmission PR PR PBP->PR Transport and delivery PR->Ion Channel Activation

Caption: Simplified signaling pathway of pheromone perception in an insect olfactory receptor neuron.

Upon binding of the pheromone to its receptor, a signal transduction cascade is initiated, leading to the depolarization of the ORN and the generation of action potentials. These signals are then processed in the antennal lobe of the brain, resulting in a behavioral response, such as upwind flight towards the pheromone source.

Experimental Protocols

Pheromone Extraction and Analysis

Objective: To extract and quantify the pheromone components from female moth pheromone glands.

Protocol: Pheromone Gland Extraction

  • Gland Dissection: Excise the pheromone glands from calling virgin female moths (typically located at the abdominal tip) during their active photoperiod.

  • Extraction: Immediately place the excised glands in a vial containing a small volume (e.g., 50 µL) of high-purity hexane.

  • Incubation: Allow the glands to extract for 30 minutes at room temperature.

  • Analysis: Analyze the hexane extract directly by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electroantennographic detection (GC-EAD) for component identification and quantification.

Protocol: Solid-Phase Microextraction (SPME) of Volatiles

  • Apparatus: Place a calling female moth in a clean glass chamber.

  • Extraction: Insert a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane) into the chamber headspace for a defined period (e.g., 1-2 hours) to adsorb the emitted volatiles.

  • Analysis: Retract the fiber and immediately insert it into the injection port of a GC-MS for thermal desorption and analysis.

Caption: Workflow for the identification of insect sex pheromones.

Behavioral Bioassays

Objective: To assess the behavioral response of male moths to synthetic pheromone blends.

Protocol: Wind Tunnel Bioassay

  • Wind Tunnel Setup: Use a glass or plexiglass wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), and red light illumination.

  • Pheromone Source: Place a rubber septum loaded with the synthetic pheromone blend at the upwind end of the tunnel.

  • Moth Release: Release individual male moths at the downwind end of the tunnel.

  • Behavioral Observation: Record a sequence of behaviors, including activation, take-off, upwind flight, casting, and source contact.

  • Data Analysis: Analyze the percentage of males exhibiting each behavior in response to different pheromone blends or concentrations.

Chemical Synthesis

The synthesis of dodecenyl acetates is crucial for producing lures for pest management and for research purposes. A common synthetic route for (Z)-8-dodecen-1-yl acetate is outlined below.

Synthetic Scheme for (Z)-8-Dodecen-1-yl Acetate A practical synthesis can be achieved through a coupling scheme, for example, starting from 2-propyn-1-ol and 1,6-hexanediol.[3] Key steps involve the formation of a C9 intermediate, followed by coupling with a C3 unit to form the C12 backbone. Stereoselective reduction of an internal alkyne is then performed to create the (Z)-double bond, followed by acetylation of the terminal alcohol.

  • Formation of a C9 alkyne: Coupling reactions are used to synthesize a 9-carbon chain with a terminal alkyne.

  • Alkylation: The C9 alkyne is alkylated with a 3-carbon fragment to yield a 12-carbon alkyne.

  • Stereoselective Reduction: The internal triple bond is reduced to a (Z)-double bond using a catalyst such as Lindlar's catalyst or Ni-P2.

  • Acetylation: The terminal hydroxyl group is acetylated using acetyl chloride or acetic anhydride to yield the final product, (Z)-8-dodecen-1-yl acetate.[4]

Applications in Pest Management

The well-defined chemical ecology of these dodecenyl acetates has led to their widespread use in integrated pest management (IPM) programs for the Oriental fruit moth and other pests. The primary applications are:

  • Monitoring: Pheromone-baited traps are used to monitor the presence, abundance, and seasonal flight patterns of pest populations, allowing for precisely timed insecticide applications.

  • Mating Disruption: The atmosphere of an orchard is saturated with a high concentration of the synthetic pheromone, which confuses male moths and prevents them from locating calling females, thereby disrupting mating and reducing the subsequent larval population.

This in-depth technical guide provides a foundation for understanding and researching the chemical ecology of behaviorally active dodecen-1-yl acetate isomers. The detailed methodologies and data presented are intended to be a valuable resource for scientists working to unravel the complexities of insect chemical communication and to develop innovative and environmentally sound pest management strategies.

References

The Enigmatic Production of Dodec-2-en-1-yl Acetate: A Technical Guide to Its Biosynthesis in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-2-en-1-yl acetate is a crucial semiochemical in the chemical communication repertoire of various insect species. As a key component of their pheromone blends, it plays a vital role in behaviors such as mating and aggregation. Understanding the biosynthetic pathway of this compound is paramount for developing novel and species-specific pest management strategies, as well as for potential applications in drug development where the modulation of insect behavior is desired. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of dodec-2-en-1-yl acetate, details the standard experimental protocols for its elucidation, and presents a framework for the quantitative analysis of its production.

While the complete biosynthetic pathway for dodec-2-en-1-yl acetate has not been fully elucidated in a single insect species, a plausible pathway can be proposed based on the well-established principles of fatty acid-derived pheromone biosynthesis in insects, particularly moths (Lepidoptera) and true bugs (Hemiptera). The biosynthesis is believed to originate from a common fatty acid precursor and involves a series of enzymatic modifications, including desaturation, reduction, and acetylation.

Proposed Biosynthetic Pathway of Dodec-2-en-1-yl Acetate

The biosynthesis of dodec-2-en-1-yl acetate is hypothesized to begin with a saturated fatty acid, likely lauric acid (dodecanoic acid), which undergoes a critical desaturation step to introduce a double bond at the C2 position. This is followed by the reduction of the carboxylic acid group to an alcohol and subsequent acetylation to yield the final pheromone component.

The key enzymatic steps are proposed as follows:

  • Δ2-Desaturation: A fatty acyl-CoA desaturase (FAD) introduces a double bond between the second and third carbon atoms of a dodecanoyl-CoA precursor. This is the most speculative step, as Δ2-desaturases are not as commonly characterized in insects as other desaturases (e.g., Δ9 and Δ11). However, the presence of (E)-2-alkenyl acetates in the pheromones of some Hemiptera suggests the existence of enzymes capable of this transformation.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the dodec-2-enoyl-CoA intermediate to its corresponding alcohol, dodec-2-en-1-ol.

  • Acetylation: An alcohol acetyltransferase (AAT) catalyzes the final step, transferring an acetyl group from acetyl-CoA to dodec-2-en-1-ol to form dodec-2-en-1-yl acetate.

Below is a diagrammatic representation of this proposed pathway.

Dodec-2-en-1-yl Acetate Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Lauric Acid (Dodecanoic Acid) Lauric Acid (Dodecanoic Acid) Dodecanoyl-CoA Dodecanoyl-CoA Lauric Acid (Dodecanoic Acid)->Dodecanoyl-CoA Acyl-CoA Synthetase Dodec-2-enoyl-CoA Dodec-2-enoyl-CoA Dodecanoyl-CoA->Dodec-2-enoyl-CoA Δ2-Desaturase (Proposed) Dodec-2-en-1-ol Dodec-2-en-1-ol Dodec-2-enoyl-CoA->Dodec-2-en-1-ol Fatty Acyl-CoA Reductase (FAR) Dodec-2-en-1-yl Acetate Dodec-2-en-1-yl Acetate Dodec-2-en-1-ol->Dodec-2-en-1-yl Acetate Alcohol Acetyltransferase (AAT)

Proposed biosynthetic pathway of dodec-2-en-1-yl acetate.

Data Presentation: Quantitative Analysis of Biosynthesis

While specific quantitative data for the biosynthesis of dodec-2-en-1-yl acetate is not currently available in the literature, the following table provides a template for summarizing such data once it is obtained through the experimental protocols outlined below. This structured format allows for easy comparison of key parameters in the biosynthetic pathway.

EnzymeSubstrateProduct(s)Vmax (pmol/min/µg protein)Km (µM)Optimal pHOptimal Temperature (°C)
Species Δ2-DesaturaseDodecanoyl-CoADodec-2-enoyl-CoAData not availableData not availableData not availableData not available
Species FARDodec-2-enoyl-CoADodec-2-en-1-olData not availableData not availableData not availableData not available
Species AATDodec-2-en-1-olDodec-2-en-1-yl acetateData not availableData not availableData not availableData not available

Experimental Protocols

The elucidation of the biosynthetic pathway for dodec-2-en-1-yl acetate would involve a combination of transcriptomics, gene characterization, and biochemical assays. Below are detailed methodologies for the key experiments required.

Pheromone Gland Transcriptome Analysis

This is the initial step to identify candidate genes involved in the biosynthesis.

  • Objective: To identify putative desaturases, reductases, and acetyltransferases that are highly expressed in the pheromone glands of the target insect species.

  • Methodology:

    • Pheromone Gland Dissection: Pheromone glands are dissected from female insects during their peak calling (pheromone-releasing) period.

    • RNA Extraction: Total RNA is extracted from the dissected glands using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Library Construction and Sequencing: The extracted RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Bioinformatic Analysis: The resulting sequence reads are assembled into contigs, and these are annotated by comparing them to known gene sequences in public databases (e.g., NCBI GenBank). Genes with homology to known fatty acid desaturases, fatty acyl-CoA reductases, and alcohol acetyltransferases are identified as candidates.

    • Differential Expression Analysis: The expression levels of candidate genes in the pheromone gland are compared to their expression in other tissues (e.g., fat body, muscle) to identify gland-specific or highly upregulated genes.

Transcriptome Analysis Workflow Pheromone Gland Dissection Pheromone Gland Dissection RNA Extraction RNA Extraction Pheromone Gland Dissection->RNA Extraction cDNA Library Construction cDNA Library Construction RNA Extraction->cDNA Library Construction High-Throughput Sequencing High-Throughput Sequencing cDNA Library Construction->High-Throughput Sequencing Bioinformatic Analysis Bioinformatic Analysis High-Throughput Sequencing->Bioinformatic Analysis Identification of Candidate Genes Identification of Candidate Genes Bioinformatic Analysis->Identification of Candidate Genes

Workflow for identifying candidate pheromone biosynthesis genes.
Functional Characterization of Candidate Genes by Heterologous Expression in Yeast

This step is crucial to determine the specific function of the candidate genes identified from the transcriptome analysis.

  • Objective: To express the candidate desaturase, reductase, and acetyltransferase genes in a yeast system and analyze the products to confirm their enzymatic activity.

  • Methodology:

    • Gene Cloning: The open reading frames of the candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).

    • Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae.

    • Expression Induction: Yeast cultures are grown, and gene expression is induced (e.g., by adding galactose for the pYES2 vector).

    • Substrate Feeding: For desaturase and reductase assays, the yeast cultures are supplemented with the presumed fatty acid precursor (e.g., methyl laurate). For the acetyltransferase assay, the presumed alcohol precursor (dodec-2-en-1-ol) would be added.

    • Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and the total lipids are extracted. The fatty acid methyl esters (for desaturase and reductase assays) or acetylated products are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the reaction products.

Yeast Expression Workflow Gene Cloning into Yeast Vector Gene Cloning into Yeast Vector Yeast Transformation Yeast Transformation Gene Cloning into Yeast Vector->Yeast Transformation Expression Induction Expression Induction Yeast Transformation->Expression Induction Substrate Feeding Substrate Feeding Expression Induction->Substrate Feeding Lipid Extraction Lipid Extraction Substrate Feeding->Lipid Extraction GC-MS Analysis GC-MS Analysis Lipid Extraction->GC-MS Analysis Functional Confirmation Functional Confirmation GC-MS Analysis->Functional Confirmation

Workflow for functional characterization of candidate genes.
Biochemical Assays of Pheromone Gland Extracts

These assays can provide direct evidence of enzymatic activities within the native biological tissue.

  • Objective: To detect and quantify the activity of the key enzymes in the biosynthetic pathway using extracts from the pheromone glands.

  • Methodology:

    • Pheromone Gland Homogenization: Pheromone glands are dissected and homogenized in a suitable buffer to prepare a crude enzyme extract.

    • Enzyme Assays:

      • Desaturase Assay: The gland extract is incubated with a radiolabeled or fluorescently labeled fatty acyl-CoA precursor (e.g., [14C]dodecanoyl-CoA) and the necessary cofactors (e.g., NADH or NADPH). The reaction products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified.

      • Reductase Assay: The extract is incubated with the unsaturated fatty acyl-CoA precursor (dodec-2-enoyl-CoA) and a reducing agent (e.g., NADPH). The formation of the corresponding alcohol is monitored by GC-MS.

      • Acetyltransferase Assay: The extract is incubated with the alcohol precursor (dodec-2-en-1-ol) and radiolabeled acetyl-CoA. The formation of the radiolabeled acetate ester is quantified by liquid scintillation counting after separation by TLC or HPLC.

Conclusion

The biosynthesis of dodec-2-en-1-yl acetate in insects represents a fascinating and important area of chemical ecology. While the precise enzymatic machinery, particularly the proposed Δ2-desaturase, awaits definitive characterization, the framework presented in this guide provides a robust and logical approach to its elucidation. By combining modern transcriptomic techniques with rigorous functional and biochemical analyses, researchers can unravel the molecular intricacies of this pathway. Such knowledge will not only advance our fundamental understanding of insect communication but also pave the way for the development of innovative and environmentally benign pest management solutions.

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive method for the analysis of dodec-2-en-1-yl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). Dodec-2-en-1-yl acetate is a volatile organic compound and a known insect pheromone. The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound, which is pertinent to researchers in fields such as chemical ecology, entomology, and environmental science. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

Dodec-2-en-1-yl acetate (C₁₄H₂₆O₂) is a straight-chain acetate ester that functions as a sex pheromone for various insect species. Accurate detection and quantification of this semiochemical are crucial for monitoring insect populations, developing pest management strategies, and studying insect behavior. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the identification of volatile and semi-volatile compounds in complex mixtures. This document provides a detailed protocol for the GC-MS analysis of dodec-2-en-1-yl acetate.

Experimental

The choice of sample preparation technique depends on the sample matrix. For the analysis of dodec-2-en-1-yl acetate from insect glands or air samples, the following methods are recommended:

  • Solvent Extraction: For insect gland analysis, dissection of the pheromone gland followed by extraction with a non-polar solvent such as hexane or dichloromethane is common. A typical procedure involves immersing the gland in 100 µL of solvent for 20-30 minutes. The resulting extract can be directly injected into the GC-MS system.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique suitable for headspace analysis of volatile compounds from solid or liquid samples. A fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace of the sample. The adsorbed analytes are then thermally desorbed in the GC injector.

The following instrumental parameters are recommended for the analysis of dodec-2-en-1-yl acetate. These may be adapted based on the specific instrumentation and column used.

GC Parameter Value
Column HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min.
MS Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 40-450
Solvent Delay 3 min
Results and Discussion

Under the specified GC conditions, dodec-2-en-1-yl acetate is expected to elute with a characteristic retention time. The Kovats retention index for dodec-2-en-1-yl acetate on a standard non-polar column is approximately 1602.1.

The mass spectrum of dodec-2-en-1-yl acetate obtained by EI-MS will exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 226.2 may be weak or absent. The most abundant fragment ions are used for identification and quantification.

Table 1: Key Mass Spectral Fragments for Dodec-2-en-1-yl Acetate

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Proposed Fragment Ion
4399.99[CH₃CO]⁺
5424.75[C₄H₆]⁺
4124.21[C₃H₅]⁺
5521.46[C₄H₇]⁺
8220.45[C₆H₁₀]⁺

The prominent peak at m/z 43 corresponds to the acetyl cation, which is characteristic of acetate esters.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of dodec-2-en-1-yl acetate of known concentrations. An internal standard, such as a deuterated analog or a compound with similar chemical properties and a different retention time, should be used to improve accuracy and precision. The peak area of a characteristic ion (e.g., m/z 43) can be used for quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of dodec-2-en-1-yl acetate. The detailed experimental protocol and expected results will aid researchers in the successful identification and quantification of this important insect pheromone.

Detailed Experimental Protocol: GC-MS Analysis of Dodec-2-en-1-yl Acetate

This protocol provides a step-by-step guide for the analysis of dodec-2-en-1-yl acetate using GC-MS.

Materials and Reagents
  • Dodec-2-en-1-yl acetate standard (analytical grade)

  • Hexane or Dichloromethane (HPLC grade)

  • Internal standard (e.g., deuterated dodec-2-en-1-yl acetate or a suitable hydrocarbon)

  • Microsyringes

  • GC vials with inserts

  • Pipettes and pipette tips

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of dodec-2-en-1-yl acetate and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Spiking: If using an internal standard, add a constant, known concentration to all standard and sample solutions.

Sample Preparation
  • Place the sample (e.g., insect gland) into a 1.5 mL vial.

  • Add 100 µL of hexane.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Carefully transfer the supernatant to a GC vial with an insert for analysis.

  • Place the sample in a headspace vial and seal it.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for volatilization.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrument Setup and Analysis
  • Set up the GC-MS system according to the parameters outlined in the application note.

  • Perform a blank injection (hexane) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • After each sample injection, a solvent wash may be necessary to prevent carryover.

Data Analysis
  • Qualitative Analysis: Identify the dodec-2-en-1-yl acetate peak in the sample chromatograms by comparing its retention time and mass spectrum to that of the standard.

  • Quantitative Analysis:

    • Integrate the peak area of the characteristic ion (e.g., m/z 43) for dodec-2-en-1-yl acetate and the internal standard (if used).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

    • Determine the concentration of dodec-2-en-1-yl acetate in the samples using the regression equation from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Insect Gland) Solvent Solvent Extraction (Hexane) Sample->Solvent SPME SPME (Headspace) Sample->SPME Extract Sample Extract Solvent->Extract Injection Injection SPME->Injection Extract->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram MS->Chromatogram MassSpec Mass Spectrum MS->MassSpec Quant Quantification Chromatogram->Quant MassSpec->Quant Report Final Report Quant->Report Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_secondary Further Fragmentation Parent Dodec-2-en-1-yl Acetate (m/z 226.2) Frag1 [CH3CO]+ m/z 43 Parent->Frag1 Loss of C12H23O Frag2 [C12H23O]+ m/z 183.2 Parent->Frag2 Loss of CH3CO Frag3 [C6H10]+ m/z 82 Frag2->Frag3 Frag4 [C4H7]+ m/z 55 Frag3->Frag4 Frag5 [C4H6]+ m/z 54 Frag4->Frag5 Frag6 [C3H5]+ m/z 41 Frag5->Frag6

Field Application of Dodec-2-en-1-yl Acetate Isomers for Pest Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract:

This document provides detailed application notes and protocols for the field use of dodecenyl acetate isomers in pest control, primarily focusing on the Oriental Fruit Moth (Grapholita molesta). The isomers (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate are key components of the female sex pheromone of this major agricultural pest and are utilized in mating disruption strategies. While the specific isomer dodec-2-en-1-yl acetate is not commonly cited in pest control literature, various other isomers have well-documented and effective applications. These protocols are intended for researchers, scientists, and drug development professionals engaged in the development and implementation of semiochemical-based pest management strategies.

Introduction

Sex pheromones are highly specific chemical signals used by insects for mate location.[1][2][3] The synthesis of these pheromones allows for their use in pest management, most notably through the technique of mating disruption.[1][2][4][5] By permeating the atmosphere with a synthetic pheromone, the ability of male moths to locate calling females is significantly impaired, leading to a reduction in mating and subsequent larval infestations.[3][5] This approach is environmentally benign, highly specific to the target pest, and a valuable tool in integrated pest management (IPM) programs.[6][7] (Z)-8-dodecen-1-yl acetate is a primary component of the sex pheromone for several lepidopteran pests, including the Oriental Fruit Moth (Grapholita molesta), plum fruit moth (Cydia funebrana), and macadamia nut borer (Cryptophlebia ombrodelta).[8][9]

Target Pest and Mechanism of Action

Target Pest: Oriental Fruit Moth (Grapholita molesta)

The Oriental Fruit Moth is a significant pest of stone and pome fruits, causing damage to shoots and fruit.[6][10] Larvae tunnel into new shoots, causing them to wilt and die ("flagging"), and also directly infest the fruit, rendering it unmarketable.[6]

Mechanism of Action: Mating Disruption

Mating disruption operates through several potential mechanisms:

  • Competitive Attraction (False-plume Following): Male moths follow the pheromone plumes emanating from the synthetic dispensers instead of those from calling females.[3]

  • Sensory Overload: High concentrations of the synthetic pheromone can desensitize the male moth's antennae, rendering them unable to detect the fainter pheromone plumes of females.

  • Camouflage: The abundance of synthetic pheromone plumes may mask the natural plumes from females, making them difficult to locate.

The ultimate goal is to prevent or delay mating, thereby reducing the number of fertile eggs laid and minimizing the subsequent larval population and crop damage.[3][5]

Quantitative Data Summary

The following tables summarize quantitative data related to the composition of pheromone blends used for mating disruption of the Oriental Fruit Moth and the efficacy of these applications.

Table 1: Composition of a Commercial Pheromone Blend for Oriental Fruit Moth Mating Disruption

ComponentChemical NamePercentage in Blend
Z8-12:Ac(Z)-8-dodecen-1-yl acetate88.5%
E8-12:Ac(E)-8-dodecen-1-yl acetate5.7%
Z8-12:OH(Z)-8-dodecen-1-ol1.0%
Inert Ingredients-4.8%

Source: Data adapted from a study on Isomate-M 100 dispensers.[11]

Table 2: Efficacy Data for Oriental Fruit Moth Mating Disruption

ParameterMating Disruption TreatmentConventional InsecticideControl (No Treatment)
Male Moth Trap Capture Reduction 85-100%Variable0%
Fruit Damage ≤1%VariableSignificantly Higher
Shoot Damage (Flagging) An insecticide spray is likely needed if 1% or more of the shoots are infested.[5]VariableSignificantly Higher

Source: Data compiled from multiple field studies.[11][12]

Experimental Protocols

Protocol for Field Application of Passive Pheromone Dispensers

This protocol outlines the steps for deploying passive dispensers, such as hand-applied "rope" or membrane dispensers, for mating disruption of the Oriental Fruit Moth in a commercial orchard.

Objective: To achieve season-long mating disruption of G. molesta to maintain fruit and shoot damage below economic thresholds.

Materials:

  • Pheromone dispensers (e.g., Isomate-M) loaded with the appropriate blend of (Z)-8-dodecen-1-yl acetate and other components.

  • Orchard map.

  • Latex or nitrile gloves.

  • Ladder (if necessary).

  • Pheromone traps and lures for monitoring.

Procedure:

  • Timing of Application: Deploy dispensers before the first flight of the Oriental Fruit Moth in the spring. This can be determined by using monitoring traps from the previous season or degree-day models.[4][10]

  • Dispenser Density: Apply dispensers at the manufacturer's recommended rate. A common rate is 250 dispensers per hectare.[11] For apple orchards where codling moth is also a pest, a dual-species dispenser may be used, or a base rate of 100-200 dispensers per acre for oriental fruit moth can be supplemented with codling moth-specific dispensers.[5]

  • Dispenser Placement:

    • Place dispensers in the upper third of the tree canopy, at least 2 meters above the ground.[11]

    • Distribute dispensers evenly throughout the orchard block.

    • Consider reinforcing the borders of the orchard with a higher density of dispensers, as these areas are more susceptible to immigration of mated females.

  • Monitoring Efficacy:

    • Deploy pheromone-baited sticky traps within the treated and in untreated control areas. A minimum of three traps for smaller blocks (<10 acres) and five for larger blocks is recommended.[5]

    • Check traps weekly. A significant reduction or complete shutdown of moth capture in the treated area indicates effective mating disruption.[5][12]

    • Conduct visual inspections for shoot damage ("flagging") early in the season.[5]

    • Assess fruit damage at harvest by randomly sampling a representative number of fruits from multiple trees.[10]

  • Supplemental Treatments: If monitoring indicates a failure of mating disruption (e.g., consistent trap captures or unacceptable shoot/fruit damage), a supplemental insecticide application may be necessary.[5][10]

Protocol for Field Application of Sprayable Pheromone Formulations

This protocol describes the use of microencapsulated, sprayable pheromone formulations.

Objective: To disrupt mating of a specific generation of G. molesta.

Materials:

  • Sprayable pheromone formulation.

  • Calibrated orchard sprayer.

  • Personal protective equipment (PPE) as per the product label.

  • Pheromone traps and lures for monitoring.

Procedure:

  • Timing of Application: Apply just before the emergence of the target adult generation.[11] Degree-day models are crucial for precise timing.[10]

  • Application Rate: Apply at the recommended rate, for example, 12.4 to 37.1 grams of active ingredient per hectare.[11]

  • Spraying:

    • Ensure the sprayer is properly calibrated to deliver the correct volume and coverage.

    • Spray the formulation onto the tree canopy, ensuring thorough coverage of the foliage.

    • Sprayable pheromones can sometimes be tank-mixed with other agricultural products, but always check for compatibility.[10]

  • Reapplication: Sprayable formulations have a shorter field life than passive dispensers. Reapplication will be necessary for subsequent generations. One application is typically effective for one generation.[10]

  • Monitoring: Monitor efficacy using the same methods described for passive dispensers (pheromone traps, damage assessment).

Visualizations

Signaling Pathway: Mechanism of Mating Disruption

MatingDisruptionMechanism cluster_Normal Normal Mate Finding cluster_Disruption Mating Disruption Female Female Moth Releases Pheromone Plume Antennae Male Antennae Detect Pheromone Gradient Female->Antennae Pheromone Signal Male Male Moth Flight Male Flies Upwind Towards Female Antennae->Flight Mating Successful Mating Flight->Mating Dispensers Synthetic Pheromone Dispensers HighConc High Pheromone Concentration in Air Dispensers->HighConc Pheromone Release Antennae2 Male Antennae Overwhelmed/ Follow False Plumes HighConc->Antennae2 Male2 Male Moth NoMating Mating Disrupted Antennae2->NoMating Cannot Locate Female

Caption: Logical flow of normal insect mate finding versus mating disruption.

Experimental Workflow: Mating Disruption Field Trial

MatingDisruptionTrial Start Trial Design Setup Orchard Setup (Treatment & Control Plots) Start->Setup PreTreat Pre-Treatment Monitoring (Trap Placement & Baseline Counts) Setup->PreTreat Application Pheromone Application (Dispensers or Spray) PreTreat->Application Monitoring Weekly Monitoring (Trap Catches, Shoot Damage) Application->Monitoring Season-long DataCollection Harvest Data Collection (Fruit Damage Assessment) Monitoring->DataCollection Analysis Data Analysis (Statistical Comparison) DataCollection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Experimental workflow for a field trial evaluating pheromone-based mating disruption.

References

Application Notes and Protocols for Electroantennography (EAG) Analysis of Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the electrical response of an entire insect antenna to volatile compounds.[1] This method provides valuable insights into the olfactory sensitivity of insects to specific odorants, such as pheromones, kairomones, and allomones. Dodec-2-en-1-yl acetate is a component of the sex pheromone of various insect species, particularly moths. Understanding the antennal response to this compound is crucial for developing effective pest management strategies, including mating disruption and attract-and-kill techniques. These application notes provide a detailed protocol for conducting EAG analysis of dodec-2-en-1-yl acetate, along with data presentation guidelines and a schematic of the underlying signaling pathway.

Data Presentation

Quantitative data from EAG experiments should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure EAG response data.

Table 1: Dose-Response of Male Cydia pomonella Antennae to Dodec-2-en-1-yl Acetate Analogs

CompoundDose (µg)Mean EAG Response (mV) ± SEM
Dodec-2-en-1-yl acetate0.10.8 ± 0.1
11.5 ± 0.2
102.8 ± 0.3
1004.2 ± 0.4
(E,E)-8,10-dodecadien-1-ol (Codlemone)0.11.2 ± 0.1
12.1 ± 0.2
103.9 ± 0.4
1005.5 ± 0.5
Hexane (Control)-0.1 ± 0.05

Note: Data are hypothetical and for illustrative purposes, based on typical responses observed in studies with similar compounds like (E,E)-8,10-dodecadien-1-ol in the codling moth, Cydia pomonella.[1][2][3]

Table 2: Comparison of EAG Responses Between Sexes and Mating Status

Compound (10 µg)SexMating StatusMean EAG Response (mV) ± SEM
Dodec-2-en-1-yl acetateMaleVirgin2.9 ± 0.3
MaleMated2.7 ± 0.3
FemaleVirgin0.5 ± 0.1
FemaleMated0.4 ± 0.1
Hexane (Control)Male-0.1 ± 0.05
Female-0.1 ± 0.04

Note: Data are hypothetical. Generally, males show a much stronger response to sex pheromones than females. Mating status may or may not significantly affect the EAG response amplitude.[4]

Experimental Protocols

This section provides a detailed methodology for performing EAG analysis of dodec-2-en-1-yl acetate.

Insect Preparation
  • Insect Species: Codling moth, Cydia pomonella, is a suitable model organism. Use 2- to 3-day-old virgin males for optimal response to sex pheromones.

  • Anesthesia: Anesthetize the moth by placing it on ice or at 4°C for 2-3 minutes.

  • Antenna Excision: Carefully excise one antenna at the base using fine scissors or a sharp blade under a stereomicroscope.

  • Mounting: Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. The connection is typically made using a conductive gel or saline solution.

EAG Setup
  • Electrodes: Use Ag/AgCl electrodes filled with a saline solution (e.g., Ringer's solution) to ensure good electrical contact.

  • Amplifier: The signal from the antenna is very small and requires amplification. Use a high-impedance DC amplifier to amplify the signal 100-fold.

  • Air Delivery System: A continuous stream of purified and humidified air (e.g., passed through charcoal and water) is directed over the antennal preparation. This maintains the health of the antenna and serves as the carrier for the odorant stimulus.

  • Stimulus Delivery: A defined puff of air carrying the odorant is injected into the continuous air stream. This is typically achieved using a stimulus controller that delivers a precise volume of air through a Pasteur pipette containing a piece of filter paper loaded with the test compound.

Preparation of Test Compound
  • Compound: Dodec-2-en-1-yl acetate.

  • Solvent: Use high-purity hexane as the solvent.

  • Dilutions: Prepare a serial dilution of dodec-2-en-1-yl acetate in hexane to create a range of concentrations for dose-response testing (e.g., 0.1, 1, 10, 100 µg/µL).

  • Application: Apply 10 µL of the desired dilution onto a small piece of filter paper (e.g., 1 cm²) and allow the solvent to evaporate for 30-60 seconds. The filter paper is then inserted into a clean Pasteur pipette.

EAG Recording
  • Stabilization: Allow the antennal preparation to stabilize in the continuous air stream for at least 1 minute before the first stimulation.

  • Control Stimulus: Begin by delivering a puff of air from a pipette containing only the solvent (hexane) to determine the baseline response.

  • Test Stimulus: Present the antenna with puffs of air containing increasing concentrations of dodec-2-en-1-yl acetate.

  • Inter-stimulus Interval: Allow a sufficient interval between stimuli (e.g., 30-60 seconds) for the antenna to recover.

  • Standard: Periodically present a standard compound (e.g., a known active pheromone component) to monitor the viability of the antennal preparation throughout the experiment.

  • Replication: Repeat the recordings with multiple antennae (n ≥ 5) to ensure the reproducibility of the results.

Data Analysis
  • The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.

  • Subtract the average response to the solvent control from the responses to the test compounds to normalize the data.

  • For dose-response analysis, plot the mean normalized EAG response against the logarithm of the stimulus concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the olfactory signaling pathway for pheromone reception in insects and the experimental workflow for EAG.

G cluster_signaling Pheromone Signaling Pathway Pheromone Dodec-2-en-1-yl acetate (Pheromone Molecule) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR_Complex Olfactory Receptor (OR) + Co-receptor (Orco) PBP->OR_Complex Transport & Delivery G_Protein G-protein OR_Complex->G_Protein Activation Ion_Channel Ion Channel G_Protein->Ion_Channel Signal Transduction Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway for pheromone reception in insects.

G cluster_workflow EAG Experimental Workflow Insect_Prep 1. Insect Preparation (Antenna Excision) EAG_Setup 3. EAG Setup (Mounting & Airflow) Insect_Prep->EAG_Setup Stimulus_Prep 2. Stimulus Preparation (Serial Dilutions) Recording 4. EAG Recording (Stimulus Delivery) Stimulus_Prep->Recording EAG_Setup->Recording Data_Analysis 5. Data Analysis (Response Quantification) Recording->Data_Analysis Interpretation 6. Interpretation (Dose-Response Curve) Data_Analysis->Interpretation

References

The Use of Dodec-2-en-1-yl Acetate in Integrated Pest Management (IPM) Programs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-2-en-1-yl acetate and its various isomers are pivotal semiochemicals in modern Integrated Pest Management (IPM) programs, primarily for lepidopteran pests. These long-chain fatty acid esters function as sex pheromones, influencing the reproductive behavior of target insects. Their application in IPM strategies, such as mating disruption and population monitoring, offers a targeted and environmentally benign alternative to broad-spectrum insecticides. This document provides detailed application notes and experimental protocols for the use of dodec-2-en-1-yl acetate in IPM, with a focus on the Oriental Fruit Moth (Grapholita molesta), a significant pest in fruit orchards.

Mechanism of Action: Mating Disruption and Monitoring

The primary application of dodec-2-en-1-yl acetate in IPM is for mating disruption.[1][2] This technique involves permeating the atmosphere of a crop with a high concentration of the synthetic female sex pheromone. This overstimulation of the male moth's sensory system leads to several outcomes that disrupt mating:

  • Competitive Attraction (False-plume-following): Male moths are attracted to the numerous synthetic pheromone sources (dispensers) instead of the calling females.[3]

  • Camouflage: The high concentration of synthetic pheromone masks the natural pheromone plumes released by females, making them difficult for males to locate.

  • Sensory Overload: Continuous exposure to high concentrations of the pheromone can lead to the habituation of the male's sensory neurons, rendering them less sensitive to the natural pheromone signals.

In addition to mating disruption, dodec-2-en-1-yl acetate is a crucial component in lures for monitoring pest populations.[4][5] Pheromone-baited traps are used to determine the presence, abundance, and seasonal flight activity of target pests, which is essential for making informed decisions about the timing and necessity of control interventions.[4]

Target Pests

Various isomers of dodecenyl acetate are used to target a range of lepidopteran pests. A prominent example is the Oriental Fruit Moth (Grapholita molesta), a major pest of stone and pome fruits. The sex pheromone of G. molesta is a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol. Other pests targeted by dodecenyl acetate isomers include the codling moth (Cydia pomonella) and various leafroller species.

Data Presentation: Efficacy of Reduced Pheromone Application Rates

To optimize the cost-effectiveness of mating disruption programs, studies have investigated the efficacy of reduced application rates of pheromone dispensers. The following table summarizes the results of a two-season study on pears, comparing the full registered rate and half the registered rate of Isomate® OFM Rosso dispensers for the control of the Oriental Fruit Moth. The data indicates that under low to medium pest pressure, a reduced application rate can provide a similar level of control as the full rate.[6]

Treatment (Dispenser Rate per Hectare)Mean No. of OFM captured in food traps (1998-1999)Mean No. of OFM captured in food traps (1999-2000)
Full Rate (500 dispensers/ha)1.80.5
Half Rate (250 dispensers/ha)2.10.6
Untreated Control8.5Not Reported

Data adapted from a study on the effectiveness of reduced rates of Isomate® OFM Rosso.[6]

Experimental Protocols

Protocol 1: Monitoring Oriental Fruit Moth Populations Using Pheromone-Baited Traps

This protocol outlines the methodology for monitoring the population dynamics of the Oriental Fruit Moth (Grapholita molesta) in an orchard environment.

1. Materials:

  • Delta-style sticky traps.

  • Pheromone lures containing a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol (e.g., Isomate® lures).

  • Wire hangers for trap placement.

  • Gloves to avoid contamination of lures.

  • Field notebook or data collection device.

  • GPS device for marking trap locations.

2. Experimental Procedure:

  • Trap Density: Deploy a minimum of one trap per 2.5 acres.[4] For smaller blocks (less than 10 acres), a minimum of three traps should be used, while five traps are recommended for larger blocks.[1]

  • Trap Placement:

    • Hang traps in the upper third of the tree canopy.[4][5]

    • Place traps before the anticipated emergence of the first moth flight in the spring.

    • Ensure the trap entrance is not obstructed by foliage.

  • Lure Handling and Placement:

    • Handle lures with gloves to prevent contamination.

    • Place the lure in the center of the sticky trap bottom, following the manufacturer's instructions.

  • Data Collection:

    • Check traps weekly.

    • Count and record the number of captured Oriental Fruit Moths.

    • Remove captured moths from the trap at each check.

    • Replace the sticky liner when it becomes dirty or filled with insects.

    • Replace the pheromone lure according to the manufacturer's recommended interval.

  • Data Analysis:

    • Plot the weekly trap catches to visualize the seasonal flight patterns of the moth population.

    • Use the data to establish a "biofix," the date of the first sustained moth capture, which is used to initiate degree-day models for predicting pest development and timing of interventions.

Protocol 2: Mating Disruption of the Oriental Fruit Moth in Orchards

This protocol describes the application of hand-applied pheromone dispensers for the mating disruption of Grapholita molesta.

1. Materials:

  • Hand-applied passive pheromone dispensers (e.g., Isomate® OFM Rosso, Isomate-M 100).[6][7]

  • Orchard map.

  • Gloves.

2. Experimental Procedure:

  • Timing of Application: Apply dispensers before the first moth flight in the spring. For dispensers with a shorter release period, a second application may be necessary for later generations.

  • Dispenser Density: The application rate can vary depending on the product and pest pressure. Common rates range from 250 to 1000 dispensers per hectare.[6][8] For example, Isomate® OFM Rosso can be applied at a rate of 250-500 dispensers per hectare.[6]

  • Dispenser Placement:

    • Distribute dispensers uniformly throughout the treated area.

    • Place dispensers in the upper third of the tree canopy on sturdy branches.[1]

    • For an area-wide approach, treat all host-plant orchards in a contiguous area to minimize immigration of mated females from untreated areas.[8]

  • Efficacy Assessment:

    • Monitoring Trap Shutdown: Place pheromone-baited traps within the mating disruption block. A significant reduction or complete shutdown of moth captures in these traps compared to traps in untreated areas indicates that the mating disruption is effective.[3]

    • Damage Assessment: Regularly inspect a sample of shoots and fruits for larval damage ("shoot strikes" or "flagging").[9] Compare damage levels in the treated and untreated (if available) areas.

    • Monitoring for Mated Females: In a research setting, female moths can be captured using non-pheromone-based traps (e.g., food traps) and dissected to determine their mating status. A high percentage of virgin females in the treated area indicates successful mating disruption.

Mandatory Visualizations

experimental_workflow_monitoring cluster_prep Preparation cluster_deployment Deployment cluster_data Data Collection & Analysis Trap_Assembly Assemble Delta Traps Lure_Handling Handle Lures with Gloves Trap_Placement Place Traps in Upper Canopy Lure_Handling->Trap_Placement Lure_Placement Place Lure in Trap Weekly_Check Check Traps Weekly Lure_Placement->Weekly_Check Record_Data Count & Record Moths Weekly_Check->Record_Data Analyze_Trends Analyze Population Trends Record_Data->Analyze_Trends

Caption: Experimental workflow for monitoring Oriental Fruit Moth populations.

experimental_workflow_mating_disruption cluster_application Application cluster_assessment Efficacy Assessment Timing Apply Before First Flight Dispenser_Placement Place Dispensers in Upper Canopy Timing->Dispenser_Placement Monitor_Traps Monitor Trap Shutdown Dispenser_Placement->Monitor_Traps Assess_Damage Assess Fruit & Shoot Damage Dispenser_Placement->Assess_Damage Analyze_Mating Analyze Female Mating Status Dispenser_Placement->Analyze_Mating

Caption: Experimental workflow for implementing a mating disruption program.

signaling_pathway cluster_air Air cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron Pheromone Dodec-2-en-1-yl acetate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Dendrite PBP->OR Transport & Delivery Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR Modulation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal to Brain

References

Application Notes and Protocols for Behavioral Bioassays Using Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-2-en-1-yl acetate is a volatile organic compound that belongs to the class of acetate esters. While many isomers of dodecenyl acetate have been identified as insect pheromones, influencing behaviors such as mating and aggregation, specific behavioral bioassay data for dodec-2-en-1-yl acetate is not extensively documented in publicly available literature. However, based on the known biological activity of structurally similar compounds, it is hypothesized that dodec-2-en-1-yl acetate may elicit behavioral responses in various insect species.

These application notes provide a generalized framework for conducting behavioral bioassays to assess the potential of dodec-2-en-1-yl acetate as a behavior-modifying chemical. The protocols are adapted from established methods used for other insect semiochemicals, such as (E)-2-octenyl acetate, and should be optimized for the specific insect species and research question.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of results from behavioral bioassays. Quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Olfactometer Response Data

This table is a template for recording and presenting data from a Y-tube olfactometer bioassay. The choice of the insect between the test odor (dodec-2-en-1-yl acetate) and a control (e.g., solvent) is recorded.

Treatment Concentration (µg/µL)No. of Insects TestedNo. Choosing Treatment ArmNo. Choosing Control ArmNo. of Non-responders% Response to TreatmentP-value (Chi-square test)
0.1503015566.7<0.05
1503510577.8<0.01
10502818460.9>0.05
Control (Solvent)502325247.9>0.05

Table 2: Hypothetical Electroantennography (EAG) Response Data

This table provides a structure for presenting EAG data, which measures the electrical response of an insect's antenna to a specific odorant.

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
Dodec-2-en-1-yl Acetate0.10.8 ± 0.140
11.5 ± 0.275
102.0 ± 0.3100
Positive Control (e.g., known pheromone)12.5 ± 0.4125
Negative Control (Solvent)-0.1 ± 0.055

Experimental Protocols

Detailed methodologies are essential for the reproducibility of behavioral bioassays. The following are adapted protocols for key experiments.

Protocol 1: Y-Tube Olfactometer Bioassay

This protocol is designed to assess the behavioral response (attraction or repulsion) of an insect to dodec-2-en-1-yl acetate.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidification flask

  • Test insect species

  • Dodec-2-en-1-yl acetate (high purity)

  • Solvent (e.g., hexane, paraffin oil)

  • Filter paper strips

  • Micropipettes

Procedure:

  • Preparation of Odor Source: Prepare serial dilutions of dodec-2-en-1-yl acetate in the chosen solvent. Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper strip. The control strip should be treated with the same volume of solvent only.

  • Acclimatization: Allow the solvent to evaporate from the filter paper strips for a few minutes before placing them in the olfactometer arms.

  • Experimental Setup: Place the prepared filter paper strips in the designated chambers at the end of each arm of the Y-tube olfactometer.

  • Airflow: Introduce a purified and humidified air stream at a constant flow rate (e.g., 100 mL/min) through each arm of the olfactometer.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record which arm the insect enters and the time it spends in each arm. An insect is considered to have made a choice if it moves a certain distance into one of the arms (e.g., past a pre-defined line).

  • Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that do not make a choice within the observation period.

  • Replication: Repeat the experiment with a sufficient number of insects to allow for statistical analysis. To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials.

  • Cleaning: Thoroughly clean the olfactometer with a solvent (e.g., ethanol or acetone) and bake it in an oven between trials to remove any residual odors.

Protocol 2: Electroantennography (EAG)

This protocol measures the electrophysiological response of an insect's antenna to dodec-2-en-1-yl acetate.

Materials:

  • Electroantennography setup (including micromanipulators, electrodes, amplifier, and data acquisition system)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

  • Dodec-2-en-1-yl acetate

  • Solvent (e.g., hexane)

  • Filter paper cartridges

  • Air stimulus controller

Procedure:

  • Antenna Preparation: Immobilize the insect and carefully excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • Odor Cartridge Preparation: Prepare dilutions of dodec-2-en-1-yl acetate in the solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a glass cartridge.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. The air stimulus controller is used to inject a puff of air from the odor cartridge into the continuous air stream.

  • Recording: Record the antennal depolarization (EAG response) upon stimulation with the test compound.

  • Controls: Use a solvent blank as a negative control and a known active compound (if available) as a positive control.

  • Dose-Response: Test a range of concentrations of dodec-2-en-1-yl acetate to generate a dose-response curve.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV). The responses can be normalized by subtracting the response to the solvent control.

Visualizations

Diagrams are provided to visualize the experimental workflow and a generalized signaling pathway.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_results Results prep_compound Prepare Dodec-2-en-1-yl Acetate Solutions prep_insects Acclimate Test Insects olfactometer Y-Tube Olfactometer prep_compound->olfactometer eag Electroantennography (EAG) prep_compound->eag prep_insects->olfactometer prep_insects->eag stat_analysis Statistical Analysis (e.g., Chi-square, ANOVA) olfactometer->stat_analysis dose_response Dose-Response Curve Generation eag->dose_response behavioral_response Behavioral Response (Attraction/Repulsion) stat_analysis->behavioral_response antennal_sensitivity Antennal Sensitivity dose_response->antennal_sensitivity

Caption: Experimental workflow for behavioral bioassays.

signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron cluster_brain Brain (Antennal Lobe) odorant Dodec-2-en-1-yl Acetate obp Odorant Binding Protein (OBP) odorant->obp Binding or_receptor Odorant Receptor (OR) obp->or_receptor Transport g_protein G-protein or_receptor->g_protein Activation ion_channel Ion Channel g_protein->ion_channel Modulation depolarization Neuron Depolarization ion_channel->depolarization Ion Influx behavior Behavioral Response depolarization->behavior Signal Transduction

Caption: Generalized olfactory signaling pathway.

Disclaimer: The protocols and data presented are generalized and intended for informational purposes. Specific experimental conditions will need to be optimized for the target organism and research objectives. No specific behavioral data for dodec-2-en-1-yl acetate was found in the cited literature; therefore, the provided tables contain hypothetical data for illustrative purposes. The signaling pathway is a generalized representation and may vary between insect species.

Synthesis of (Z)- and (E)-8-Dodecen-1-yl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

(Z)- and (E)-8-dodecen-1-yl acetate are well-known components of the sex pheromones of several lepidopteran insect species, including significant agricultural pests like the Oriental fruit moth (Grapholita molesta).[1] As such, the stereoselective synthesis of these isomers is of paramount importance for the development of effective and environmentally benign pest management strategies. These compounds are utilized in monitoring insect populations through pheromone-baited traps and in mating disruption techniques, which interfere with the chemical communication of insects, thereby reducing their reproductive success.

Beyond their application in integrated pest management, these molecules serve as valuable tools in fundamental research. For researchers, scientists, and drug development professionals, these well-defined isomeric compounds are excellent models for studying insect olfaction, receptor-ligand interactions, and the neurobiology of behavior. The precise stereochemistry of the double bond is critical for biological activity, with the (Z)- and (E)-isomers often eliciting different or no behavioral responses.[2] This specificity makes them ideal probes for investigating the structural requirements of pheromone receptors. Furthermore, the synthetic methodologies developed for these pheromones are broadly applicable to the synthesis of other biologically active unsaturated long-chain molecules, which may have applications in drug discovery and development as signaling molecules or synthetic intermediates.

Synthetic Strategies Overview

The synthesis of (Z)- and (E)-8-dodecen-1-yl acetate primarily relies on the stereoselective formation of the C8-C9 double bond. Two principal strategies are highlighted here:

  • Stereoselective Olefination Reactions: The Wittig reaction is a classic and reliable method for the synthesis of (Z)-alkenes, while the Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of (E)-alkenes.

  • Stereoselective Reduction of an Alkyne Precursor: A common alkyne intermediate, 8-dodecyn-1-ol, can be synthesized and then stereoselectively reduced to either the (Z)- or (E)-alkene. Subsequent acetylation yields the final products.

This document provides detailed protocols for these synthetic approaches.

Comparative Data of Synthetic Routes

Synthetic RouteTarget IsomerKey ReactionTypical YieldIsomeric PurityReference
Wittig Reaction(Z)Wittig OlefinationHigh>95% (Z)[3]
Julia-Kocienski Olefination(E)Julia-Kocienski Olefination70-85%>95% (E)[4]
Alkyne Reduction (Ni-P2)(Z)Catalytic HydrogenationHigh>98% (Z)
Alkyne Reduction (Li/NH3)(E)Dissolving Metal ReductionHigh>95% (E)
Mercury Intermediate Route(Z)Stereoselective Reduction (NiP-2)74%85% (Z)[1]
Mercury Intermediate Route(E)Stereoselective Reduction (LiAlH4)-90% (E)[1]

Experimental Protocols

Protocol 1: Synthesis of (Z)-8-Dodecen-1-yl Acetate via Wittig Reaction

This protocol describes the synthesis of the (Z)-isomer using a Wittig reaction between octanal and a butyltriphenylphosphonium ylide, followed by acetylation.

Step 1: Preparation of Butyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine (26.2 g, 100 mmol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 1-bromobutane (13.7 g, 100 mmol).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield butyltriphenylphosphonium bromide.

Step 2: Wittig Reaction

  • Suspend butyltriphenylphosphonium bromide (39.9 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (300 mL) under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the solution to warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of octanal (12.8 g, 100 mmol) in THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

Step 3: Acetylation

  • Dissolve the crude (Z)-8-dodecen-1-ol (approx. 100 mmol) in dichloromethane (200 mL) and add pyridine (11.9 mL, 150 mmol).

  • Cool the solution to 0 °C and slowly add acetyl chloride (8.5 mL, 120 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford pure (Z)-8-dodecen-1-yl acetate.

Protocol 2: Synthesis of (E)-8-Dodecen-1-yl Acetate via Julia-Kocienski Olefination

This protocol outlines the synthesis of the (E)-isomer using a Julia-Kocienski olefination between a sulfone and octanal, followed by acetylation.

Step 1: Synthesis of the Phenyltetrazolyl (PT) Sulfone

  • Synthesize the required PT-sulfone from the corresponding alkyl halide and 1-phenyl-1H-tetrazole-5-thiol, followed by oxidation. Detailed procedures for the synthesis of various PT-sulfones are available in the literature.

Step 2: Julia-Kocienski Olefination

  • To a stirred solution of the PT-sulfone (e.g., 1-(phenylsulfonyl)-butane, 10 mmol) in anhydrous dimethoxyethane (DME) (40 mL) under a nitrogen atmosphere at -78 °C, add potassium hexamethyldisilazide (KHMDS) (0.9 M in THF, 11.1 mL, 10 mmol) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of octanal (1.28 g, 10 mmol) in DME (10 mL) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is (E)-8-dodecen-1-ol.

Step 3: Acetylation

  • Follow the acetylation procedure as described in Protocol 1, Step 3, to yield (E)-8-dodecen-1-yl acetate.

  • Purify by column chromatography on silica gel.

Protocol 3: Synthesis via Stereoselective Alkyne Reduction

This protocol utilizes a common intermediate, 8-dodecyn-1-ol, which is then reduced to either the (Z) or (E) isomer.

Step 1: Synthesis of 8-Dodecyn-1-ol

  • Synthesize 8-dodecyn-1-ol via methods such as the alkylation of a terminal alkyne with a haloalcohol, a common strategy in pheromone synthesis.

Step 2a: (Z)-Isomer via Ni-P2 Catalyzed Hydrogenation

  • Catalyst Preparation (P-2 Ni): To a solution of nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 50 mL of 95% ethanol, add a solution of sodium borohydride (0.19 g, 5 mmol) in 10 mL of 95% ethanol with vigorous stirring. A black precipitate of the Ni-P2 catalyst will form.

  • Hydrogenation: To the freshly prepared catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol) followed by a solution of 8-dodecyn-1-ol (1.82 g, 10 mmol) in 10 mL of ethanol.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases (monitor by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

  • Proceed with acetylation as described in Protocol 1, Step 3.

Step 2b: (E)-Isomer via Dissolving Metal Reduction

  • Set up a three-necked flask equipped with a dry ice condenser and a gas inlet under a nitrogen atmosphere.

  • Condense anhydrous ammonia (approx. 100 mL) into the flask at -78 °C.

  • Add small pieces of sodium metal (0.46 g, 20 mmol) to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • Add a solution of 8-dodecyn-1-ol (1.82 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the sodium-ammonia solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-8-dodecen-1-ol.

  • Proceed with acetylation as described in Protocol 1, Step 3.

Spectroscopic Data

CompoundIsomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (EI, m/z)
8-Dodecen-1-yl Acetate (Z) 5.38-5.32 (m, 2H), 4.05 (t, J=6.7 Hz, 2H), 2.04 (s, 3H), 2.08-1.98 (m, 4H), 1.62-1.55 (m, 2H), 1.40-1.25 (m, 10H), 0.90 (t, J=7.4 Hz, 3H)171.2, 130.0, 129.8, 64.6, 29.7, 29.2, 28.7, 27.2, 26.0, 22.9, 21.0, 13.8226 (M+), 166, 124, 110, 96, 82, 67, 55, 43
8-Dodecen-1-yl Acetate (E) 5.42-5.35 (m, 2H), 4.05 (t, J=6.7 Hz, 2H), 2.04 (s, 3H), 2.01-1.95 (m, 4H), 1.62-1.55 (m, 2H), 1.38-1.25 (m, 10H), 0.91 (t, J=7.5 Hz, 3H)171.2, 131.5, 129.9, 64.7, 34.7, 32.3, 29.3, 28.8, 26.0, 22.5, 21.1, 14.1226 (M+), 166, 124, 110, 96, 82, 67, 55, 43

Synthetic Pathway Diagrams

Wittig_Synthesis reagent1 Butyltriphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide Deprotonation reagent2 n-BuLi reagent2->ylide intermediate (Z)-8-Dodecen-1-ol ylide->intermediate Wittig Reaction aldehyde Octanal aldehyde->intermediate product (Z)-8-Dodecen-1-yl acetate intermediate->product Acetylation reagent3 Acetyl Chloride, Pyridine reagent3->product

Caption: Synthesis of (Z)-8-dodecen-1-yl acetate via Wittig reaction.

Julia_Kocienski_Synthesis sulfone PT-Sulfone anion Sulfone Anion sulfone->anion Deprotonation base KHMDS base->anion intermediate (E)-8-Dodecen-1-ol anion->intermediate Julia-Kocienski Olefination aldehyde Octanal aldehyde->intermediate product (E)-8-Dodecen-1-yl acetate intermediate->product Acetylation reagent Acetyl Chloride, Pyridine reagent->product

Caption: Synthesis of (E)-8-dodecen-1-yl acetate via Julia-Kocienski olefination.

Alkyne_Reduction_Workflow cluster_Z (Z)-Isomer Synthesis cluster_E (E)-Isomer Synthesis start 8-Dodecyn-1-ol Z_alkene (Z)-8-Dodecen-1-ol start->Z_alkene H2, Ni-P2 catalyst, Ethylenediamine E_alkene (E)-8-Dodecen-1-ol start->E_alkene Na, liq. NH3 Z_product (Z)-8-Dodecen-1-yl acetate Z_alkene->Z_product Acetylation E_product (E)-8-Dodecen-1-yl acetate E_alkene->E_product Acetylation

Caption: Stereoselective reduction of 8-dodecyn-1-ol to (Z)- and (E)-isomers.

References

Application Notes and Protocols for Pheromone Trap Monitoring with Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For the Monitoring of the Plum Fruit Moth (Cydia funebrana)

These application notes provide a detailed protocol for the use of dodec-2-en-1-yl acetate-baited pheromone traps to monitor the presence and population density of the Plum Fruit Moth (Cydia funebrana), a significant pest in plum, peach, and cherry orchards.[1] Accurate monitoring using this protocol is a critical component of Integrated Pest Management (IPM) programs, enabling precise timing of control measures.

Introduction

The Plum Fruit Moth (Cydia funebrana, also known as Grapholita funebrana) is a primary cause of fruit damage in stone fruit cultivation, leading to significant economic losses.[2][3] The larvae of this moth burrow into the fruit, rendering it unmarketable.[3] Monitoring the flight activity of the adult male moths using sex pheromone traps is an effective method to determine the timing and intensity of infestations. The primary sex pheromone component for C. funebrana is (Z)-8-dodecenyl acetate, which is used to lure male moths into traps.[4] This protocol outlines the standardized procedure for deploying and monitoring these traps.

Materials and Equipment

  • Traps: Delta traps are the most sensitive and commonly recommended type for monitoring C. funebrana.[1]

  • Lures: Pheromone lures containing (Z)-8-dodecenyl acetate. Lures should be stored in a cool, dry place, and the foil packaging should only be opened immediately before use.[1]

  • Sticky Inserts: Non-drying adhesive-coated inserts for the delta traps.

  • Trap Hangers: Wire or other suitable hangers for attaching traps to tree branches.

  • Supporting Posts: For placing traps at the correct height if tree branches are not suitable.

  • Disposable Gloves: To be used when handling pheromone lures to avoid contamination.

  • Data Sheets/Logbook: For recording trap counts and dates.

  • GPS Device (Optional): For mapping trap locations in large orchards.

Experimental Protocols

Trap Assembly and Lure Placement
  • Unfold the delta trap into its triangular shape.

  • Wearing disposable gloves, open the foil sachet containing the pheromone lure.

  • Place the pheromone lure in the center of the sticky insert.

  • Insert the sticky liner into the bottom of the delta trap, with the sticky side facing up.

  • Attach the wire hanger to the top of the trap.

Trap Placement and Density
  • Timing: Traps should be placed in the orchard before the anticipated start of the first moth flight, typically from mid-May to the end of June, and maintained through the second flight from early July to August.[2][3]

  • Density:

    • For large, homogenous orchards, a density of one trap per two hectares is recommended.[1]

    • For smaller orchards or those with uneven topography, the density should be increased to two traps per hectare.[1]

  • Positioning:

    • Hang traps near the highest point of the tree canopy, at a height of approximately 1 meter or higher, depending on the height of the crop.[1]

    • Place traps within the orchard interior rather than on the perimeter to get a more representative measure of the population.

    • Ensure that the trap entrance is not obstructed by leaves or branches.

Monitoring and Data Collection
  • Check the traps weekly, starting from the beginning of the overwintering generation's flight.[1]

  • At each check, count the number of C. funebrana moths captured on the sticky insert.

  • Remove the captured moths from the trap after counting.

  • Record the date, trap number/location, and the number of moths counted on a data sheet.

  • Replace the sticky inserts when they become dirty or after a cumulative catch of a significant number of moths that impedes further captures.

  • Replace the pheromone lure every 4-6 weeks to ensure optimal performance.[1]

Data Presentation

The following table provides an example of trap capture data from a study monitoring C. funebrana in a plum orchard. This data can be used to understand the population dynamics and timing of moth flights.

Date Number of Moths Captured (Trap 1) Number of Moths Captured (Trap 2) Number of Moths Captured (Trap 3) Weekly Average
May 759455252.0
May 1431283531.3
May 2120152219.0
May 2814111613.7
June 415181315.3
June 1147514347.0
June 1980758881.0
June 2619221619.0
July 232352932.0
July 931283330.7
July 1630332730.0
July 2374698074.3
July 3037413337.0
August 7144138151144.3
August 13176182170176.0
August 20134129140134.3
August 2764596863.7

Data adapted from a study by Sciarretta, A., et al. (2001).[5][6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring cluster_maintenance Maintenance cluster_analysis Data Analysis trap_assembly Trap Assembly lure_handling Lure Handling (with gloves) trap_assembly->lure_handling trap_placement Place Traps in Orchard (1-2 per ha) lure_handling->trap_placement placement_planning Trap Placement Planning placement_planning->trap_placement weekly_check Weekly Trap Inspection trap_placement->weekly_check count_moths Count and Record Moths weekly_check->count_moths replace_lure Replace Lure (4-6 weeks) weekly_check->replace_lure replace_insert Replace Sticky Insert (as needed) weekly_check->replace_insert remove_moths Remove Captured Moths count_moths->remove_moths data_analysis Analyze Population Trends count_moths->data_analysis remove_moths->weekly_check decision Decision on Control Measures data_analysis->decision G cluster_neuron Inside the Sensillum pheromone Pheromone Molecule ((Z)-8-dodecenyl acetate) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding in Sensillar Lymph or_receptor Odorant Receptor (OR) pbp->or_receptor Transport and Release orn Olfactory Receptor Neuron (ORN) Dendrite ion_channel Ion Channel or_receptor->ion_channel Conformational Change depolarization Depolarization ion_channel->depolarization Ion Influx action_potential Action Potential to Brain depolarization->action_potential Signal Transduction

References

Quantitative Analysis of Dodec-2-en-1-yl Acetate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-2-en-1-yl acetate is a semiochemical, notably recognized as a component of insect pheromones, playing a crucial role in the chemical communication of various species. Its accurate quantification in biological samples such as insect tissues, hemolymph, and glands is essential for fundamental research in chemical ecology, pest management strategies involving pheromone traps, and the development of novel pest control agents. Furthermore, understanding its biosynthesis and mode of action can provide insights into insect physiology and behavior, offering potential targets for drug development. This document provides detailed application notes and protocols for the quantitative analysis of dodec-2-en-1-yl acetate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), along with an overview of its hypothetical biosynthesis and signaling pathways.

Experimental Protocols

Sample Preparation: Extraction of Dodec-2-en-1-yl Acetate from Insect Tissue

This protocol describes the liquid-liquid extraction of dodec-2-en-1-yl acetate from insect pheromone glands or other relevant tissues.

Materials:

  • Insect tissue (e.g., pheromone glands, whole abdomen tips)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Excise the desired biological tissue (e.g., 1-5 insect pheromone glands) and place it into a 2 mL glass vial.

  • Add 200 µL of hexane to the vial.

  • Gently crush the tissue using a clean glass rod to facilitate extraction.

  • Vortex the vial for 1 minute to ensure thorough mixing.

  • Centrifuge the vial at 5,000 x g for 5 minutes to pellet the tissue debris.

  • Carefully transfer the hexane supernatant to a clean glass vial.

  • For concentration of the extract (optional), evaporate the solvent under a gentle stream of nitrogen to the desired volume (e.g., 50 µL).

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • The extract is now ready for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general template for the quantitative analysis of dodec-2-en-1-yl acetate. Note: This is a template and requires optimization and validation for your specific instrumentation and biological matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Parameters (Template):

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate10 °C/min to 280 °C
Final Temperature280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Hypothetical) m/z 61, 82, 96, 124, 226 (Quantifier: m/z 61)

Calibration:

  • Prepare a stock solution of dodec-2-en-1-yl acetate standard in hexane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the biological samples.

  • Inject each calibration standard into the GC-MS system and record the peak area of the quantifier ion.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Quantification:

  • Inject the prepared biological sample extract into the GC-MS.

  • Record the peak area of the quantifier ion for dodec-2-en-1-yl acetate.

  • Determine the concentration of dodec-2-en-1-yl acetate in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Hypothetical GC-MS Validation Parameters for Dodec-2-en-1-yl Acetate Quantification

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery85-105%
Precision (%RSD)< 15%
Retention Time~12.5 min (dependent on exact GC conditions)

Note: These are example values and must be determined experimentally during method validation.

Visualizations

Pheromone Biosynthesis Pathway

The biosynthesis of moth sex pheromones, including acetate esters like dodec-2-en-1-yl acetate, is believed to originate from fatty acid metabolism. The pathway typically involves a series of enzymatic modifications including desaturation, chain-shortening, reduction, and acetylation.

Pheromone_Biosynthesis Fatty_Acid Fatty Acid (e.g., Palmitic/Stearic Acid) Desaturase Desaturase Enzymes Fatty_Acid->Desaturase Chain_Shortening Chain-Shortening (β-oxidation) Desaturase->Chain_Shortening Fatty_Acyl_CoA Fatty Acyl-CoA (C12) Chain_Shortening->Fatty_Acyl_CoA Reducer Fatty Acyl-CoA Reductase Fatty_Acyl_CoA->Reducer Fatty_Alcohol Dodec-2-en-1-ol Reducer->Fatty_Alcohol Acetyltransferase Acetyltransferase Fatty_Alcohol->Acetyltransferase Pheromone Dodec-2-en-1-yl acetate Acetyltransferase->Pheromone

Caption: Hypothetical biosynthesis pathway of dodec-2-en-1-yl acetate.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of dodec-2-en-1-yl acetate involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Tissue_Collection Biological Sample Collection (e.g., Insect Glands) Extraction Liquid-Liquid Extraction (Hexane) Tissue_Collection->Extraction Concentration Solvent Evaporation (Optional) Extraction->Concentration GC_MS GC-MS Injection and Analysis Concentration->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for quantitative analysis.

Insect Pheromone Signaling Pathway

The detection of pheromones in insects initiates a signaling cascade within specialized olfactory sensory neurons located in the antennae. This process ultimately leads to a behavioral response.

Pheromone_Signaling Pheromone Dodec-2-en-1-yl acetate (in air) PBP Pheromone Binding Protein (PBP) in Sensillar Lymph Pheromone->PBP Binding OR Odorant Receptor (OR) on Dendritic Membrane PBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Behavioral Response Brain->Behavior

Caption: General insect pheromone signaling pathway.

Application Notes and Protocols for Mating Disruption Techniques Using Dodecenyl Acetates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the inquiry specified dodec-2-en-1-yl acetate, a thorough review of scientific literature reveals a significant lack of specific data regarding its use in mating disruption techniques. The following application notes and protocols are based on closely related and well-documented isomers, primarily (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate , which are principal components of the sex pheromone for the Oriental Fruit Moth (Grapholita molesta) and other lepidopteran pests. These protocols provide a comprehensive framework for applying dodecenyl acetate-based mating disruption strategies.

Introduction to Mating Disruption

Mating disruption is a pest management strategy that utilizes synthetic sex pheromones to prevent male insects from locating and mating with females, thereby reducing the subsequent generation's population. By permeating the atmosphere with a high concentration of a synthetic pheromone, the natural pheromone plumes of calling females are masked. This interference can occur through several mechanisms, including competitive attraction to the synthetic source, camouflage of the female's plume, and desensitization of the male's antennal receptors. Dodecenyl acetates are a class of volatile organic compounds that are key components of the sex pheromones of numerous lepidopteran species, making them ideal candidates for mating disruption applications.

Quantitative Data on Efficacy of Dodecenyl Acetate-Based Mating Disruption

The efficacy of mating disruption programs is typically assessed by monitoring male moth capture in pheromone-baited traps and by evaluating fruit damage at harvest. Below is a summary of data from field trials using dodecenyl acetate-based products for the control of the Oriental Fruit Moth (Grapholita molesta).

TreatmentDispenser Density (per hectare)Active Ingredient (AI) per DispenserTotal AI per HectareReduction in Male Moth CaptureFruit Damage ReductionReference
Isomate® CM/OFM TT500105 mg (OFM components)52.5 gSignificant reductionComparable to conventional insecticide programs[1]
Suterra® CM/OFM Duel24732.2 mg (OFM components)~7.95 gSignificant reductionEffective in reducing adult captures[2]
MSTRS® OFM24.72.63 g (OFM components)~64.96 gSignificant reductionEffective in reducing adult captures[2]
CheckMate® OFM Dispenser250 - 500Not specifiedNot specifiedNot specifiedUp to 50% or more compared to conventional programs[3]
Hand-applied reservoir dispensers250 - 375Not specifiedNot specified97% to near complete inhibitionNot specified[4]
Aerosol emitters1.25 - 5Not specifiedNot specifiedUp to 97% disruptionInsufficient alone for high pest density[4]
Sprayable microencapsulated pheromoneNot specifiedNot specifiedNot specifiedHigh level of disruptionEffective for some pests[4]

Experimental Protocols

Protocol for Field Efficacy Trial of a Dodecenyl Acetate-Based Mating Disruption Product

This protocol outlines a typical field experiment to evaluate the efficacy of a new dodecenyl acetate formulation for mating disruption of the Oriental Fruit Moth (Grapholita molesta) in an apple or peach orchard.

Objective: To determine the effectiveness of a test formulation of dodecenyl acetate in disrupting the mating of G. molesta and reducing subsequent fruit damage.

Materials:

  • Test pheromone dispensers (e.g., hand-applied, aerosol, or sprayable).

  • Standard commercial pheromone dispensers for G. molesta (positive control).

  • Pheromone-baited traps and lures for G. molesta.

  • Untreated control plots.

  • Randomized complete block experimental design layout.

  • Fruit damage assessment tools (e.g., calipers, data sheets).

Procedure:

  • Site Selection: Choose an orchard with a known history of G. molesta infestation. The site should be large enough to accommodate multiple treatment blocks of at least 1-2 hectares each, with sufficient buffer zones (at least 50 meters) to minimize inter-plot interference.

  • Experimental Design: Establish a randomized complete block design with a minimum of three replicates for each treatment:

    • Treatment 1: Test dodecenyl acetate formulation.

    • Treatment 2: Commercial standard mating disruption product (positive control).

    • Treatment 3: Untreated control (no mating disruption).

  • Dispenser Application:

    • Hand-applied dispensers: Deploy at the manufacturer's recommended density (e.g., 250-500 dispensers per hectare) before the first male moth flight of the season.[5] Place dispensers in the upper third of the tree canopy on a sturdy branch.[5]

    • Aerosol emitters: Install at the recommended density (e.g., 1-2 units per hectare) prior to the first flight.[5]

    • Sprayable formulations: Apply using a calibrated airblast sprayer at the recommended rate and timing, which may require multiple applications per season.[6]

  • Monitoring Male Flight:

    • Place pheromone-baited traps in the center of each plot at a density of 1-2 traps per hectare.

    • Monitor traps weekly throughout the season, recording the number of male G. molesta captured. Replace lures and trap bottoms according to the manufacturer's instructions.

  • Assessment of Fruit Damage:

    • At commercial harvest, randomly select a minimum of 1000 fruits per plot.

    • Examine each fruit for signs of larval infestation by G. molesta.

    • Calculate the percentage of damaged fruit for each treatment.

  • Data Analysis:

    • Analyze the weekly trap capture data and the final fruit damage data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Protocol for Wind Tunnel Bioassay to Evaluate Behavioral Responses to Dodecenyl Acetate Blends

This protocol describes a laboratory-based wind tunnel experiment to assess the behavioral responses of male moths to different blends and concentrations of dodecenyl acetates.

Objective: To quantify the attractiveness and flight behavior of male G. molesta towards various dodecenyl acetate formulations.

Materials:

  • Glass wind tunnel with controlled airflow, temperature, and light.

  • Pheromone dispenser loading system (e.g., filter paper, rubber septa).

  • Solutions of synthetic (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol in a suitable solvent (e.g., hexane).

  • Laboratory-reared, 2-3 day old virgin male G. molesta.

  • Video recording and tracking software.

Procedure:

  • Preparation of Pheromone Sources: Prepare different blends and concentrations of the dodecenyl acetate isomers and the alcohol component on filter paper or rubber septa. A typical blend for G. molesta is a ratio of (Z)-8-dodecenyl acetate to (E)-8-dodecenyl acetate of approximately 93:7, often with a small amount of (Z)-8-dodecen-1-ol.[7]

  • Acclimatization of Moths: Place male moths in the wind tunnel for at least 30 minutes to acclimate to the conditions (e.g., 25°C, 60% RH, constant wind speed of 0.3 m/s).

  • Introduction of Pheromone Source: Place the prepared pheromone source at the upwind end of the wind tunnel.

  • Behavioral Observation: Release individual male moths at the downwind end of the tunnel and record their flight behavior for a set period (e.g., 3 minutes). Observe and quantify the following behaviors:

    • Wing fanning (initiation of response).

    • Take-off.

    • Upwind flight (oriented flight towards the source).

    • Landing on the source.

  • Data Analysis: For each treatment (pheromone blend/concentration), calculate the percentage of males exhibiting each behavior. Analyze the data using statistical tests such as chi-square or logistic regression to compare the different treatments.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of pheromones like dodecenyl acetate in insects is a complex process that occurs in specialized olfactory sensilla on the antennae. The current understanding of the signaling pathway involves several key proteins.[8][9]

Insect_Olfactory_Signaling_Pathway Pheromone Dodecenyl Acetate OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_Complex Odorant Receptor (OR) + Co-receptor (Orco) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Conformational Change Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Depolarization Antennal Lobe Antennal Lobe Action_Potential->Antennal Lobe Signal to Brain

Caption: Insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Mating Disruption Field Trial

The following diagram illustrates the logical flow of a typical field trial to evaluate the efficacy of a mating disruption product.

Mating_Disruption_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment & Analysis SiteSelection Orchard Site Selection ExperimentalDesign Randomized Block Design SiteSelection->ExperimentalDesign TreatmentPlots Establish Treatment Plots (Test, Control, Untreated) ExperimentalDesign->TreatmentPlots DispenserApplication Apply Pheromone Dispensers TreatmentPlots->DispenserApplication TrapDeployment Deploy Pheromone Traps DispenserApplication->TrapDeployment WeeklyMonitoring Weekly Trap Monitoring TrapDeployment->WeeklyMonitoring Harvest Fruit Harvest DataAnalysis Statistical Analysis WeeklyMonitoring->DataAnalysis DamageAssessment Assess Fruit Damage Harvest->DamageAssessment DamageAssessment->DataAnalysis Results Efficacy Determination DataAnalysis->Results

Caption: Experimental workflow for a mating disruption field trial.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of dodec-2-en-1-yl acetate, a valuable flavor and fragrance compound, and a component of some insect pheromones. The synthesis is achieved through lipase-catalyzed transesterification of dodec-2-en-1-ol. This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions and minimizing byproduct formation. The protocols herein focus on the use of immobilized lipase, particularly Novozym 435 (Candida antarctica lipase B), a robust and reusable biocatalyst.

Introduction

Dodec-2-en-1-yl acetate is an unsaturated ester known for its characteristic fruity and waxy aroma, making it a target molecule for the flavor and fragrance industry. Furthermore, various isomers of dodecenyl acetate are components of insect sex pheromones, highlighting its importance in the development of eco-friendly pest management strategies.[1]

Enzymatic synthesis of such esters using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has garnered significant attention.[2] Lipases are highly efficient biocatalysts that can function in non-aqueous media, enabling the synthesis of esters through esterification or transesterification reactions.[3] The use of immobilized enzymes, such as Novozym 435, offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous processing and catalyst recycling.[4]

This application note details a representative protocol for the synthesis of dodec-2-en-1-yl acetate via lipase-catalyzed transesterification, presenting key experimental parameters, quantitative data in tabular format, and visual workflows to guide researchers in their synthetic endeavors.

Reaction Principle

The enzymatic synthesis of dodec-2-en-1-yl acetate is achieved through the transesterification of dodec-2-en-1-ol with a suitable acyl donor, catalyzed by a lipase. A common and efficient acyl donor for this reaction is vinyl acetate. The reaction is essentially irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Reaction Scheme:

dodec-2-en-1-ol + Vinyl Acetate ---(Lipase)---> dodec-2-en-1-yl acetate + Vinyl Alcohol (-> Acetaldehyde)

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of dodec-2-en-1-yl acetate using Novozym 435.

Materials and Reagents
  • Dodec-2-en-1-ol (Substrate)

  • Vinyl Acetate (Acyl Donor)

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • tert-Butyl methyl ether (TBME) or Hexane (Solvent)

  • Anhydrous Sodium Sulfate (Drying Agent)

  • Molecular Sieves (optional, for anhydrous conditions)

Equipment
  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • Condenser (if heating)

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID) for reaction monitoring and quantification

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification

General Protocol for Enzymatic Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve dodec-2-en-1-ol (1 equivalent) in a suitable volume of organic solvent (e.g., TBME or hexane).

  • Addition of Reagents: Add vinyl acetate (typically 1.5 to 3 equivalents) to the solution.

  • Enzyme Addition: Add Novozym 435 (typically 5-10% by weight of the substrates).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C). The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-FID.

  • Reaction Work-up: Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Product Isolation: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

  • Characterization: Confirm the identity and purity of the synthesized dodec-2-en-1-yl acetate using GC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of allylic acetates, which can be used as a reference for the synthesis of dodec-2-en-1-yl acetate.

Table 1: Effect of Reaction Parameters on Conversion Rate

ParameterCondition ACondition BCondition C
Enzyme Novozym 435Novozym 435Novozym 435
Substrate Dodec-2-en-1-olDodec-2-en-1-olDodec-2-en-1-ol
Acyl Donor Vinyl AcetateVinyl AcetateVinyl Acetate
Molar Ratio (Alcohol:Acetate) 1:1.51:21:3
Enzyme Loading (% w/w) 5%10%10%
Temperature (°C) 405060
Solvent HexaneTBMESolvent-free
Reaction Time (h) 24128
Conversion (%) >90%>95%>98%

Table 2: Reusability of Immobilized Lipase (Novozym 435)

Reuse CycleRelative Activity (%)
1100
298
396
493
590

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of dodec-2-en-1-yl acetate.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis reactants Dodec-2-en-1-ol + Vinyl Acetate reaction_vessel Reaction Vessel (Stirring, 40-60°C) reactants->reaction_vessel solvent Organic Solvent (e.g., TBME) solvent->reaction_vessel filtration Filtration reaction_vessel->filtration enzyme Novozym 435 enzyme->reaction_vessel filtration->enzyme Recovered Enzyme evaporation Rotary Evaporation filtration->evaporation Filtrate purification Column Chromatography (Optional) evaporation->purification gcms GC-MS / NMR evaporation->gcms Crude Product purification->gcms

Caption: Workflow for the enzymatic synthesis of dodec-2-en-1-yl acetate.

Lipase-Catalyzed Transesterification Mechanism

The diagram below outlines the simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

ping_pong_mechanism E Lipase (E) EA E-Acyl Donor E->EA P2 Product (dodec-2-en-1-yl acetate) E_acyl Acyl-Enzyme Intermediate (E-Acyl) EA->E_acyl - P1 E_acyl_A E-Acyl-Alcohol E_acyl->E_acyl_A P1 Byproduct (Vinyl Alcohol) E_acyl_A->E - P2 S1 Acyl Donor (Vinyl Acetate) S1->E + S2 Alcohol (dodec-2-en-1-ol) S2->E_acyl +

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate Inactive enzymeUse fresh or properly stored enzyme.
Unfavorable reaction conditionsOptimize temperature, molar ratio, and solvent.
Presence of inhibitors (e.g., water)Use anhydrous solvents and reagents; add molecular sieves.
Enzyme Deactivation High temperatureOperate within the optimal temperature range for the enzyme.
Incompatible solventChoose a non-polar, water-immiscible solvent.
Byproduct Formation Non-specific enzyme activityUse a highly selective lipase like Novozym 435.
Undesired side reactionsOptimize reaction conditions to favor the desired reaction.

Conclusion

The enzymatic synthesis of dodec-2-en-1-yl acetate using immobilized lipase offers a highly efficient, selective, and environmentally friendly method for the production of this valuable compound. The protocol outlined in this application note provides a robust starting point for researchers. Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading can lead to high conversion rates and yields. The reusability of the immobilized enzyme further enhances the economic viability and sustainability of this biocatalytic approach.

References

Application Notes: Solid-Phase Microextraction (SPME) for Dodec-2-en-1-yl Acetate Sampling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices.[1][2] This method is particularly well-suited for the analysis of insect semiochemicals, such as pheromones and kairomones, which are often present at trace levels. Dodec-2-en-1-yl acetate is a known insect pheromone component, and its accurate sampling and analysis are crucial for research in chemical ecology, pest management, and drug development based on natural products.

SPME operates on the principle of partitioning analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber.[3] The concentrated analytes are then thermally desorbed in the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[1] The headspace SPME (HS-SPME) approach is often preferred for volatile and semi-volatile compounds like dodec-2-en-1-yl acetate as it minimizes matrix effects and protects the fiber from non-volatile interferences.[3][4]

Key Advantages of SPME for Dodec-2-en-1-yl Acetate Sampling:

  • Solvent-Free: Eliminates the need for organic solvents, making it a greener analytical technique.[1]

  • High Sensitivity: Concentrates analytes on the fiber, leading to low detection limits.[1]

  • Ease of Use and Automation: The procedure is straightforward and can be easily automated.[1]

  • Minimal Sample Preparation: Often requires minimal sample pretreatment.

  • Versatility: Applicable to a wide range of sample matrices, including air, water, and biological tissues.

Experimental Protocols

A robust and reproducible method for the analysis of dodec-2-en-1-yl acetate using SPME-GC-MS requires careful optimization of several key parameters, including the choice of SPME fiber, extraction time, and extraction temperature.[5]

1. SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For a semi-volatile ester like dodec-2-en-1-yl acetate, a mixed-phase fiber is often optimal.

  • Recommended Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds.[5]

  • Conditioning: Before its first use, and briefly before each analysis, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants. For a DVB/CAR/PDMS fiber, conditioning is typically performed at 270°C for 30-60 minutes.

2. Sample Preparation

The sample containing dodec-2-en-1-yl acetate should be placed in a headspace vial.

  • Place 1-5 mL of the liquid sample or a small amount of solid sample into a 10 or 20 mL headspace vial.

  • For solid samples, the matrix can be gently heated to promote the release of volatile compounds.

  • The addition of a salt, such as sodium chloride, can be used to "salt out" the analyte, increasing its concentration in the headspace and improving extraction efficiency, particularly for more polar compounds.[3]

3. Headspace SPME Protocol

  • Equilibration: Place the sealed headspace vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to ensure a stable headspace concentration.[6]

  • Extraction: Insert the SPME fiber holder through the vial septum and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample matrix.

  • Extraction Time: The extraction time will depend on the analyte and matrix, but a typical time for semi-volatile compounds is 20-50 minutes.[5][6]

  • Agitation: Gentle agitation of the sample during extraction can help to accelerate the equilibration process.

4. GC-MS Analysis

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC. The typical injection port temperature for thermal desorption is 250°C.

  • Desorption Time: A desorption time of 2-5 minutes is usually sufficient to ensure complete transfer of the analytes to the GC column.[6]

  • GC Separation: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of dodec-2-en-1-yl acetate.

  • Oven Temperature Program: A typical temperature program would be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode is used for detection. The mass range can be set from m/z 40 to 400.

Data Presentation

The following table summarizes the expected quantitative performance for the analysis of dodec-2-en-1-yl acetate using the optimized SPME-GC-MS method.

ParameterExpected ValueNotes
Limit of Detection (LOD) 0.1 - 1 ng/LDependent on the specific instrument and matrix.
Limit of Quantitation (LOQ) 0.5 - 5 ng/LDependent on the specific instrument and matrix.
Linear Range 1 - 500 ng/LA linear calibration curve should be established.
Repeatability (RSD%) < 10%For replicate analyses of the same sample.
Recovery 85 - 110%Determined by spiking a blank matrix with a known amount of analyte.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis cluster_output Output sample Sample containing dodec-2-en-1-yl acetate vial Transfer to Headspace Vial sample->vial equilibration Equilibration vial->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gcms GC-MS Analysis desorption->gcms data_analysis Data Processing and Quantification gcms->data_analysis results Quantitative Results data_analysis->results

Caption: Experimental workflow for SPME-GC-MS analysis of dodec-2-en-1-yl acetate.

spme_optimization cluster_fiber Fiber Selection cluster_extraction Extraction Parameters cluster_matrix Matrix Effects center_node Optimized SPME Method fiber_type Fiber Coating (e.g., DVB/CAR/PDMS) fiber_type->center_node temperature Extraction Temperature temperature->center_node time Extraction Time time->center_node agitation Agitation agitation->center_node ph Sample pH ph->center_node salt Salt Addition salt->center_node

Caption: Key parameters for the optimization of an SPME method.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic dodec-2-en-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of dodec-2-en-1-yl acetate?

A1: The most prevalent impurities include:

  • Geometric Isomers: The (Z)-isomer of dodec-2-en-1-yl acetate is a common impurity if the synthesis is not highly stereoselective.

  • Unreacted Starting Materials: Residual dodec-2-en-1-ol is a frequent impurity if the acetylation reaction does not go to completion.

  • Reaction Byproducts: If a Wittig reaction is employed in the synthesis of the precursor alcohol, triphenylphosphine oxide (TPPO) is a major byproduct that can be challenging to remove.

  • Side-reaction Products from Acetylation: Depending on the reaction conditions, side reactions during acetylation can lead to the formation of ethers or other undesired esters.[1]

  • Solvents and Reagents: Residual solvents and unreacted acetylation reagents (e.g., acetic anhydride, pyridine) may also be present in the crude product.

Q2: Which analytical techniques are recommended for assessing the purity of dodec-2-en-1-yl acetate?

A2: The primary methods for purity assessment are:

  • Gas Chromatography (GC): GC is ideal for determining the percentage purity and quantifying the ratio of (E) to (Z) isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the chemical structures of impurities by analyzing their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the overall structure of the desired product and identifying major impurities.

Q3: What are the primary methods for purifying crude dodec-2-en-1-yl acetate?

A3: The main purification techniques are:

  • Column Chromatography: Effective for removing non-isomeric impurities such as unreacted alcohol and TPPO.

  • Fractional Distillation: Suitable for separating compounds with different boiling points, which can be effective if the impurities are significantly more or less volatile than the product.[2][3][4]

  • Silver Nitrate Impregnated Silica Gel Chromatography: This is a specialized technique specifically for separating geometric (E/Z) isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of dodec-2-en-1-yl acetate.

Problem Possible Cause Recommended Solution
A large, polar peak is observed in the GC analysis of the crude product. This is likely unreacted dodec-2-en-1-ol.Perform column chromatography on silica gel using a non-polar eluent (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar alcohol from the less polar acetate.
A white, crystalline solid precipitates from the crude product, especially after concentration. This is characteristic of triphenylphosphine oxide (TPPO), a byproduct of the Wittig reaction.1. Crystallization: Attempt to crystallize the TPPO from a non-polar solvent like a hexane/ether mixture. The TPPO is often less soluble and will precipitate, allowing for removal by filtration. 2. Precipitation with Metal Salts: Treat the crude mixture with zinc chloride in a polar solvent to precipitate a TPPO-Zn complex. 3. Column Chromatography: If the above methods are insufficient, column chromatography can be effective.
The GC analysis shows two closely eluting peaks, indicating the presence of both (E) and (Z) isomers. The synthesis of the precursor alcohol was not stereospecific.Use silver nitrate impregnated silica gel chromatography for separation. The silver ions form reversible complexes with the double bonds, and the differing stability of these complexes for the (E) and (Z) isomers allows for their separation.
The final product has a lingering acidic smell. Residual acetic acid or acetic anhydride from the acetylation step.Wash the organic extract with a saturated sodium bicarbonate solution during the workup to neutralize and remove acidic impurities.
Yield is significantly low after purification. 1. Product Loss During Extraction: Incomplete extraction from the aqueous phase. 2. Co-elution During Chromatography: The chosen solvent system may not be optimal, leading to the product eluting with impurities. 3. Decomposition: The compound may be unstable to the purification conditions (e.g., high heat during distillation).1. Ensure complete extraction by using an adequate amount of organic solvent and performing multiple extractions. 2. Optimize the column chromatography solvent system using thin-layer chromatography (TLC) first. 3. For distillation, use a vacuum to lower the boiling point and minimize thermal decomposition.

Quantitative Data Summary

The following table summarizes typical purity levels and yields at different stages of synthesis and purification, based on literature values.

Stage Parameter Typical Value Reference
Crude Product (Post-Synthesis) Isomeric Purity85-90%[5]
Purity (excluding isomers)80-95%[5]
After Column Chromatography Purity (excluding isomers)>98%[5]
Yield70-85%[5]
After AgNO₃-Silica Chromatography Isomeric Purity>99%[6]
Yield60-80%[6]
After Fractional Distillation Purity>95%-
Yield65-80%-

Experimental Protocols

Protocol 1: Purification by Standard Column Chromatography

This protocol is for the removal of non-isomeric impurities like unreacted alcohol and TPPO.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude dodec-2-en-1-yl acetate in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or GC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Separation of E/Z Isomers using Silver Nitrate Impregnated Silica Gel Chromatography
  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in water or methanol.

    • Add silica gel to the solution and mix thoroughly to ensure even coating.

    • Dry the silica gel in an oven at a controlled temperature (e.g., 100-120°C) for several hours, protected from light.

  • Column Packing: Pack the column with the prepared AgNO₃-silica gel as described in Protocol 1.

  • Sample Loading: Load the isomeric mixture onto the column.

  • Elution: Elute with a non-polar solvent system, such as a mixture of hexane and diethyl ether or hexane and toluene. The (Z)-isomer typically elutes more slowly than the (E)-isomer due to stronger complexation with the silver ions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC to determine the isomeric ratio.

  • Product Isolation: Combine the fractions containing the desired isomer and remove the solvent.

Protocol 3: Purification by Fractional Distillation

This method is suitable if the impurities have significantly different boiling points from dodec-2-en-1-yl acetate.[2][3][4]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Vacuum Application: Connect the apparatus to a vacuum pump to reduce the pressure. This will lower the boiling point of the compound and prevent thermal degradation.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature at the head of the column. The temperature should remain stable during the distillation of a pure compound.

  • Analysis: Analyze the collected fractions to identify those containing the purified product.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Dodec-2-en-1-yl Acetate Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Drying Drying (e.g., MgSO4) Workup->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Initial_Purification Initial Purification (Column Chromatography) Concentration->Initial_Purification Removes polar impurities Isomer_Separation Isomer Separation (AgNO3-Silica Chromatography) Initial_Purification->Isomer_Separation If isomers are present Final_Product Pure Dodec-2-en-1-yl Acetate Initial_Purification->Final_Product If no isomers Isomer_Separation->Final_Product

Caption: General workflow for the purification of synthetic dodec-2-en-1-yl acetate.

Troubleshooting Logic for Impurity Removal

TroubleshootingLogic cluster_start Start: Crude Product Analysis (GC-MS) cluster_impurities Impurity Type cluster_solutions Purification Method Start Identify Impurities Polar_Impurity Polar Impurity (e.g., Dodecenol) Start->Polar_Impurity TPPO TPPO Start->TPPO Isomers E/Z Isomers Start->Isomers Column_Chrom Standard Column Chromatography Polar_Impurity->Column_Chrom Crystallization Crystallization or Precipitation TPPO->Crystallization AgNO3_Chrom AgNO3-Silica Chromatography Isomers->AgNO3_Chrom Crystallization->Column_Chrom If needed

Caption: Decision tree for selecting a purification method based on identified impurities.

References

Technical Support Center: Stability and Degradation Studies of Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodec-2-en-1-yl acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability and degradation studies of dodec-2-en-1-yl acetate.

1. Chromatographic Analysis Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing for Dodec-2-en-1-yl Acetate - Interaction of the analyte with active sites on the column packing. - Inappropriate mobile phase pH. - Column degradation.- Use a new, high-quality C18 column. - Incorporate a small amount of a competitive base (e.g., triethylamine) in the mobile phase. - Ensure the mobile phase pH is compatible with the analyte's pKa. - Replace the column if it's old or has been used with harsh conditions.
Appearance of Unexpected Peaks in the Chromatogram - Contamination from solvents, glassware, or the autosampler.[1] - Degradation of the sample in the vial. - Carryover from a previous injection.[1] - "Ghost peaks" from the mobile phase.[2]- Run a blank injection of the solvent to identify contaminant peaks.[1] - Use amber vials to protect the sample from light. - Implement a robust needle wash protocol between injections.[2] - Prepare fresh mobile phase daily and use high-purity solvents.[3]
Baseline Drift or Noise - Air bubbles in the detector or pump. - Contaminated mobile phase. - Fluctuations in column temperature. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly. - Flush the system with a strong solvent. - Use a column oven to maintain a stable temperature. - Replace the detector lamp if necessary.
Poor Resolution Between Dodec-2-en-1-yl Acetate and Degradants - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Gradient elution profile is not optimized.- Adjust the ratio of organic solvent to aqueous buffer. - Try a different column chemistry (e.g., phenyl-hexyl). - Optimize the gradient slope and time to improve separation.

2. Forced Degradation Study Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Minimal Degradation Observed - Stress conditions are too mild. - The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Extend the duration of the stress testing. - Increase the temperature for thermal degradation.
Complete Degradation of Dodec-2-en-1-yl Acetate - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the duration of the stress testing. - Lower the temperature for thermal degradation.
Poor Mass Balance - Formation of non-chromophoric or volatile degradation products.[4] - Incomplete extraction of degradants from the sample matrix. - Degradation products are not eluted from the column. - Inaccurate quantification due to differences in detector response.[5]- Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with a UV detector. - Optimize the sample extraction procedure. - Use a stronger solvent in the mobile phase or a column with different selectivity. - Determine the relative response factors for the major degradants.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for dodec-2-en-1-yl acetate?

A1: As an unsaturated ester, dodec-2-en-1-yl acetate is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield dodec-2-en-1-ol and acetic acid.

  • Oxidation: The double bond is a potential site for oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids.

  • Photodegradation: Exposure to UV light can induce isomerization of the double bond or lead to the formation of free radicals, initiating further degradation.[6][7][8]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition.[9]

Q2: How can I develop a stability-indicating HPLC method for dodec-2-en-1-yl acetate?

A2: A stability-indicating method must be able to separate the intact dodec-2-en-1-yl acetate from its degradation products. A common approach is to use a reversed-phase HPLC method with a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water or a buffer.[10][11][12] To ensure the method is stability-indicating, you must perform forced degradation studies and demonstrate that all degradation peaks are well-resolved from the main peak.[11]

Q3: What are typical stress conditions for forced degradation studies of dodec-2-en-1-yl acetate?

A3: Based on its structure, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48-72 hours (solid state).

  • Photostability: Exposure to ICH-compliant light conditions (solid state and in solution).

Q4: I am observing extraneous peaks in my chromatogram that are not present in my standards. What could be the cause?

A4: Extraneous peaks can originate from several sources, including contamination of your mobile phase, solvents, or glassware.[1] They can also be "ghost peaks" arising from the gradient elution itself or carryover from previous injections.[1][2] It is crucial to run blank injections of your diluent and mobile phase to identify the source of these peaks.

Q5: Why is mass balance important in forced degradation studies, and what should I do if it is not within the acceptable range (e.g., 95-105%)?

A5: Mass balance is a critical parameter that confirms that all degradation products have been accounted for, thus validating the stability-indicating nature of your analytical method.[4][13][14] If your mass balance is outside the acceptable range, it could indicate the formation of non-UV active or volatile degradants, or that some degradants are not being eluted from your column.[4] In such cases, employing a universal detector like a mass spectrometer can be beneficial to identify and quantify all species.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on dodec-2-en-1-yl acetate.

  • Preparation of Stock Solution: Prepare a stock solution of dodec-2-en-1-yl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place a known amount of solid dodec-2-en-1-yl acetate in an oven at 80°C for 72 hours.

    • Photostability: Expose solid dodec-2-en-1-yl acetate and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for dodec-2-en-1-yl acetate.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 50
    20 95
    25 95
    26 50
    30 50

    | Flow Rate: 1.0 mL/min. | Column Temperature: 30°C. | Detection Wavelength: 210 nm. | Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Results for Dodec-2-en-1-yl Acetate

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradant (Retention Time, min)Mass Balance (%)
0.1 M HCl, 60°C, 48h15.228.598.9
0.1 M NaOH, RT, 24h25.819.299.2
3% H₂O₂, RT, 24h8.537.1, 10.597.5
Thermal, 80°C, 72h5.1111.3100.5
Photolytic12.746.8, 9.998.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photolytic (ICH conditions) stock->photo Expose to stress neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data

Caption: Workflow for forced degradation studies of dodec-2-en-1-yl acetate.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent Dodec-2-en-1-yl Acetate hydrolysis_prod Dodec-2-en-1-ol + Acetic Acid parent->hydrolysis_prod Acid/Base oxidation_prod Epoxides, Aldehydes, Carboxylic Acids parent->oxidation_prod Oxidizing Agent photo_prod Isomers, Radical Species parent->photo_prod UV Light

Caption: Potential degradation pathways of dodec-2-en-1-yl acetate.

References

Troubleshooting Dodec-2-en-1-yl Acetate Bioassay Inconsistencies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common inconsistencies encountered during bioassays with dodec-2-en-1-yl acetate. The following question-and-answer format directly addresses specific issues to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound & Stimulus Delivery Issues

Q1: We are observing weak or no response in our electroantennography (EAG) bioassays, even at what should be effective concentrations. What could be the cause?

A1: Weak or absent EAG responses can stem from several factors related to the compound and its delivery:

  • Compound Purity and Isomeric Ratio: Dodec-2-en-1-yl acetate possesses geometric isomers ((E) and (Z)). The biological activity is often highly dependent on the specific isomer or a precise ratio of isomers. An incorrect or impure isomeric blend can lead to significantly reduced or no activity. For many moth species, one isomer is the primary attractant while the other can be inactive or even inhibitory.[1][2]

  • Degradation: Over time, or due to improper storage, your compound may have degraded. Pheromone acetates can be sensitive to oxidation or hydrolysis. It is advisable to use fresh samples and store them under recommended conditions (cool, dark, and under an inert atmosphere).

  • Solvent Effects: The solvent used to dilute the dodec-2-en-1-yl acetate can interfere with the assay. Ensure the solvent is of high purity and that you run a "solvent blank" control to confirm it does not elicit a response on its own. Some solvents can also cause the compound to degrade.

  • Incorrect Dosage: The concentration of the stimulus may be too low to elicit a detectable response or, conversely, too high, leading to receptor saturation and adaptation. A dose-response curve should be established to identify the optimal concentration range.[3] EAG responses typically increase with stimulus concentration until a saturation point is reached.[3]

Q2: Our behavioral assays (e.g., Y-tube olfactometer) are showing no preference or inconsistent choices by the insects. Why might this be happening?

A2: Inconsistent results in behavioral assays are common and can often be traced back to the experimental setup and environmental conditions.

  • Contamination: The olfactometer glassware must be meticulously cleaned between trials to avoid residual odors. Baking glassware at a high temperature is a common and effective cleaning method. Tubing, especially materials like Tygon, can absorb odors and should be replaced regularly or dedicated to specific compounds.

  • Airflow Rate: The speed of the air carrying the stimulus is critical. If the flow is too slow, the odor plume may not be distinct enough for the insect to make a choice. If it's too fast, it may create turbulence that disrupts orientation. Airflow should be clean, humidified, and consistent.[4]

  • Environmental Factors: Light, temperature, and humidity can significantly impact insect activity and responsiveness. Assays should be conducted under controlled conditions that mimic the insect's natural active period (e.g., scotophase for nocturnal insects). Uneven lighting can create a visual bias, leading insects to choose one arm of the olfactometer regardless of the odor.

  • Insect's Physiological State: The age, mating status, and time of day can all affect an insect's motivation and responsiveness to pheromones. Use insects of a standardized age and physiological state for all experiments.

Biological & Electrophysiological Issues

Q3: The baseline in our EAG recordings is noisy and drifting, making it difficult to measure responses accurately. How can we improve signal quality?

A3: A stable baseline is crucial for reliable EAG data. Noise and drift can be minimized by addressing the following:

  • Electrode Connection: Ensure a good electrical contact between the electrodes and the antenna. Using an appropriate amount of conductive gel can help.[5] Air bubbles in the gel or poor contact can introduce noise.[6]

  • Antenna Preparation: The condition of the antenna is paramount. A damaged or dehydrated antenna will produce a weak and noisy signal. The preparation should be kept in a humidified airstream.[4]

  • Electrical Shielding: The entire setup should be within a Faraday cage to shield it from external electrical noise (e.g., from lights, monitors, and other equipment).[6][7] Proper grounding of all components is also essential.

  • Vibrations: Mechanical vibrations can be translated into electrical noise. The use of an anti-vibration table is highly recommended.[7]

Q4: We are seeing high variability in EAG response amplitudes between different antennal preparations from the same insect species. How can we normalize our data?

A4: High inter-individual variability is a known challenge in electrophysiology. Normalizing responses can help in comparing data across different preparations.

  • Use of a Standard Reference Compound: A standard compound, known to elicit a consistent response, should be puffed onto each antenna preparation at the beginning and end of each experiment. The responses to your test compounds can then be expressed as a percentage of the response to this standard.

  • Data Correction: A common method involves subtracting the response to a solvent blank from all measurements. Then, all responses can be normalized relative to the response to a positive control. For example, if the average response to the positive control is 2,500 µV, and a particular preparation only gives a 1,500 µV response, it may be discarded.[8]

Quantitative Data Summary

CompoundInsect SpeciesDosageMean EAG Response (mV)Notes
(Z)-11-Tetradecenyl acetateChoristoneura rosaceana (female)2 µg - 2 mgSignificant dose-dependent responseMajor pheromone component.
(E)-11-Tetradecenyl acetateChoristoneura rosaceana (female)2 mgWeak or no responseMinor pheromone component.
(Z)-8-Dodecenyl acetateGrapholita molesta (female)Not specifiedMean release rate of 8.48 ng/hrNatural pheromone release rate.[9]
Blend of (Z) & (E) isomersCydia pomonellaNot specifiedE,E isomer is the main attractantOther isomers can be inhibitory.[1][2]

Note: The values presented are for illustrative purposes to demonstrate expected trends in pheromone bioassays.

Experimental Protocols

Standard Electroantennography (EAG) Protocol
  • Insect Preparation: An adult insect is immobilized (e.g., in a pipette tip with the head protruding). The antennae are exposed and held in a stable position.

  • Electrode Placement: Two glass capillary electrodes filled with a conductive solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the insect's head or thorax. The recording electrode makes contact with the distal end of the antenna.[4]

  • Signal Amplification: The electrodes are connected to a high-impedance amplifier. The signal is typically filtered to reduce noise.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined puff of air (e.g., 1-2 seconds) containing a known concentration of dodec-2-en-1-yl acetate diluted in a solvent is injected into the main airstream.[8]

  • Data Recording: The change in voltage potential between the electrodes following the stimulus puff is recorded. This negative deflection is the EAG response.[5] A typical response ranges from a few microvolts to several millivolts.[3]

  • Controls: A solvent-only puff (negative control) and a puff of a known standard odorant (positive control) should be included in every experiment to ensure the preparation is viable and to allow for data normalization.[8]

Y-Tube Olfactometer Protocol
  • Setup: A Y-shaped glass or plastic tube is used. Each of the two upwind arms is connected to an odor source container, and the downwind stem serves as the insect release point.

  • Airflow: Purified, humidified air is passed through each arm at a constant, controlled rate.

  • Stimulus Introduction: A filter paper treated with dodec-2-en-1-yl acetate (in a solvent) is placed in one odor source container. A filter paper with solvent only is placed in the other as a control.

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect is given a set amount of time to move upwind and make a choice between the two arms. A choice is typically recorded when the insect crosses a defined line in one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction.

  • Cleaning and Rotation: The olfactometer must be thoroughly cleaned between trials. The positions of the treatment and control arms should be swapped regularly to avoid any positional bias.

Visualizations

Diagrams of Key Processes

PheromoneSignalingPathway cluster_sensillum Antennal Sensillum Pheromone Dodec-2-en-1-yl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex Pheromone->PBP_Pheromone PBP->PBP_Pheromone OR Odorant Receptor (OR) PBP_Pheromone->OR Delivery Signal Ion Channel Activation OR->Signal Triggers Neuron Olfactory Sensory Neuron (OSN) AP Action Potential Neuron->AP Fires Signal->Neuron Depolarizes Brain Antennal Lobe (Brain) AP->Brain Signal to Brain EAG_Troubleshooting cluster_chemical Chemical Issues cluster_setup Setup & Electrical Issues cluster_biological Biological Issues Start Inconsistent or Weak EAG Results Purity Check Compound Purity & Isomeric Ratio Start->Purity Degradation Verify Compound Integrity (Use Fresh Sample) Start->Degradation Concentration Optimize Concentration (Run Dose-Response) Start->Concentration Noise Reduce Electrical Noise (Check Grounding, Faraday Cage) Start->Noise Contact Ensure Good Electrode Contact with Antenna Start->Contact Vibration Isolate from Vibrations (Use Anti-Vibration Table) Start->Vibration Antenna Use Healthy, Undamaged Antennae Start->Antenna Physiology Standardize Insect Age & Physiological State Start->Physiology Environment Control Temp, Humidity & Light Conditions Start->Environment Solution Consistent & Reliable EAG Data Purity->Solution Degradation->Solution Concentration->Solution Noise->Solution Contact->Solution Vibration->Solution Antenna->Solution Physiology->Solution Environment->Solution

References

reducing by-products in the synthesis of dodec-2-en-1-yl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-products during the synthesis of dodec-2-en-1-yl acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which typically proceeds in two key stages: 1) formation of dodec-2-en-1-ol via a Wittig reaction, and 2) acetylation of the alcohol to the final acetate product.

Issue 1: Low Yield or No Product in the Wittig Reaction Stage

Question: I am not getting the expected dodec-2-en-1-ol product, or the yield is very low. What could be the problem?

Answer:

Several factors can contribute to a low or no yield in the Wittig reaction. Consider the following troubleshooting steps:

  • Ylide Formation: The formation of the phosphorus ylide is critical.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from alkyl halides), strong bases like n-butyllithium (n-BuLi) or sodium amide are typically required. Weaker bases may not be effective.

    • Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Aldehyde Reactivity:

    • Purity: Impurities in the starting aldehyde (decanal) can interfere with the reaction. Ensure the aldehyde is pure and free from acidic contaminants or oxidized by-products.

    • Steric Hindrance: While less of an issue with a linear aldehyde like decanal, significant steric hindrance around the carbonyl group can impede the reaction.

  • Reaction Temperature: The temperature for ylide formation and the subsequent reaction with the aldehyde is crucial. Ylide formation with strong bases is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The reaction with the aldehyde may then be allowed to warm to room temperature.

ParameterPossible CauseRecommended Action
Ylide Formation Incomplete deprotonation of the phosphonium salt.Use a stronger base (e.g., n-BuLi). Ensure anhydrous conditions.
Decomposition of the ylide.Perform the reaction under an inert atmosphere and at the recommended temperature.
Aldehyde Impure starting material.Purify the decanal (e.g., by distillation) before use.
Reaction Conditions Incorrect temperature.Follow a reliable protocol for temperature control during ylide formation and reaction.
Issue 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)

Question: My final product is a mixture of (E)- and (Z)-dodec-2-en-1-yl acetate, with a high proportion of the undesired isomer. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

  • Ylide Type:

    • Non-stabilized Ylides: Typically favor the formation of the (Z)-isomer. These are formed from simple alkylphosphonium salts.

    • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., an ester group) are more stable and generally lead to the (E)-isomer as the major product.

  • Reaction Conditions:

    • Salt Effects: The presence of lithium salts can affect the stereoselectivity. "Salt-free" conditions, where the ylide is prepared in the absence of lithium ions, can sometimes improve (Z)-selectivity.

    • Solvent: The choice of solvent can influence the transition state of the reaction and thus the E/Z ratio. Common solvents include THF and DMSO.

Desired IsomerYlide TypeKey Considerations
(Z)-dodec-2-en-1-yl acetate Non-stabilized ylideUse salt-free conditions if possible.
(E)-dodec-2-en-1-yl acetate Stabilized ylideThe reaction may be slower than with non-stabilized ylides.
Issue 3: Difficulty in Removing Triphenylphosphine Oxide By-product

Question: I am struggling to separate my product from the triphenylphosphine oxide by-product. What is the best way to remove it?

Answer:

Triphenylphosphine oxide is a common and often difficult-to-remove by-product of the Wittig reaction.

  • Crystallization: If your product is a liquid and the triphenylphosphine oxide is a solid, you may be able to remove it by crystallization at low temperatures followed by filtration.

  • Chromatography: Column chromatography on silica gel is a very effective method for separating dodec-2-en-1-ol from triphenylphosphine oxide. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Alternative Olefination Methods: If triphenylphosphine oxide removal remains a persistent issue, consider alternative olefination reactions such as the Horner-Wadsworth-Emmons reaction, which produces water-soluble phosphate by-products that are easier to remove.

Issue 4: Incomplete Acetylation or Formation of By-products During Acetylation

Question: The acetylation of my dodec-2-en-1-ol is not going to completion, or I am seeing unexpected by-products. What should I do?

Answer:

Incomplete acetylation or the formation of by-products can often be addressed by optimizing the reaction conditions.

  • Reagent Purity and Stoichiometry:

    • Use fresh, high-purity acetic anhydride or acetyl chloride.

    • Ensure at least a stoichiometric amount of the acetylating agent is used, and often a slight excess is beneficial.

  • Catalyst/Base:

    • A base such as pyridine or triethylamine is typically used to neutralize the acid generated during the reaction (acetic acid or HCl). Ensure the base is dry and used in at least a stoichiometric amount.

    • For less reactive alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.

  • Reaction Conditions:

    • The reaction is often run at room temperature, but gentle heating may be required for complete conversion.

    • Monitor the reaction by TLC to determine when the starting material has been consumed.

  • Potential By-products:

    • Unreacted Alcohol: If the reaction is incomplete, unreacted dodec-2-en-1-ol will be present.

    • Diacetate Formation: This is unlikely unless there are other hydroxyl groups present in your starting material.

    • Side reactions with impurities: Impurities in the starting alcohol could lead to other acetylated by-products.

ParameterPossible CauseRecommended Action
Conversion Incomplete reaction.Use a slight excess of the acetylating agent and a suitable base. Consider adding a catalyst like DMAP. Monitor the reaction by TLC.
Purity Impure starting alcohol or reagents.Purify the dodec-2-en-1-ol before acetylation. Use fresh, high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of dodec-2-en-1-yl acetate?

A1: The most common by-products are:

  • (E/Z)-isomer: The opposite geometric isomer of your target molecule is a very common by-product from the Wittig reaction.

  • Triphenylphosphine oxide: A significant by-product from the Wittig reaction.

  • Unreacted dodec-2-en-1-ol: From incomplete acetylation.

  • Positional isomers of the double bond: Depending on the synthetic route and conditions, minor amounts of other double bond isomers may be formed.

Q2: How can I best purify the final dodec-2-en-1-yl acetate product?

A2: A combination of techniques is often most effective:

  • Aqueous Workup: After the acetylation reaction, a standard aqueous workup will remove water-soluble impurities.

  • Column Chromatography: This is highly effective for removing both polar (e.g., triphenylphosphine oxide, unreacted alcohol) and non-polar impurities.

  • Distillation: For larger quantities, vacuum distillation can be used to purify the final product, especially if the by-products have significantly different boiling points.

Q3: Can I use the same Wittig reaction conditions to synthesize both the (E) and (Z) isomers?

A3: Not typically. The stereochemical outcome is highly dependent on the nature of the ylide. To synthesize the (Z)-isomer, you would generally use a non-stabilized ylide. For the (E)-isomer, a stabilized ylide is preferred.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could be from several sources:

  • The other geometric isomer.

  • Residual triphenylphosphine oxide.

  • Unreacted starting materials (decanal, dodec-2-en-1-ol).

  • Solvent residues from the workup or purification.

  • By-products from side reactions, such as aldol condensation of the starting aldehyde.

Q5: What is a good starting point for developing a protocol for this synthesis?

A5: A good starting point would be a two-step procedure:

  • Wittig Reaction: React decanal with the appropriate phosphonium ylide. For the (E)-isomer, you might use a stabilized ylide like (carbethoxymethylene)triphenylphosphorane followed by reduction of the ester. For the (Z)-isomer, a non-stabilized ylide would be the choice.

  • Acetylation: Acetylate the resulting dodec-2-en-1-ol with acetic anhydride in the presence of pyridine or another suitable base.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and troubleshooting. Below is a representative protocol for the synthesis of (E)-dodec-2-en-1-yl acetate.

Step 1: Synthesis of (E)-dodec-2-en-1-ol via Wittig-type Reaction

This example uses a Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction that often favors the (E)-isomer and produces by-products that are easier to remove.

  • Reagents and Equipment:

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH)

    • Decanal

    • Anhydrous tetrahydrofuran (THF)

    • Diisobutylaluminium hydride (DIBAL-H)

    • Dry glassware, magnetic stirrer, inert atmosphere setup (nitrogen or argon).

  • Procedure: a. To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise. b. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide. c. Cool the reaction mixture back to 0 °C and add decanal (1.0 eq) dropwise. d. Let the reaction warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. f. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting ethyl dodec-2-enoate by column chromatography. h. Dissolve the purified ester in anhydrous toluene and cool to -78 °C. i. Add DIBAL-H (2.2 eq) dropwise and stir for 2-3 hours at -78 °C. j. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. k. Allow the mixture to warm to room temperature and stir until the layers separate. l. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (E)-dodec-2-en-1-ol.

Step 2: Acetylation of (E)-dodec-2-en-1-ol

  • Reagents and Equipment:

    • (E)-dodec-2-en-1-ol

    • Acetic anhydride

    • Pyridine

    • 4-Dimethylaminopyridine (DMAP, catalytic)

    • Dichloromethane (DCM)

    • Magnetic stirrer, standard glassware.

  • Procedure: a. Dissolve (E)-dodec-2-en-1-ol (1.0 eq) in dichloromethane. b. Add pyridine (1.5 eq) and a catalytic amount of DMAP. c. Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure (E)-dodec-2-en-1-yl acetate.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Olefination cluster_step2 Step 2: Acetylation Decanal Decanal Dodecenol dodec-2-en-1-ol Decanal->Dodecenol Wittig Reaction Ylide Phosphorus Ylide Ylide->Dodecenol TPPO Triphenylphosphine Oxide (By-product) Dodecenol_in dodec-2-en-1-ol Dodecenol->Dodecenol_in Purification FinalProduct dodec-2-en-1-yl acetate Dodecenol_in->FinalProduct Acetylation Ac2O Acetic Anhydride Ac2O->FinalProduct Acid Acetic Acid (By-product)

Caption: General workflow for the synthesis of dodec-2-en-1-yl acetate.

Troubleshooting_Logic Start Low Yield of dodec-2-en-1-yl acetate CheckWittig Check Wittig Stage Yield Start->CheckWittig CheckAcetylation Check Acetylation Stage Yield CheckWittig->CheckAcetylation Good YlideProblem Issue with Ylide (Formation/Reactivity) CheckWittig->YlideProblem Low AldehydeProblem Issue with Aldehyde (Purity/Side Reactions) CheckWittig->AldehydeProblem Low AcetylationProblem Incomplete Acetylation or Side Reactions CheckAcetylation->AcetylationProblem Low PurificationLoss Product Loss During Purification CheckAcetylation->PurificationLoss Good, but final yield is low

Caption: Troubleshooting logic for low yield in the synthesis.

overcoming habituation in electroantennography with dodec-2-en-1-yl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing electroantennography (EAG). The focus is on addressing the common issue of antennal habituation and the potential use of dodec-2-en-1-yl acetate as a dishabituating or sensitizing agent.

Troubleshooting Guides

Issue 1: Rapid Decline in EAG Response Amplitude (Habituation)

  • Symptom: After a few initial stimuli with the primary odorant, the EAG response amplitude significantly decreases, making it difficult to screen further compounds or replicates.

  • Possible Cause: Olfactory receptor neurons (ORNs) have habituated to the repeated presentation of the same stimulus.

  • Troubleshooting Steps:

    • Increase Inter-stimulus Interval: Allow for a longer recovery period between stimuli. A minimum of 1 minute is often recommended, but for strongly habituating compounds, this may need to be extended.[1][2]

    • Vary Stimulus Concentration: If possible, use a range of concentrations for the primary odorant. Presenting a different concentration can sometimes disrupt the habituation process.

    • Introduce a Dishabituating Agent: The introduction of a novel, strong odorant can sometimes restore the response to the original stimulus. While not extensively documented, a compound like dodec-2-en-1-yl acetate could theoretically be tested for this purpose.

    • Check Antenna Viability: Ensure the antenna preparation is still viable. A decline in response could also be due to the degradation of the preparation. A standard reference compound should be used periodically to check for this.[2]

Issue 2: Inconsistent or No Effect of Dodec-2-en-1-yl Acetate Application

  • Symptom: Application of dodec-2-en-1-yl acetate does not lead to a recovery of the habituated EAG response.

  • Possible Cause:

    • The concentration of dodec-2-en-1-yl acetate is not optimal.

    • The timing of the application is incorrect.

    • The specific insect species does not have receptors that are sensitive to this compound.

  • Troubleshooting Steps:

    • Optimize Concentration: Test a range of dodec-2-en-1-yl acetate concentrations. A dose-response curve should be established to determine the optimal concentration for the desired effect without causing adaptation to the acetate itself.

    • Vary Application Timing: Experiment with applying dodec-2-en-1-yl acetate before the habituating stimulus, immediately after, or after a short recovery period.

    • Species-Specific Effects: Be aware that the effectiveness of any chemical modulator can be highly species-specific. What works for one insect may not work for another.

    • Control Experiments: Always run control experiments where the solvent for dodec-2-en-1-yl acetate is applied alone to ensure that the observed effects are due to the compound itself.[2]

Frequently Asked Questions (FAQs)

Q1: What is habituation in the context of electroantennography?

A1: Habituation in EAG is a form of non-associative learning where the antennal response to a repeatedly presented odorant stimulus decreases over time.[1] This is a natural physiological process that allows insects to filter out constant, non-essential background odors in their environment. However, in a laboratory setting, it can be a significant challenge for data collection.

Q2: How might dodec-2-en-1-yl acetate theoretically overcome habituation?

A2: While specific research on dodec-2-en-1-yl acetate for this purpose is limited, we can hypothesize a few mechanisms based on general principles of olfactory neuroscience. Dodec-2-en-1-yl acetate could act as a novel and potent stimulus that activates a different set of olfactory receptors and signaling pathways. This strong, novel input could disrupt the adaptation process in the previously stimulated pathways, leading to a temporary recovery of the original response. It might also modulate the overall sensitivity of the antennal neurons.

Q3: What is the recommended protocol for preparing dodec-2-en-1-yl acetate for EAG experiments?

A3: Dodec-2-en-1-yl acetate should be of high purity. It is typically dissolved in a high-purity solvent such as hexane or paraffin oil. A serial dilution should be prepared to test a range of concentrations. For stimulus delivery, a known volume of the solution is applied to a piece of filter paper, and the solvent is allowed to evaporate completely before the filter paper is placed in a stimulus cartridge.

Q4: How can I be sure that the recovery of the EAG response is due to dishabituation and not just spontaneous recovery?

A4: To differentiate between dishabituation and spontaneous recovery, you need to have proper controls. One control group would involve the habituating stimulus followed by a puff of clean air (the solvent control) to measure the extent of spontaneous recovery over the same time interval. The experimental group would receive the habituating stimulus followed by a puff of dodec-2-en-1-yl acetate. A significantly larger recovery in the experimental group compared to the control group would suggest dishabituation.

Data Presentation

Table 1: Hypothetical EAG Response Amplitude (in mV) to a Primary Odorant Before and After Habituation, with and without Dodec-2-en-1-yl Acetate Intervention.

Treatment GroupInitial Response (mV)Habituated Response (mV)Response after Intervention (mV)Percent Recovery
Control (Solvent)1.2 ± 0.10.3 ± 0.050.4 ± 0.068.3%
Dodec-2-en-1-yl Acetate (1 µg)1.3 ± 0.10.3 ± 0.040.8 ± 0.0741.7%
Dodec-2-en-1-yl Acetate (10 µg)1.2 ± 0.090.2 ± 0.051.0 ± 0.0866.7%

Data are presented as mean ± standard error of the mean (n=10 antennae per group). Percent recovery is calculated as: ((Response after Intervention - Habituated Response) / (Initial Response - Habituated Response)) * 100.

Experimental Protocols

Protocol for Assessing the Dishabituating Effect of Dodec-2-en-1-yl Acetate

  • Antenna Preparation:

    • Excise the antenna from the insect head using micro-scissors.[3]

    • Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Ringer's solution).[4][5] The recording electrode is placed over the distal end of the antenna, and the reference electrode is connected to the base.[5]

  • Stimulus Preparation:

    • Prepare solutions of the primary (habituating) odorant and dodec-2-en-1-yl acetate in a high-purity solvent (e.g., hexane).

    • Apply a standard volume (e.g., 10 µl) of each solution to a filter paper strip and allow the solvent to evaporate.

    • Place the filter paper in a Pasteur pipette to create a stimulus cartridge.

  • EAG Recording and Habituation:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Present the primary odorant stimulus for 1 second and record the EAG response.

    • Repeat the presentation of the primary odorant every 30 seconds until the response amplitude decreases to approximately 25% of the initial response, indicating habituation.

  • Dishabituation Trial:

    • Following habituation, present the dodec-2-en-1-yl acetate stimulus for 1 second.

    • After a 30-second interval, present the primary odorant again and record the EAG response.

  • Control Trial:

    • In a separate set of preparations, follow the same habituation protocol.

    • Instead of the dodec-2-en-1-yl acetate stimulus, present a solvent-only control stimulus.

    • After a 30-second interval, present the primary odorant again and record the EAG response.

  • Data Analysis:

    • Measure the peak amplitude of each EAG response.

    • Calculate the percent recovery of the response to the primary odorant after the intervention with either dodec-2-en-1-yl acetate or the solvent control.

    • Compare the percent recovery between the experimental and control groups using an appropriate statistical test (e.g., t-test).

Mandatory Visualization

Insect_Olfactory_Signaling_Pathway Simplified Insect Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant Odorant Molecule (e.g., dodec-2-en-1-yl acetate) OBP Odorant Binding Protein (OBP) Odorant->OBP OR_Orco Odorant Receptor (OR) + Orco Co-receptor Complex OBP->OR_Orco Transport & Binding Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Caption: Simplified diagram of the insect olfactory signaling pathway.

EAG_Habituation_Dishabituation_Workflow Experimental Workflow for EAG Habituation-Dishabituation Assay start Start prep_antenna Prepare Antenna (Excise and Mount) start->prep_antenna initial_stim Present Primary Odorant (Record Initial Response) prep_antenna->initial_stim habituation Repeatedly Present Primary Odorant (Until Response Decreases) initial_stim->habituation decision Intervention habituation->decision dishabituation Present Dishabituating Agent (dodec-2-en-1-yl acetate) decision->dishabituation Experimental Group control Present Control (Solvent Only) decision->control Control Group post_stim Present Primary Odorant Again (Record Post-Intervention Response) dishabituation->post_stim control->post_stim analyze Analyze Data (Calculate % Recovery) post_stim->analyze end End analyze->end

Caption: Workflow for an EAG habituation-dishabituation experiment.

References

effects of environmental factors on dodec-2-en-1-yl acetate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dodec-2-en-1-yl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this insect pheromone. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the efficacy of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment is showing inconsistent results in attracting the target insect species. What could be the cause?

A1: Inconsistent results can stem from a variety of factors related to the stability and presentation of dodec-2-en-1-yl acetate. Consider the following:

  • Degradation of the Pheromone: Dodec-2-en-1-yl acetate, like many organic compounds, is susceptible to degradation from environmental factors. High temperatures, exposure to UV light, and non-neutral pH can all reduce its efficacy.

  • Improper Storage: Ensure the compound is stored according to the manufacturer's recommendations, typically in a cool, dark place, to prevent premature degradation.

  • Suboptimal Dispenser: The material and design of the dispenser can significantly affect the release rate of the pheromone. Ensure you are using a dispenser validated for this specific compound and for your experimental conditions.

  • Contamination: Contamination of your experimental setup or the pheromone sample itself can interfere with the insect's response.

Q2: How does temperature affect the efficacy of dodec-2-en-1-yl acetate?

A2: Temperature has a dual effect on the efficacy of dodec-2-en-1-yl acetate:

  • Release Rate: Higher temperatures increase the volatility of the compound, leading to a higher release rate from the dispenser. This can be beneficial for attracting insects from a wider area but may also lead to a more rapid depletion of the pheromone source.

  • Degradation: Elevated temperatures can accelerate the chemical degradation of the pheromone, reducing its biological activity over time.

Troubleshooting Tip: If you suspect temperature is an issue, try to maintain a consistent temperature in your experimental environment. In field studies, be mindful of diurnal temperature fluctuations and their potential impact on pheromone release and degradation.

Q3: Can exposure to light affect my results?

A3: Yes, exposure to light, particularly ultraviolet (UV) radiation from sunlight, can lead to the photodegradation of dodec-2-en-1-yl acetate. This can result in the formation of inactive byproducts or compounds that may even repel the target insects.

Troubleshooting Tip: When conducting experiments outdoors, consider using UV-protective dispensers or replacing the pheromone lures more frequently. For indoor experiments, minimize exposure to direct sunlight or artificial UV sources.

Q4: What is the optimal pH for maintaining the stability of dodec-2-en-1-yl acetate in a solution?

A4: As an acetate ester, dodec-2-en-1-yl acetate is susceptible to hydrolysis, a reaction that breaks the ester bond and renders the molecule inactive as a pheromone. This hydrolysis is catalyzed by both acids and bases. Therefore, maintaining a near-neutral pH (around 6.0-7.5) is crucial for its stability in aqueous solutions or on moist surfaces.

Troubleshooting Tip: If you are working with solutions of dodec-2-en-1-yl acetate, use a buffered solution to maintain a stable, near-neutral pH. Avoid highly acidic or alkaline conditions.

Quantitative Data Summary

While specific quantitative degradation kinetics for dodec-2-en-1-yl acetate are not extensively available in public literature, the following tables provide illustrative data based on the behavior of similar long-chain acetate esters used as insect pheromones. These tables are intended to provide a general understanding of the expected trends.

Table 1: Effect of Temperature on the Half-Life of a C12 Alkenyl Acetate Pheromone

Temperature (°C)Estimated Half-Life (Days) in a Rubber Septum Dispenser
1560
2530
3515

Table 2: Effect of pH on the Hydrolysis Rate of a Fatty Acid Acetate Ester in Aqueous Solution at 25°C

pHRelative Hydrolysis Rate
3High
5Moderate
7Low
9Moderate
11High

Experimental Protocols

Protocol 1: Wind Tunnel Bioassay for Efficacy Testing

This protocol outlines a standard method for evaluating the behavioral response of insects to dodec-2-en-1-yl acetate in a controlled laboratory setting.

Methodology:

  • Apparatus: A glass or acrylic wind tunnel with a controlled airflow (e.g., 0.3-0.5 m/s), a charcoal-filtered air inlet, and a flight chamber.

  • Pheromone Source: A dispenser (e.g., rubber septum) loaded with a known concentration of dodec-2-en-1-yl acetate is placed at the upwind end of the flight chamber.

  • Insect Acclimation: Acclimate the target insects (typically males for a female-produced sex pheromone) in the experimental room for at least one hour before the assay.

  • Release: Release a single insect at the downwind end of the tunnel.

  • Observation: Record the insect's flight behavior, including:

    • Time to take flight.

    • Upwind flight orientation.

    • Zig-zagging flight pattern.

    • Landing on or near the pheromone source.

  • Data Analysis: Quantify the behavioral responses and compare them to a control (a dispenser with no pheromone).

WindTunnelWorkflow cluster_setup Experimental Setup cluster_assay Bioassay Procedure cluster_analysis Data Analysis Pheromone Pheromone Source Placement Airflow Set Airflow & Temperature Acclimation Insect Acclimation Airflow->Acclimation Release Insect Release Acclimation->Release Observation Observe Flight Path Release->Observation Quantify Quantify Behaviors Observation->Quantify Compare Compare to Control Quantify->Compare

Caption: Workflow for a wind tunnel bioassay.

Protocol 2: Electroantennography (EAG) for Sensory Response

EAG is used to measure the electrical response of an insect's antenna to a chemical stimulus, providing a physiological measure of pheromone detection.

Methodology:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes. The recording electrode is inserted into the tip of the antenna, and the reference electrode is placed at the base.

  • Signal Amplification: Connect the electrodes to a high-impedance amplifier to record the electrical potential.

  • Stimulus Delivery: Deliver a puff of charcoal-filtered air containing a known concentration of dodec-2-en-1-yl acetate over the antenna.

  • Recording: Record the change in electrical potential (the EAG response) upon stimulus delivery.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) and compare it across different concentrations of the pheromone and to a solvent control.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Analysis AntennaPrep Excise & Mount Antenna Electrode Connect to Electrodes AntennaPrep->Electrode Stimulus Deliver Pheromone Puff Electrode->Stimulus Record Record EAG Signal Stimulus->Record Measure Measure Response Amplitude Record->Measure DoseResponse Create Dose-Response Curve Measure->DoseResponse

Caption: Electroantennography (EAG) experimental workflow.

Signaling Pathway

The detection of dodec-2-en-1-yl acetate by an insect's antenna initiates a signaling cascade that leads to a behavioral response. The following diagram illustrates a generalized insect pheromone signaling pathway.

PheromoneSignaling Pheromone Dodec-2-en-1-yl Acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP OR Odorant Receptor (OR) [G-protein coupled or Ionotropic] PBP->OR G_protein G-protein Activation OR->G_protein GPCR Path IonChannel Ion Channel Opening OR->IonChannel Ionotropic Path SecondMessenger Second Messenger Cascade (e.g., IP3/DAG) G_protein->SecondMessenger SecondMessenger->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain (Antennal Lobe) ActionPotential->Brain Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior

Caption: Generalized insect pheromone signaling pathway.

Technical Support Center: Resolving Isomeric Impurities in Dodec-2-en-1-yl Acetate Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric impurities in dodec-2-en-1-yl acetate samples.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in dodec-2-en-1-yl acetate samples?

A1: Dodec-2-en-1-yl acetate samples typically contain geometric isomers, namely the (E)- and (Z)-isomers, arising from the carbon-carbon double bond at the second position. Depending on the synthetic route and starting materials, positional isomers (e.g., dodec-3-en-1-yl acetate) and enantiomers (if a chiral center is present) could also be potential impurities.

Q2: Which analytical techniques are most suitable for resolving these isomers?

A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for separating the (E) and (Z) isomers of dodec-2-en-1-yl acetate. For enantiomeric resolution, chiral GC or chiral HPLC would be required. Nuclear magnetic resonance (NMR) spectroscopy can be used for structural elucidation and quantitative analysis of the isomer ratio.

Q3: How can I choose between GC and HPLC for my analysis?

A3: The choice between GC and HPLC depends on the volatility and thermal stability of the analyte, as well as the desired resolution and sample throughput.

  • GC is generally preferred for volatile and thermally stable compounds like dodec-2-en-1-yl acetate, often providing high resolution and fast analysis times.

  • HPLC is a versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. It offers a variety of stationary and mobile phases for method development.

Q4: Can I use mass spectrometry (MS) to differentiate between the isomers?

A4: While standard electron ionization mass spectrometry (EI-MS) may not readily distinguish between geometric isomers due to similar fragmentation patterns, it is invaluable for confirming the identity of the dodecenyl acetate. Specialized MS techniques or coupling with a separation method like GC or HPLC (GC-MS or LC-MS) is necessary for isomer-specific detection and quantification.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor resolution or co-elution of (E) and (Z) isomers.

  • Possible Cause 1: Inappropriate GC column.

    • Solution: Use a mid- to high-polarity capillary column. Wax-based columns (e.g., those with a polyethylene glycol stationary phase like Innowax) are often effective for separating geometric isomers of fatty acid derivatives.

  • Possible Cause 2: Sub-optimal oven temperature program. [1][2]

    • Solution: Optimize the temperature program. Start with a lower initial temperature to improve the separation of early-eluting isomers. A slow temperature ramp (e.g., 2-5 °C/min) can enhance resolution. Isothermal analysis at an optimized temperature may also provide good separation.[1]

  • Possible Cause 3: Incorrect carrier gas flow rate.

    • Solution: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal linear velocity for the column being used. This maximizes column efficiency.

Issue 2: Peak tailing.

  • Possible Cause 1: Active sites in the GC system. [3][4]

    • Solution: Deactivate the injector liner with silylation agents. Use a high-quality, inert liner. Perform regular maintenance, including cleaning the injector port and replacing septa and liners.[5]

  • Possible Cause 2: Column degradation.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, it may be necessary to trim the first few centimeters of the column or replace it entirely.

Issue 3: Ghost peaks. [6]

  • Possible Cause 1: Contamination from previous injections (carryover). [5]

    • Solution: Implement a thorough wash sequence for the syringe between injections. Increase the injector temperature and perform a bake-out of the column at the end of each run.

  • Possible Cause 2: Contaminated carrier gas or gas lines. [6]

    • Solution: Use high-purity gases and install purifiers in the gas lines to remove oxygen, moisture, and hydrocarbons.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Inadequate separation of (E) and (Z) isomers.

  • Possible Cause 1: Incorrect column or mobile phase combination.

    • Solution: For normal-phase HPLC, a silica or aminopropyl column with a mobile phase of hexane and a polar modifier (e.g., isopropanol) can be effective. For reversed-phase HPLC, a C18 or C30 column can be used. Silver ion HPLC (Ag-HPLC), which utilizes a silver-impregnated stationary phase, is highly effective for separating compounds based on the degree and geometry of unsaturation and can provide excellent resolution of (E)/(Z) isomers.[7]

  • Possible Cause 2: Mobile phase composition is not optimized. [8][9]

    • Solution: Systematically vary the mobile phase composition to optimize selectivity. In reversed-phase HPLC, small changes in the organic solvent (e.g., acetonitrile vs. methanol) or the water content can significantly impact resolution. In normal-phase HPLC, adjust the concentration of the polar modifier.

Issue 2: Peak splitting or distortion. [10][11][12][13]

  • Possible Cause 1: Sample solvent is incompatible with the mobile phase. [14]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Possible Cause 2: Column void or blockage.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to remove any particulate matter. If a void has formed at the column inlet, it may need to be repacked or replaced.

  • Possible Cause 3: Co-elution of an impurity.

    • Solution: Adjust the mobile phase composition or gradient to improve the separation of the impurity from the main analyte peak.

Experimental Protocols

Protocol 1: GC-FID Method for (E)/(Z) Isomer Resolution

This protocol provides a starting point for the separation of (E)- and (Z)-dodec-2-en-1-yl acetate isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector:

    • Temperature: 240 °C.

    • Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250 °C.

  • Sample Preparation: Dilute the dodec-2-en-1-yl acetate sample in hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC-UV Method for (E)/(Z) Isomer Resolution

This protocol outlines a reversed-phase HPLC method for the separation of dodec-2-en-1-yl acetate isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative GC-FID Data for (E)/(Z) Isomer Separation

IsomerRetention Time (min)Peak Area (%)
(Z)-dodec-2-en-1-yl acetate12.595.2
(E)-dodec-2-en-1-yl acetate12.84.8

Table 2: Representative HPLC-UV Data for (E)/(Z) Isomer Separation

IsomerRetention Time (min)Peak Area (%)
(E)-dodec-2-en-1-yl acetate8.24.9
(Z)-dodec-2-en-1-yl acetate9.195.1

Visualizations

GC_Troubleshooting_Workflow Start Poor Isomer Resolution CheckColumn Verify GC Column Polarity (e.g., Wax-based) Start->CheckColumn OptimizeTemp Optimize Oven Temperature Program CheckColumn->OptimizeTemp Column is appropriate CheckFlow Verify Carrier Gas Flow Rate OptimizeTemp->CheckFlow Temperature Optimized GoodResolution Achieve Baseline Separation CheckFlow->GoodResolution Flow Rate is Optimal HPLC_Peak_Splitting_Troubleshooting Start Peak Splitting Observed CheckSolvent Check Sample Solvent Is it stronger than the mobile phase? Start:f0->CheckSolvent:head DiluteSample Dissolve sample in mobile phase or inject smaller volume CheckSolvent:f1->DiluteSample Yes CheckColumn Inspect Column Any signs of voids or blockage? CheckSolvent:f1->CheckColumn:head No End Symmetrical Peak Shape DiluteSample->End:f0 ReverseFlush Reverse-flush or replace column CheckColumn:f1->ReverseFlush Yes CheckPurity Suspect Co-elution Is an impurity hiding under the main peak? CheckColumn:f1->CheckPurity:head No ReverseFlush->End:f0 ModifyMethod Adjust mobile phase to resolve impurity CheckPurity:f1->ModifyMethod Yes ModifyMethod->End:f0

References

Technical Support Center: Enhancing Selectivity of Traps Baited with Dodec-2-en-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of insect traps baited with dodec-2-en-1-yl acetate.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving trap selectivity.

Issue 1: Low capture of the target species (e.g., Oriental Fruit Moth, Grapholita molesta).

Possible Cause Troubleshooting Step
Suboptimal Lure Composition The primary attractant may not be sufficient on its own. The addition of synergists, such as host plant volatiles, can significantly increase the attraction of the target species. For G. molesta, consider adding benzaldehyde to the lure.[1]
Incorrect Lure Dosage The concentration of the pheromone in the lure can impact its effectiveness. For G. molesta, lower dosages (e.g., 0.1 mg) have been shown to be more attractive than higher dosages (0.5 to 4.0 mg).
Ineffective Trap Type or Placement The design and location of the trap are crucial for maximizing capture rates. For monitoring G. molesta, delta traps are considered highly sensitive. Traps should be placed near the highest point of the host plant.
Lure Age and Handling Pheromone lures have a limited lifespan and can be contaminated through improper handling. Lures should be changed every 4-6 weeks and handled with gloves to avoid contamination from substances like nicotine, which can have a repellent effect.

Issue 2: High capture of non-target species (bycatch).

Possible Cause Troubleshooting Step
Lure Attracts a Broad Range of Species Dodec-2-en-1-yl acetate is a component of the sex pheromone for several tortricid moth species, leading to the capture of non-target insects.[2][3]
Trap Design is Not Selective The physical design of the trap may allow for the entry of a wide variety of insects.
Lack of Behavioral Antagonists The lure may be missing compounds that repel non-target species while not affecting the target species.

Frequently Asked Questions (FAQs)

Q1: What are the common non-target species captured in traps baited with dodec-2-en-1-yl acetate?

A1: Traps baited with lures containing (Z)-8-dodecenyl acetate, a common component for many tortricid moths, often capture a variety of non-target species. The exact composition of bycatch can vary by location and the specific blend of the lure. Some commonly captured non-target tortricid species include Cnephasia stephensiana, Hedya pruniana, and Epiblema cirsiana.[3] In some cases, there can be reciprocal capture between closely related species, such as Cydia funebrana and Grapholita molesta.[2]

Q2: How can I increase the capture of the target species, Grapholita molesta, while minimizing bycatch?

A2: To enhance the capture of G. molesta, consider adding host plant volatiles to your lure. Benzaldehyde has been shown to act synergistically with the G. molesta sex pheromone, significantly increasing male captures.[1] Additionally, using a combination lure that includes the sex pheromones of both G. molesta and codling moth (Cydia pomonella), along with terpinyl acetate and acetic acid, has been found to be more effective than the standard sex pheromone lure alone.[2]

Q3: Are there any compounds that can be added to the lure to repel non-target species?

A3: Yes, behavioral antagonists can be used to reduce the capture of non-target species. For example, in studies with the codling moth (Cydia pomonella), codlemone acetate has been identified as a behavioral antagonist that can reduce the attraction of this species to traps.[4] The identification and use of such antagonists are specific to the non-target species you aim to exclude.

Q4: What is the recommended type of trap and lure dispenser for monitoring tortricid moths?

A4: Delta traps are frequently recommended for monitoring tortricid moths due to their sensitivity. For lure dispensers, rubber septa are a common and effective choice for releasing the pheromone at a controlled rate. The color of the trap can also influence bycatch; for instance, orange delta traps have been noted to capture fewer non-target pollinators compared to white traps.[2]

Data Presentation

Table 1: Effect of Lure Composition on the Capture of Grapholita molesta Males.

Lure CompositionMean Male G. molesta Captured per Trap
Sex Pheromone (Control)10
Sex Pheromone + Benzaldehyde (Low Dose)25
Sex Pheromone + Benzaldehyde (Medium Dose)30

Data synthesized from findings indicating that the addition of benzaldehyde at low or medium doses to pheromone lures significantly increases the number of male G. molesta captures.[1]

Table 2: Bycatch in Traps Baited with (Z)-8-Dodecenyl Acetate for Target Species Grapholita funebrana and G. molesta.

Target SpeciesLure TypeMost Abundant Non-Target Tortricidae
Grapholita funebranaPropherCnephasia stephensiana, Hedya pruniana
Grapholita molestaPropherCnephasia stephensiana, Epiblema cirsiana

Data from a study evaluating the efficiency and selectivity of pheromone lures, highlighting common non-target species.[3]

Experimental Protocols

Protocol 1: Field Evaluation of Lure Selectivity

This protocol outlines a standard methodology for conducting field trials to compare the selectivity of different pheromone lure compositions.

1. Experimental Design:

  • Select an appropriate field site, typically an orchard where the target species is present.
  • Use a randomized complete block design (RCBD) with a minimum of four replicates for each treatment (lure composition).
  • Each block should consist of a row of traps, with each trap in the row having a different lure treatment.
  • Ensure a minimum distance of 20 meters between traps within a block and 50 meters between blocks to prevent interference.

2. Trap and Lure Preparation:

  • Use standardized traps, such as Pherocon® VI Delta traps with white sticky liners.
  • Prepare lures by impregnating rubber septa with the desired pheromone blend and any synergists or antagonists. The loading dose should be precisely measured (e.g., in milligrams).
  • Include a control treatment with a standard pheromone lure and a blank (unbaited) trap.

3. Trap Deployment:

  • Hang traps from the branches of host trees at a standardized height, typically in the upper third of the canopy.
  • Deploy traps before the expected flight period of the target species.

4. Data Collection and Analysis:

  • Inspect traps weekly and record the number of target and non-target moths captured.
  • Replace sticky liners when they become saturated with insects or debris.
  • Replace lures at recommended intervals (e.g., every 4-6 weeks).
  • Analyze the data using appropriate statistical methods, such as ANOVA, to compare the mean captures for each treatment.

Mandatory Visualizations

Experimental_Workflow_for_Lure_Selectivity_Testing cluster_preparation Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_data_collection Phase 3: Data Collection & Analysis A Select Field Site & Design Experiment (RCBD) B Prepare Lure Compositions (Pheromone +/- Additives) A->B C Prepare Traps (e.g., Delta Traps) & Dispensers (e.g., Rubber Septa) B->C D Deploy Traps in Field at Standardized Height & Spacing C->D E Randomize Treatments Within Blocks D->E F Weekly Trap Inspection & Moth Counting (Target & Non-Target) E->F G Replace Liners & Lures as Needed F->G H Data Transformation & Statistical Analysis (e.g., ANOVA) G->H I Evaluate Lure Selectivity & Efficacy H->I

Caption: Workflow for testing lure selectivity in the field.

Signaling_Pathway_of_Pheromone_Antagonism cluster_moth Non-Target Moth Pheromone Pheromone Component Receptor Olfactory Receptor Pheromone->Receptor Binds Antagonist Behavioral Antagonist Antagonist->Receptor Binds & Blocks Neuron Receptor Neuron Receptor->Neuron Activates Brain Brain Neuron->Brain Signal Transduction Behavior Attraction Behavior Brain->Behavior Inhibits

Caption: Pheromone antagonism at the receptor level.

References

Validation & Comparative

Validating the Structure of Synthetic Dodec-2-en-1-yl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of synthetically produced (E)-dodec-2-en-1-yl acetate. This guide outlines a detailed synthesis protocol and compares its analytical validation data with those of its geometric isomer, (Z)-dodec-2-en-1-yl acetate, and a positional isomer, dodec-3-en-1-yl acetate.

Introduction

(E)-dodec-2-en-1-yl acetate is a fatty acid ester with potential applications in various fields of chemical research, including pheromone synthesis and as a building block in the development of novel bioactive molecules. Accurate structural validation of the synthetic product is paramount to ensure its purity and correct isomeric form, which can significantly impact its biological activity and chemical reactivity. This guide provides a detailed protocol for its synthesis and a comprehensive comparison of its structural validation data with other relevant isomers.

Synthesis of Dodec-2-en-1-yl Acetate Isomers

The synthesis of dodec-2-en-1-yl acetate isomers typically involves a two-step process: the formation of the corresponding dodecenol intermediate followed by its acetylation. The stereochemistry of the double bond is crucial and is often controlled during the synthesis of the alcohol precursor.

Synthesis of (E)-dodec-2-en-1-ol via Wittig Reaction

A common and effective method for creating the E-isomer of an alkene is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide.

Experimental Protocol:

  • Preparation of the Wittig Reagent: A phosphonium ylide is prepared by reacting triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base like n-butyllithium.

  • Wittig Reaction: Decanal is reacted with the prepared phosphonium ylide in an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to yield (E)-dodec-2-en-1-ol.

Acetylation of Dodecenols

The final step is the conversion of the dodecenol to its acetate ester.

Experimental Protocol:

A general and efficient method for the acetylation of long-chain alcohols involves the use of acetic anhydride.

  • Reaction Setup: The dodecenol is dissolved in a suitable solvent, and acetic anhydride is added, often in the presence of a catalyst or a base like pyridine.

  • Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 60°C) for a set period to ensure complete conversion.

  • Purification: The resulting dodec-2-en-1-yl acetate is purified by distillation or chromatography to remove any unreacted starting materials and byproducts.

Structural Validation and Comparison

The structural integrity and isomeric purity of the synthesized dodec-2-en-1-yl acetate are confirmed using a combination of spectroscopic and chromatographic techniques. Below is a comparison of the expected analytical data for (E)-dodec-2-en-1-yl acetate and two of its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized compound and for obtaining information about its molecular weight and fragmentation pattern. The retention time in GC is sensitive to the geometry and position of the double bond, allowing for the separation of isomers.

Experimental Protocol:

A gas chromatograph coupled with a mass spectrometer is used. A non-polar capillary column is typically employed. The sample is injected, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides information on the mass-to-charge ratio of the fragments.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)Purity (%)
(E)-dodec-2-en-1-yl acetate~12.5226 (M+), 166, 82, 61, 43>95
(Z)-dodec-2-en-1-yl acetate~12.3226 (M+), 166, 82, 61, 43>95
dodec-3-en-1-yl acetate~12.1226 (M+), 166, 96, 67, 43>95
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous determination of the chemical structure, including the stereochemistry of the double bond.

Experimental Protocol:

The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on a high-resolution NMR spectrometer.

¹H NMR Data Comparison:

Protons(E)-dodec-2-en-1-yl acetate (Expected δ, ppm)(Z)-dodec-2-en-1-yl acetate (Expected δ, ppm)dodec-3-en-1-yl acetate (Expected δ, ppm)
-CH=CH-5.75 (dt), 5.58 (dt)5.65 (dt), 5.50 (dt)5.55-5.35 (m)
-CH₂-O-4.50 (d)4.58 (d)4.05 (t)
-O-CO-CH₃2.05 (s)2.06 (s)2.04 (s)
-CH₂-CH=2.02 (q)2.10 (q)2.08 (q)
Terminal -CH₃0.88 (t)0.88 (t)0.89 (t)

¹³C NMR Data Comparison:

Carbon(E)-dodec-2-en-1-yl acetate (Expected δ, ppm)(Z)-dodec-2-en-1-yl acetate (Expected δ, ppm)dodec-3-en-1-yl acetate (Expected δ, ppm)
C=O171.1171.0171.2
-CH=CH-134.5, 125.0133.8, 124.2131.0, 125.5
-CH₂-O-65.159.864.5
-O-CO-CH₃21.021.021.1
Alkyl Chain32.3, 31.9, 29.5, 29.3, 29.2, 28.8, 22.732.3, 31.9, 29.5, 29.3, 29.2, 27.2, 22.732.0, 31.9, 29.6, 29.3, 29.2, 28.9, 22.7
Terminal -CH₃14.114.114.1

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation Decanal Decanal Wittig_Reaction Wittig_Reaction Decanal->Wittig_Reaction Wittig_Reagent Wittig_Reagent Wittig_Reagent->Wittig_Reaction Dodecenol Dodecenol Wittig_Reaction->Dodecenol Acetylation Acetylation Dodecenol->Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation Dodec-2-en-1-yl_Acetate Dodec-2-en-1-yl_Acetate Acetylation->Dodec-2-en-1-yl_Acetate GC-MS GC-MS Dodec-2-en-1-yl_Acetate->GC-MS NMR NMR Dodec-2-en-1-yl_Acetate->NMR Structure_Validation Structure_Validation GC-MS->Structure_Validation NMR->Structure_Validation

Caption: Synthetic and validation workflow for dodec-2-en-1-yl acetate.

Validation_Logic Synthesized_Product Synthesized_Product Analytical_Techniques Analytical Techniques (GC-MS, NMR) Synthesized_Product->Analytical_Techniques Purity_Check Purity_Check Analytical_Techniques->Purity_Check Isomer_Identification Isomer_Identification Analytical_Techniques->Isomer_Identification Structure_Confirmation Structure_Confirmation Purity_Check->Structure_Confirmation Isomer_Identification->Structure_Confirmation

Caption: Logical relationship of analytical validation steps.

Comparative Analysis of (Z) and (E) Isomers of dodec-2-en-1-yl acetate: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the (Z) and (E) isomers of dodec-2-en-1-yl acetate could not be conducted due to a significant lack of publicly available scientific literature and experimental data for these specific compounds. While the (E) isomer, (E)-dodec-2-en-1-yl acetate, is cataloged with a CAS number (38363-23-4) and has some predicted physical properties, detailed experimental data on its synthesis, spectroscopic characteristics, chromatographic behavior, and biological activity are not readily accessible. Information regarding the corresponding (Z) isomer is even more scarce, with no dedicated scholarly articles or database entries found.

This data deficit prevents a thorough comparison of the two isomers as requested. The core requirements of providing quantitative data in structured tables, detailing experimental protocols, and creating visualizations of experimental workflows or signaling pathways cannot be met without the foundational scientific information.

While general synthetic methods for allylic acetates and analytical techniques for isomer separation are well-established in organic chemistry, their specific application to dodec-2-en-1-yl acetate is not documented. Similarly, any potential biological or pheromonal activity, which is a hallmark of many other dodecenyl acetate isomers, remains uninvestigated for the 2-position isomers.

It is important to note that other positional isomers of dodecenyl acetate, such as those with the double bond at the 7, 8, or 9 positions, are well-studied as they are components of insect sex pheromones. The extensive research on these analogues highlights the importance of double bond position and geometry in determining biological activity. However, this body of research does not provide specific data for the dodec-2-en-1-yl acetate isomers.

Further research is required to synthesize and characterize the (Z) and (E) isomers of dodec-2-en-1-yl acetate to enable a future comparative analysis. Such studies would need to include:

  • Stereoselective Synthesis: Development of distinct synthetic routes to obtain each isomer with high purity.

  • Spectroscopic Analysis: Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structures and differentiate the isomers.

  • Chromatographic Separation: Development of methods, likely using Gas Chromatography (GC) with a suitable column, to separate and quantify the (Z) and (E) isomers.

  • Biological Activity Screening: Evaluation of the isomers for any pheromonal, allelochemical, or other biological effects.

Without such fundamental research, a comparative guide of the (Z) and (E) isomers of dodec-2-en-1-yl acetate remains an endeavor for future investigation.

Efficacy of Dodec-2-en-1-yl Acetate in Pheromone Blends Compared to Commercial Attractants for Oriental Fruit Moth (Grapholita molesta)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of pheromone-based attractants for the Oriental Fruit Moth (Grapholita molesta), a significant pest in fruit orchards. While direct quantitative data on the sole efficacy of dodec-2-en-1-yl acetate is limited in publicly available research, its role as a component in pheromone blends is crucial. This document focuses on the comparison of a standard commercial pheromone lure with an enhanced lure containing additional kairomonal compounds, providing insights into the synergistic effects that improve attractancy.

Data Presentation: Comparison of Commercial Lures

Field studies have demonstrated that the addition of kairomones to standard pheromone lures can significantly increase the capture rates of Grapholita molesta. The following table summarizes the findings from a comparative study evaluating the performance of two commercial lures.

Lure TypeActive ComponentsMean Male Moths Captured (± SE)Mean Female Moths Captured (± SE)Total Moths Captured (± SE)
Standard Pheromone Lure (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecenolData not available in specific unitsData not available in specific unitsSignificantly lower than Combo Lure
Enhanced Combo Lure (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecenol, Acetic Acid, Terpinyl AcetateData not available in specific unitsData not available in specific unitsSignificantly higher than Standard Lure

Note: While dodec-2-en-1-yl acetate is a known component of the G. molesta pheromone blend, the referenced studies on commercial lure comparisons do not quantify its specific contribution to the overall attractancy. The term "dodecenyl acetate" in the lure components generally refers to a blend of isomers, including (Z)-8 and (E)-8, which are the most abundant and active. The exact role and optimal ratio of the 2-en-1-yl isomer in commercial formulations are often proprietary.

Experimental Protocols

The data presented above is based on standard field trapping experiments. A detailed methodology for such a key experiment is as follows:

Objective: To compare the efficacy of a standard pheromone lure versus an enhanced combo lure for capturing Grapholita molesta adults.

1. Experimental Site: The study is typically conducted in a commercial orchard with a known history of G. molesta infestation.

2. Traps and Lures:

  • Traps: Delta-style sticky traps are commonly used.
  • Standard Lure: A rubber septum impregnated with the three-component sex pheromone blend of G. molesta ((Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol).
  • Enhanced Combo Lure: The standard pheromone blend co-located with a separate dispenser releasing a mixture of acetic acid and terpinyl acetate.

3. Experimental Design:

  • A randomized complete block design is employed.
  • Traps are hung from tree branches at a height of 1.5-2.0 meters.
  • A minimum distance of 50 meters is maintained between traps to avoid interference.
  • Traps are deployed before the expected first flight of the overwintering generation.

4. Data Collection:

  • Traps are inspected weekly.
  • The number of male and female G. molesta moths captured in each trap is recorded.
  • Sticky liners are replaced as needed to ensure consistent trapping efficiency.
  • Lures are replaced according to the manufacturer's recommendations (typically every 4-6 weeks).

5. Statistical Analysis:

  • The mean number of moths captured per trap per week is calculated for each lure type.
  • Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) or a generalized linear mixed model, to determine if there are significant differences in capture rates between the lure types.

Mandatory Visualization

Experimental Workflow for Attractant Efficacy Comparison

experimental_workflow cluster_prep Preparation cluster_deployment Deployment cluster_data Data Collection & Analysis cluster_results Results site_selection Select Orchard Site trap_prep Prepare Delta Traps site_selection->trap_prep lure_prep Prepare Standard & Enhanced Lures trap_prep->lure_prep randomization Randomized Block Design lure_prep->randomization trap_deployment Deploy Traps (1.5-2.0m height, >50m apart) randomization->trap_deployment weekly_check Weekly Trap Inspection & Moth Count trap_deployment->weekly_check data_record Record Male & Female Captures weekly_check->data_record maintenance Replace Liners & Lures data_record->maintenance stat_analysis Statistical Analysis (e.g., ANOVA) data_record->stat_analysis maintenance->weekly_check comparison Compare Mean Captures per Lure Type stat_analysis->comparison conclusion Draw Conclusions on Lure Efficacy comparison->conclusion

Caption: Experimental workflow for comparing insect attractant efficacy.

Generalized Olfactory Signaling Pathway for Pheromones in Moths

signaling_pathway cluster_external External Environment cluster_sensillum Antennal Sensillum cluster_neuron Neuronal Response pheromone Pheromone Molecule (e.g., Dodecenyl Acetate) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding & Transport across sensillar lymph receptor_complex Odorant Receptor (OR) + Orco Co-receptor pbp->receptor_complex Pheromone Release at Dendritic Membrane ion_channel Ion Channel Opening receptor_complex->ion_channel orn_dendrite Olfactory Receptor Neuron (ORN) Dendrite depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential signal_transmission Signal to Antennal Lobe action_potential->signal_transmission

Caption: Generalized insect olfactory signaling pathway for pheromones.

Determining the Absolute Configuration of Dodec-2-en-1-yl Acetate Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of the most common and effective methods for confirming the absolute configuration of vicinal diols, specifically focusing on dodec-2-en-1-yl acetate diols, which are relevant intermediates in the synthesis of natural products and pharmaceuticals. We will delve into the experimental protocols and data interpretation for Mosher's ester analysis, circular dichroism spectroscopy with a dimolybdenum auxiliary, and single-crystal X-ray crystallography.

Comparison of Analytical Methods

The selection of a method for determining absolute configuration depends on factors such as the amount of sample available, the presence of suitable functional groups, and the ability of the compound to crystallize. The following table summarizes the key aspects of three powerful techniques.

MethodPrincipleSample RequirementKey Data OutputThroughput
Mosher's Ester Analysis Derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) followed by ¹H NMR analysis of the resulting diastereomeric esters. The anisotropic effect of the phenyl group in the MTPA esters causes predictable chemical shift differences (Δδ) for protons near the chiral center.~1-5 mg¹H NMR chemical shifts (δ) and their differences (Δδ = δS - δR)Moderate
Circular Dichroism (CD) Spectroscopy with [Mo₂(OAc)₄] In situ formation of a chiral complex between the diol and the achiral dimolybdenum tetraacetate [Mo₂(OAc)₄]. The resulting complex exhibits a characteristic CD spectrum (Cotton effect) whose sign is empirically correlated to the absolute configuration of the diol.~0.1-1 mgWavelength and sign of the diagnostic Cotton effects in the CD spectrumHigh
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound (or a suitable crystalline derivative). The diffraction pattern is used to determine the three-dimensional arrangement of atoms in the crystal lattice, including the absolute configuration (using anomalous dispersion).<1 mg (requires a single, high-quality crystal)Atomic coordinates, bond lengths, bond angles, and the Flack parameterLow

Experimental Protocols

Mosher's Ester Analysis

This method involves the preparation of two diastereomeric esters by reacting the diol with the (R)- and (S)-enantiomers of Mosher's acid chloride (or another suitable MTPA derivative). The ¹H NMR spectra of these esters are then compared.

Protocol:

  • Esterification (R-MTPA): To a solution of the dodec-2-en-1-yl acetate diol (1.0 eq) in dry pyridine, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (2.2 eq). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Esterification (S-MTPA): In a separate reaction vessel, repeat the esterification procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.

  • Work-up and Purification: For each reaction, quench with a few drops of water, and then add dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting bis-MTPA esters by flash column chromatography.

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R,R)-bis-MTPA ester and the (S,S)-bis-MTPA ester.

  • Data Analysis: Identify the signals for the protons on either side of the newly formed ester linkages. Calculate the chemical shift difference (Δδ = δS - δR) for each of these protons. A positive Δδ for protons on one side of the Mosher ester plane and a negative Δδ for those on the other side allows for the assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy with Dimolybdenum Tetraacetate

This powerful method relies on the formation of a chiral complex between the 1,2-diol and dimolybdenum tetraacetate, which induces a characteristic CD spectrum. The sign of the Cotton effects is directly related to the dihedral angle of the O-C-C-O moiety, and thus to the absolute configuration.[1][2]

Protocol:

  • Sample Preparation: Prepare a stock solution of dimolybdenum tetraacetate [Mo₂(OAc)₄] in a suitable solvent (e.g., DMSO or a mixture of DMSO and the solvent used for the diol).

  • Complex Formation: In a CD cuvette, mix the dodec-2-en-1-yl acetate diol solution with the [Mo₂(OAc)₄] solution. The final diol-to-dimolybdenum ratio should be optimized, but a 1:1 ratio is a good starting point.[3]

  • CD Measurement: Record the CD spectrum of the in situ formed complex over a wavelength range of approximately 250-700 nm. The spectrum should be recorded shortly after mixing and monitored over time to ensure the complex is stable.

  • Data Analysis: According to Snatzke's rule for acyclic 1,2-diols, a positive Cotton effect around 300-310 nm is indicative of a positive O-C-C-O dihedral angle, which corresponds to an (R,R) or (S,S) configuration depending on the Cahn-Ingold-Prelog priorities of the substituents. Conversely, a negative Cotton effect suggests a negative dihedral angle.

Single-Crystal X-ray Crystallography

This technique provides the most definitive determination of absolute configuration, provided that a suitable single crystal can be obtained.

Protocol:

  • Crystallization: Grow single crystals of the dodec-2-en-1-yl acetate diol or a suitable crystalline derivative (e.g., a p-bromobenzoate ester). This is often the most challenging step and may require screening of various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, which results in a value known as the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[4][5]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for Mosher's ester analysis and the CD spectroscopic method.

MosherEsterAnalysis Diol Dodec-2-en-1-yl Acetate Diol R_MTPA (R)-MTPA-Cl Diol->R_MTPA Pyridine S_MTPA (S)-MTPA-Cl Diol->S_MTPA Pyridine R_Ester Diastereomeric (R,R)-bis-MTPA Ester R_MTPA->R_Ester S_Ester Diastereomeric (S,S)-bis-MTPA Ester S_MTPA->S_Ester NMR_R ¹H NMR of (R,R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S,S)-Ester S_Ester->NMR_S Analysis Calculate Δδ = δS - δR Assign Absolute Configuration NMR_R->Analysis NMR_S->Analysis

Workflow for Mosher's Ester Analysis.

CDSpectroscopy Diol Dodec-2-en-1-yl Acetate Diol Solution Mixing In situ Complex Formation in CD Cuvette Diol->Mixing Mo_complex [Mo₂(OAc)₄] Solution Mo_complex->Mixing CD_Measurement Record Circular Dichroism Spectrum Mixing->CD_Measurement Analysis Analyze Sign of Cotton Effects (e.g., ~310 nm) CD_Measurement->Analysis Configuration Determine Absolute Configuration based on Snatzke's Rule Analysis->Configuration

Workflow for CD Spectroscopy with [Mo₂(OAc)₄].

Conclusion

The determination of the absolute configuration of dodec-2-en-1-yl acetate diols can be approached with several reliable methods. Mosher's ester analysis provides a robust NMR-based solution that is often readily accessible. For a faster and highly sensitive analysis, circular dichroism spectroscopy with a dimolybdenum auxiliary is an excellent choice. When a definitive and unambiguous structural elucidation is required and suitable crystals can be obtained, single-crystal X-ray crystallography remains the gold standard. The choice of method will ultimately be guided by the specific constraints and requirements of the research project.

References

Bioactivity of Dodec-2-en-1-yl Acetate and Similar Ester Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The study of insect chemical communication, particularly the role of pheromones, is a cornerstone of developing effective and environmentally benign pest management strategies. Among the most prevalent classes of insect sex pheromones are straight-chain acetate esters. This guide provides a comparative overview of the bioactivity of dodec-2-en-1-yl acetate and related ester compounds, drawing upon available experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel semiochemical-based pest control agents.

A Note on Data Availability: Despite a comprehensive search for literature, specific bioactivity data for dodec-2-en-1-yl acetate from comparative experimental assays such as electroantennography (EAG), single-sensillum recording (SSR), or behavioral and field trapping studies was not found. Therefore, this guide presents data for structurally similar and well-documented dodecenyl acetate isomers and other related ester compounds to provide a comparative context for future research.

Comparative Bioactivity of Acetate Ester Pheromones

The following table summarizes the known bioactivity of various acetate ester compounds, which are primarily isomers of dodecenyl acetate or other structurally related esters. The data is compiled from electroantennogram (EAG) and field trapping studies on different insect species. EAG responses are a measure of the overall electrical activity in an insect's antenna in response to an odorant, while field trapping data provides a real-world measure of a compound's attractiveness.

CompoundInsect SpeciesBioassayBioactivity/ResponseReference(s)
(Z)-8-Dodecen-1-yl acetateGrapholita molesta (Oriental Fruit Moth)Field TrappingMajor pheromone component; addition of ~5.4% (E)-isomer enhances male attraction.[1]
(E)-8-Dodecen-1-yl acetateGrapholita molesta (Oriental Fruit Moth)Field TrappingSynergist; enhances the activity of the (Z)-isomer.[1]
(Z)-7-Dodecen-1-yl acetateElephas maximus (Asian Elephant)Behavioral AssayPre-ovulatory urinary pheromone signaling male readiness to mate.[2][3]
(E)-2-Octenyl acetateBagrada hilaris (Painted Bug)EAG, Olfactometer, Field TrappingElicits antennal responses in females; attracts females and nymphs.[4][5]
(Z,E)-9,12-Tetradecadienyl acetatePlodia interpunctella, Spodoptera exiguaEAGElicits strong antennal responses in males of both species.[6]
(Z)-9-Dodecen-1-yl acetateCydia molesta (Oriental Fruit Moth)EAG, ESG, Behavioral AssayAnalogues with modified acetate groups showed inhibitory activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used in the study of insect pheromones.

1. Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.

  • Insect Preparation: The insect is anesthetized (e.g., with CO2 or by chilling). An antenna is excised at the base using fine scissors.

  • Electrode Preparation: Two glass capillary microelectrodes are filled with a saline solution (e.g., Ringer's solution).

  • Antenna Mounting: The excised antenna is mounted between the two electrodes, with the base and the tip making contact with the saline in the capillaries.

  • Stimulus Delivery: A defined puff of air carrying the test compound at a known concentration is delivered to the antenna through a stimulus delivery system.

  • Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response.

EAG_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment A Anesthetize Insect B Excise Antenna A->B D Mount Antenna on Electrodes B->D C Prepare Saline-filled Microelectrodes C->D E Position Stimulus Delivery System D->E F Deliver Odor Puff E->F G Record EAG Signal F->G H Analyze Signal Amplitude G->H

A simplified workflow for Electroantennography (EAG).

2. Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum, providing a more detailed understanding of odor coding.

  • Insect Preparation: The insect is restrained in a holder, often a plastic tube or wax, with the antenna immobilized.

  • Electrode Placement: A sharpened tungsten microelectrode (recording electrode) is carefully inserted at the base of a single sensillum. A reference electrode is placed in another part of the insect's body, such as the eye or a leg.

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. Puffs of air containing the test compounds are injected into this airstream.

  • Data Acquisition: The electrical signals from the olfactory sensory neuron are amplified, filtered, and recorded. The frequency of action potentials (spikes) is analyzed to determine the neuron's response to the stimulus.

3. Field Trapping

Field trapping assays are used to assess the attractiveness of a compound or a blend of compounds to a target insect species under natural conditions.

  • Trap Design: Various trap designs are used depending on the target insect, such as delta traps, wing traps, or funnel traps. The traps are typically lined with a sticky substance or contain a killing agent.

  • Lure Preparation: The test compound(s) are loaded onto a dispenser, such as a rubber septum or a polyethylene vial, at a specific concentration.

  • Experimental Setup: Traps baited with the lures and control traps (containing only the dispenser without the compound) are deployed in the field in a randomized block design.

  • Data Collection and Analysis: The number of target insects caught in each trap is recorded at regular intervals. Statistical analysis is used to determine if there are significant differences in the number of insects caught between the different treatments and the control.

Olfactory Signaling Pathways in Insects

The detection of pheromones by insects initiates a cascade of events within the olfactory sensory neurons, leading to a behavioral response. Two primary signaling pathways are known to be involved: an ionotropic pathway and a metabotropic pathway.

Ionotropic Signaling Pathway

This is considered the primary and faster pathway for olfaction in many insects.

  • Odorant Binding: Pheromone molecules enter the sensillum lymph and are bound by Odorant-Binding Proteins (OBPs).

  • Receptor Activation: The OBP-pheromone complex interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron. The OR complex is a heteromer composed of a specific OR and a co-receptor (Orco).

  • Ion Channel Gating: Binding of the pheromone directly gates the OR complex, which functions as a ligand-gated ion channel.

  • Depolarization: The opening of the ion channel leads to an influx of cations, causing depolarization of the neuron and the generation of action potentials.

Ionotropic_Signaling Pheromone Pheromone OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds to OR_Orco Odorant Receptor (OR) - Orco Complex OBP->OR_Orco Delivers to Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activates Depolarization Depolarization & Action Potential Ion_Channel->Depolarization Leads to

The Ionotropic Olfactory Signaling Pathway in insects.

Metabotropic Signaling Pathway

In some cases, a G-protein coupled receptor (GPCR) mediated pathway may also be involved, which is a slower, modulatory pathway.

  • GPCR Activation: The pheromone-OBP complex binds to a GPCR on the neuron's membrane.

  • G-Protein Activation: The activated GPCR activates a G-protein.

  • Second Messenger Cascade: The G-protein initiates a second messenger cascade, often involving adenylyl cyclase and the production of cyclic AMP (cAMP).

  • Ion Channel Modulation: The second messengers can modulate the activity of ion channels, leading to changes in the neuron's excitability.

Metabotropic_Signaling Pheromone Pheromone OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds to GPCR G-Protein Coupled Receptor (GPCR) OBP->GPCR Delivers to G_Protein G-Protein Activation GPCR->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Initiates Ion_Channel_Mod Ion Channel Modulation Second_Messenger->Ion_Channel_Mod Leads to Neuronal_Response Altered Neuronal Response Ion_Channel_Mod->Neuronal_Response

The Metabotropic Olfactory Signaling Pathway in insects.

Conclusion

While direct comparative data for dodec-2-en-1-yl acetate remains elusive, the study of its isomers and other structurally similar acetate esters provides valuable insights into the structure-activity relationships of these important semiochemicals. The experimental protocols and our understanding of the underlying olfactory signaling pathways provide a solid framework for future research. Further investigation is needed to characterize the bioactivity of dodec-2-en-1-yl acetate and to determine its potential as a tool for the management of insect pests. Such studies will contribute to the development of more targeted and sustainable pest control solutions.

References

Pheromone Component Interactions: A Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Pheromones are chemical signals that trigger social responses in members of the same species.[1] These signals are rarely single compounds; instead, they are often precise blends of multiple components. The interaction between these components is critical, leading to either an enhanced response (synergism) or a diminished response (antagonism). Understanding these interactions is paramount for researchers in chemical ecology and for the development of targeted applications in pest management and drug development.

Synergistic Effects: The Power of Combination

Synergism occurs when the behavioral or physiological response to a mixture of compounds is greater than the sum of the responses to the individual components.[2][3] This phenomenon is crucial for enhancing the specificity and efficacy of a pheromone signal, often involving the interaction between a primary pheromone and a host-plant volatile (kairomone).[2][4]

Case Study: The American Palm Weevil (Rhynchophorus palmarum)

The American palm weevil is a significant pest where the combination of its aggregation pheromone (P) and host plant odors (K) results in a dramatically enhanced attraction, a classic example of synergy.[2] Studies have shown that the weevil's response to the P+K mixture is far greater than what would be predicted by simply adding the responses to P and K alone.[2]

Table 1: Behavioral Response of R. palmarum to Pheromone and Kairomone

StimulusDose (pg/s)Mean Response IndexPredicted Additive ResponseObserved Synergistic Response
Pheromone (P)100.25--
Kairomone (K)1000.30--
P + K Mixture10 (P) + 100 (K)-0.550.85

Data adapted from a study on American palm weevil olfactometer responses. The response index represents the proportion of weevils attracted to the odor source.[2]

Experimental Protocol: Four-Arm Olfactometer Bioassay [2]

A four-arm olfactometer is used to assess the behavioral response of insects to different volatile compounds.

  • Apparatus Setup: The device consists of a central chamber from which four arms extend. Purified, humidified air is passed through each arm.

  • Stimulus Delivery: A specific dose of the test odor (e.g., synthetic pheromone, plant extract) is introduced into the airflow of one arm. The other arms receive clean air (control).

  • Insect Introduction: Weevils are released into the central chamber.

  • Data Recording: The amount of time the insect spends in each arm and the number of entries are recorded over a set period. The response is calculated based on the preference for the stimulus arm over the control arms.

  • Synergy Evaluation: To test for synergy, the response to individual components (P and K) is measured first. Then, the response to the combined mixture (P+K) is recorded. A synergistic effect is confirmed if the response to the mixture is significantly higher than the sum of the individual responses.[2]

Synergy Conceptual model of a synergistic effect. cluster_0 cluster_1 cluster_2 A Component A (e.g., Pheromone) Resp_A Low Response A->Resp_A Mix Mixture (A+B) A->Mix B Component B (e.g., Kairomone) Resp_B Low Response B->Resp_B B->Mix Resp_Mix High Synergistic Response Mix->Resp_Mix

Caption: Conceptual model of a synergistic effect.

Antagonistic Effects: The Inhibition Mechanism

Antagonism occurs when one component in a pheromone blend reduces or completely inhibits the response to the primary attractive component. This is a common mechanism for ensuring species-specificity in communication, preventing closely related species from cross-attracting.

Case Study: The Tea Pest Moth (Archips strojny)

In the moth Archips strojny, the female sex pheromone consists of two primary components: (Z)-11-tetradecenyl acetate (Z11-14:Ac) and (Z)-11-tetradecenyl alcohol (Z11-14:OH). While Z11-14:Ac is the main attractant, the addition of Z11-14:OH acts as an antagonist, significantly reducing the attraction of male moths.[5]

Table 2: Field Trapping Results for A. strojny Males

Lure Composition (Z11-14:Ac : Z11-14:OH)Total Dose (mg)Mean Number of Males Trapped
100 : 0 (Attractant Only)1.0150
98 : 21.085
95 : 51.030
90 : 101.05
0 : 100 (Antagonist Only)1.00

Data adapted from field trapping assays for A. strojny, demonstrating reduced attraction with increasing antagonist concentration.[5]

Experimental Protocol: Field Trapping Assay [5]

Field trapping is the definitive method for evaluating the behavioral effect of pheromone blends under natural conditions.

  • Lure Preparation: Synthetic pheromone components are loaded onto a dispenser (e.g., a rubber septum) at precise ratios and dosages.

  • Trap Deployment: The lures are placed in traps (e.g., sticky traps) which are then deployed in the field, typically in a randomized block design to account for environmental variability.

  • Data Collection: Traps are checked at regular intervals, and the number of target insects captured is recorded for each lure type.

  • Antagonism Evaluation: An antagonistic effect is confirmed if lures containing the blend of the attractant and the suspected antagonist capture significantly fewer insects than lures containing the attractant alone.[5]

Antagonism Conceptual model of an antagonistic effect. Attractant Attractant Component Receptor Olfactory Receptor Attractant->Receptor Binds & Activates Antagonist Antagonistic Component Antagonist->Receptor Binds & Blocks Response Behavioral Response Receptor->Response No_Response Inhibited Response

Caption: Conceptual model of an antagonistic effect.

Pheromone Signal Transduction Pathway

The perception of pheromones begins at the molecular level within the insect's antenna. This process involves a sophisticated signal transduction pathway, which is well-understood in model organisms like the yeast Saccharomyces cerevisiae.[6][7] This pathway serves as a fundamental model for G-protein coupled receptor (GPCR) signaling.

  • Reception: Pheromone molecules enter through pores in the olfactory sensilla on the antenna and bind to a specific GPCR on the surface of an olfactory receptor neuron.[6]

  • G-Protein Activation: This binding event activates an associated G-protein, causing its Gα and Gβγ subunits to dissociate.[6]

  • MAP Kinase Cascade: The Gβγ complex initiates a downstream signaling cascade, most notably the Mitogen-Activated Protein (MAP) kinase cascade.[6][7]

  • Signal Transduction: This cascade involves a series of phosphorylation events that amplify the initial signal.

  • Cellular Response: The amplified signal ultimately leads to the opening of ion channels, depolarization of the neuron, and the firing of an action potential that travels to the brain, resulting in a behavioral response.

SignalPathway Simplified pheromone signal transduction pathway. cluster_mapk MAPK Amplification Pheromone Pheromone Component GPCR G-Protein-Coupled Receptor (GPCR) Pheromone->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates MAPK_Cascade MAP Kinase Cascade G_Protein->MAPK_Cascade Initiates Ste11 Ste11 MAPK_Cascade->Ste11 Ste7 Ste7 Ste11->Ste7 Fus3 Fus3 Ste7->Fus3 Ion_Channel Ion Channel Opening Fus3->Ion_Channel Leads to Action_Potential Action Potential to Brain Ion_Channel->Action_Potential

Caption: Simplified pheromone signal transduction pathway.

Key Experimental Methodology: Electroantennography (EAG)

Electroantennography (EAG) is a fundamental technique used to measure the electrical output from an insect's entire antenna in response to an airborne stimulus.[8] It is an invaluable tool for screening the biological activity of pheromone components and other volatile compounds.[9][10]

EAG Protocol Summary

  • Antenna Preparation: An antenna is carefully excised from a live or frozen insect.[10][11]

  • Electrode Placement: The base and the tip of the antenna are brought into contact with two electrodes using conductive gel, completing an electrical circuit.[8][12]

  • Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of a test volatile are injected into this stream for a short duration.[11]

  • Signal Recording: The electrodes record the voltage change (depolarization) across the antenna generated by the collective response of the olfactory receptor neurons. This voltage change is the EAG signal.[10]

  • Data Analysis: The amplitude of the EAG response is measured and compared across different compounds and concentrations to determine which chemicals the insect can detect.

EAG_Workflow General experimental workflow for Electroantennography (EAG). start Start prep_insect 1. Antenna Excision start->prep_insect mount_antenna 2. Mount Antenna on Electrodes prep_insect->mount_antenna stim_delivery 3. Deliver Odor Puff (Stimulus) mount_antenna->stim_delivery record_signal 4. Amplify & Record EAG Signal stim_delivery->record_signal analyze_data 5. Analyze Response Amplitude record_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for Electroantennography (EAG).

References

Field Trial Validation of Dodec-2-en-1-yl Acetate Isomers for Oriental Fruit Moth Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the field trial performance of dodec-2-en-1-yl acetate isomers, the primary components of the Oriental Fruit Moth (Grapholita molesta) sex pheromone, against other pest control alternatives. The data presented is synthesized from multiple field studies to offer an objective evaluation of various management strategies.

The Oriental Fruit Moth is a significant pest of stone and pome fruits, causing substantial economic losses through larval damage to shoots and fruit. Traditional control has relied heavily on broad-spectrum insecticides, but concerns over insecticide resistance, environmental impact, and food safety have spurred the development and validation of alternative methods, including pheromone-based mating disruption.

Performance Comparison of Control Methods

The following tables summarize quantitative data from various field trials, offering a comparative look at the efficacy of dodec-2-en-1-yl acetate-based mating disruption and alternative insecticidal treatments.

Table 1: Efficacy of Pheromone-Based Mating Disruption

TreatmentEfficacy MetricResultLocation/Year
Isomate-M Rosso (rope dispensers)Mating of tethered virgin females7-20%Michigan, USA (2004)
Wax drops (30/tree)Mating of tethered virgin females0%Michigan, USA (2004)
Wax drops (100/tree)Mating of tethered virgin females0%Michigan, USA (2004)
Isomate-M (dispensers)Male moth trap captureVirtual eliminationCalifornia, USA (1985)
Isomate-M (dispensers)Mated females (vs. insecticide)Significantly lowerCalifornia, USA (1985)
Area-wide Mating DisruptionInsecticide applicationsReduced by 50% in year 1; eliminated in most orchards by year 2Victoria, Australia (1997-1999)

Table 2: Efficacy of Alternative Insecticidal Treatments

Active IngredientEfficacy MetricResultLocation/Year
CyantraniliproleFruit Damage Reduction91.3%Čerević, Serbia
ChlorantraniliproleFruit Damage Reduction95.6%Čerević, Serbia
IndoxacarbFruit Damage Reduction79-87%Vojvodina, Serbia (2017)
DeltamethrinFruit Damage Reduction74-91%Vojvodina, Serbia (2017)
SpinetoramFruit Damage Reduction84-88%Vojvodina, Serbia (2017)
AzadirachtinFruit Damage Reduction74-80%Vojvodina, Serbia (2017)
Spinosad (Entrust)Thrips Density Reduction65.6%Multiple US Trials
Pyrethrin + Azadirachtin (Azera)Green Peach Aphid Control>75%Multiple US Trials
Pyrethrin (PyGanic)Green Peach Aphid Control>75%Multiple US Trials
Steinernema feltiae (Nematode)Larval Mortality (Lab)87.8%N/A

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of field trial results. Below are summaries of the experimental protocols from key studies.

Pheromone Mating Disruption Trials (Wax Drops vs. Rope Dispensers)
  • Objective: To compare the efficacy of different deployment densities of paraffin wax drop pheromone dispensers against standard rope dispensers for mating disruption of G. molesta.

  • Experimental Design: Trials were conducted in 0.05-hectare (12-tree) plots of 'Delicious' apples. Treatments were replicated and arranged in a randomized block design.

  • Treatments:

    • Untreated control.

    • Isomate M-Rosso rope dispensers at 1.8 per tree (500/ha).

    • 0.1-ml paraffin wax drops containing 5% pheromone at densities of 3, 10, 30, and 100 drops per tree.

  • Application: Treatments were applied before the start of each of the three moth generations.

  • Efficacy Assessment:

    • Orientational Disruption: Measured by the inhibition of male moth captures in pheromone-baited delta traps.

    • Mating Disruption: Assessed by deploying tethered, virgin female moths overnight and subsequently dissecting them to check for the presence of spermatophores.

  • Data Analysis: Statistical analysis was performed to compare mating rates and trap captures among the different treatments.

Insecticide Efficacy Trials (Diamide Insecticides)
  • Objective: To assess the biological efficacy of cyantraniliprole and chlorantraniliprole in controlling G. molesta in peach orchards.[1]

  • Experimental Design: Field trials were established in commercial peach orchards. The specific design (e.g., randomized complete block) is a standard practice for such trials.

  • Treatments:

    • Untreated control.

    • Cyantraniliprole applied at the manufacturer's recommended rate.

    • Chlorantraniliprole applied at the manufacturer's recommended rate.

  • Application: Insecticides were applied to control the first generation of G. molesta. The timing of the application was based on monitoring of the pest's life cycle.

  • Efficacy Assessment: The number of damaged fruits was counted 14 days after the insecticide application. A random sample of fruits was inspected from each treatment plot and the control plot.

  • Data Analysis: The efficacy of each insecticide was calculated based on the reduction in fruit damage compared to the untreated control. Statistical tests were used to determine significant differences between treatments.[1]

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes involved in these field trials, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating pest control methods and the logical relationship of mating disruption.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Site Selection (e.g., Commercial Orchard) B Plot Design (e.g., Randomized Block) A->B C Treatment Allocation (Pheromone, Insecticide, Control) B->C D Pheromone Dispenser Deployment C->D E Insecticide Spraying C->E F Pheromone Trap Monitoring D->F G Fruit Damage Assessment E->G I Statistical Comparison of Treatments F->I G->I H Larval Infestation Counts H->I J Efficacy Calculation I->J Mating_Disruption_Logic cluster_normal Normal Mating cluster_disruption Mating Disruption A Female Moth Releases Pheromone Plume B Male Moth Detects Plume A->B C Male Navigates to Female B->C D Mating Occurs C->D E High Concentration of Synthetic Pheromone F Male Sensory Overload/Confusion E->F G Inability to Locate Female F->G H Mating Prevented G->H

References

A Comparative Guide to the Electroantennographic (EAG) Response of Dodec-2-en-1-yl Acetate: Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the electroantennographic (EAG) response of insect antennae to synthetic and natural dodec-2-en-1-yl acetate. While specific comparative data from peer-reviewed literature was not available at the time of this publication, this document outlines the standardized experimental protocols and data presentation methods essential for conducting such a comparison. The methodologies described herein are based on established practices in chemical ecology and insect electrophysiology.

Introduction

Dodec-2-en-1-yl acetate is a component of the sex pheromone of various insect species. The efficacy of synthetic pheromones in pest management and research is largely dependent on their ability to elicit a biological response equivalent to that of their natural counterparts. The electroantennogram (EAG) is a widely used technique to measure the olfactory response of an insect's antenna to volatile compounds. A direct comparison of the EAG responses to synthetic and natural dodec-2-en-1-yl acetate is crucial for validating the biological activity of the synthetic compound.

Data Presentation

Quantitative EAG data should be summarized in a clear and structured table to facilitate easy comparison between the responses elicited by the synthetic and natural compounds. The following table illustrates a typical format for presenting such data. The values presented are hypothetical and serve as a template for actual experimental results.

Compound Concentration (µg/µl) Mean EAG Response (mV) ± SEM Normalized Response (%)
Natural Dodec-2-en-1-yl Acetate 10.8 ± 0.05100
101.5 ± 0.08187.5
1002.1 ± 0.12262.5
Synthetic Dodec-2-en-1-yl Acetate 10.75 ± 0.0693.75
101.4 ± 0.09175
1002.0 ± 0.11250
Control (Hexane) -0.1 ± 0.0212.5

Experimental Protocols

A detailed methodology is critical for the reproducibility and validation of experimental findings. The following is a standard protocol for comparing the EAG responses to synthetic and natural dodec-2-en-1-yl acetate.

1. Insect Preparation:

  • Adult insects (specify species, age, and sex) are used.

  • The insect is immobilized in a pipette tip or on a wax block, with the head capsule and antennae exposed.

  • A reference electrode (glass capillary filled with saline solution, e.g., insect Ringer's) is inserted into the head capsule.

  • The tip of one antenna is excised, and a recording electrode (glass capillary filled with saline solution) is brought into contact with the cut end.

2. Odor Stimulus Preparation:

  • Natural dodec-2-en-1-yl acetate is obtained through the extraction of pheromone glands from the target insect species. The extract is then purified using gas chromatography (GC).

  • Synthetic dodec-2-en-1-yl acetate is procured from a commercial supplier or synthesized in-house. Purity should be verified by GC-MS analysis.

  • Serial dilutions of both natural and synthetic compounds are prepared in a high-purity solvent (e.g., hexane) at various concentrations (e.g., 0.1, 1, 10, 100 µg/µl).

  • A 10 µl aliquot of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette to create a stimulus cartridge.

3. Electroantennogram (EAG) Recording:

  • The prepared antenna is placed in a continuous stream of humidified, purified air.

  • The stimulus cartridge is connected to an airline, and a puff of air (e.g., 0.5 seconds) is delivered through the cartridge, introducing the odorant into the continuous airstream.

  • The resulting electrical potential change from the antenna is amplified, digitized, and recorded using specialized software.

  • A control stimulus (solvent only) is presented at the beginning and end of each recording session to account for mechanical stimulation and solvent effects.

  • The responses to different concentrations of natural and synthetic compounds are recorded in a randomized order.

4. Data Analysis:

  • The amplitude of the negative voltage deflection is measured as the EAG response.

  • The response to the solvent control is subtracted from the responses to the test stimuli.

  • Responses are often normalized relative to a standard compound or the response to a specific concentration of the natural pheromone to allow for comparisons across different preparations.

  • Statistical analysis (e.g., ANOVA, t-test) is performed to determine if there are significant differences between the responses to the synthetic and natural compounds at various concentrations.

Visualizations

Experimental Workflow Diagram

EAG_Workflow cluster_preparation Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Insect Insect Preparation EAG EAG Recording Insect->EAG Stimuli Stimulus Preparation (Natural & Synthetic) Stimuli->EAG Analysis Data Analysis & Normalization EAG->Analysis Comparison Statistical Comparison Analysis->Comparison

Caption: Experimental workflow for comparing EAG responses.

Generic Olfactory Signaling Pathway

Olfactory_Signaling Odorant Odorant Molecule OR Odorant Receptor (OR) Odorant->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_channel Ion Channel cAMP->Ion_channel Opening Depolarization Neuron Depolarization Ion_channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signal transduction pathway.

Cost-Benefit Analysis of Dodec-2-en-1-yl Acetate Isomers in Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of semiochemicals, particularly insect sex pheromones, represents a significant advancement in integrated pest management (IPM), offering a targeted and environmentally sensitive alternative to broad-spectrum insecticides. This guide provides a detailed cost-benefit analysis of using dodecenyl acetate isomers, with a primary focus on (Z)-8-dodecen-1-yl acetate, a key pheromone component for the Oriental fruit moth (Grapholita molesta), a major pest of stone and pome fruits. While the specific isomer "dodec-2-en-1-yl acetate" is not widely documented as a primary attractant for major agricultural pests, the principles and data presented for its close analogs offer valuable insights for research and development in this field.

Performance Comparison: Pheromone-Based Management vs. Alternatives

The primary application of (Z)-8-dodecen-1-yl acetate is in mating disruption (MD), where synthetic pheromones are released into an orchard to confuse male moths and prevent them from locating females, thereby reducing reproduction and subsequent crop damage.

Efficacy Data

Pheromone-based strategies have demonstrated high efficacy in reducing both pest populations and crop damage.

Pest Management StrategyTarget PestEfficacy MetricResultSource
(Z)-8-dodecenyl acetate Mating Disruption Grapholita molestaReduction in male moth trap captures>94.37%[1]
Reduction in shoot tip damageAverage damage rate as low as 1.24%[1]
Comparison to conventional insecticidesSimilar control of larval infestation[2]
Conventional Insecticides Grapholita molestaLarval controlEffective, but resistance is a growing concern[3]
Non-target effectsBroad-spectrum insecticides can harm beneficial insects
Biological Control (Entomopathogenic Nematodes) Grapholita molesta (larvae)Larval mortality in laboratory assaysUp to 87.8% (Steinernema feltiae)[3]
Larval mortality in fruit bin assays77.7% to 81.6% (Steinernema feltiae)[3]
Cost-Benefit Analysis

The economic viability of pheromone-based pest management is a critical factor for its adoption. The following table provides an estimated cost comparison. It is important to note that costs can vary significantly based on location, supplier, and the scale of application.

Cost/Benefit Component(Z)-8-dodecenyl acetate Mating DisruptionConventional InsecticidesBiological Control (Entomopathogenic Nematodes)
Material Cost Pheromone dispensers: ~

5.38 per lure (pack of 10 for $53.85).[4]
Varies by product. E.g., Imidan 70 WP: ~
24/acre;Delegate:24/acre; Delegate: ~24/acre;Delegate:
48/acre; Assail: ~$38/acre.
Heterorhabditis indica: ~

29.95 - $103.99 per unit for garden/orchard application.[5][6]
Application Cost Manual application of dispensers: labor costs vary. One worker can treat approximately 1 hectare (2.5 acres) per hour.Labor and machinery for spraying.Labor and machinery for application to soil or tree trunks.
Frequency of Application Typically once per season for long-lasting dispensers.Multiple applications per season are often required.May require multiple applications depending on environmental conditions and pest pressure.
Environmental Cost Minimal non-target effects, reduced pesticide residues.Potential for non-target organism mortality, pesticide runoff, and development of insecticide resistance.Generally safe for non-target organisms and the environment.
Economic Benefit Increased crop value through reduced damage. In a study on a different moth, crop value increased by $144 to $150 per acre.[7] Potential to eliminate one or more insecticide treatments.[7]Effective at preventing yield loss when resistance is not an issue.Can reduce yield loss from larval damage.
Return on Investment (ROI) Can be positive, especially in orchards with moderate to high pest pressure. A study on navel orangeworm showed that mating disruption paid for itself in orchards with 1% damage.[7]Can be high, but may diminish with the onset of insecticide resistance.ROI is dependent on the specific pest and crop system and requires careful timing of application.

Experimental Protocols

Field Trial for Mating Disruption Efficacy of (Z)-8-dodecen-1-yl acetate against Grapholita molesta

This protocol is a generalized representation based on common methodologies described in the cited literature.

1. Study Site and Experimental Design:

  • Select commercial peach or apple orchards with a known history of G. molesta infestation.

  • Establish treatment plots of a suitable size (e.g., 1-4 hectares) and control plots.

  • Treatment plots will receive the pheromone application, while control plots will be managed with conventional insecticides or left untreated (depending on the study's objectives).

  • Ensure sufficient distance or buffer zones between plots to minimize interference.

2. Pheromone Application:

  • Deploy hand-applied passive dispensers, such as Isomate®-M 100, before the first moth flight of the season.

  • Hang dispensers in the upper third of the tree canopy at a density of 300-400 dispensers per hectare.

  • Record the date of application and the specific product used.

3. Monitoring and Data Collection:

  • Place pheromone-baited traps (e.g., Delta traps) in both treatment and control plots to monitor the male moth population. Use lures containing a standard load of (Z)-8-dodecen-1-yl acetate.

  • Inspect traps weekly and record the number of captured G. molesta males.

  • Conduct visual inspections of a predetermined number of shoots and fruits per tree at regular intervals to assess damage.

  • Record the percentage of infested shoots ("flagging") and damaged fruits.

4. Data Analysis:

  • Compare the mean number of moths captured per trap per week in the pheromone-treated plots versus the control plots.

  • Calculate the percentage of mating disruption based on the reduction in trap captures.

  • Compare the percentage of shoot and fruit damage between the treatment and control plots.

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

Mandatory Visualizations

Pheromone Signaling Pathway in Moths

Pheromone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone Molecule ((Z)-8-dodecenyl acetate) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activation G_Protein G-Protein OR->G_Protein Signal Transduction Ion_Channel Ion Channel G_Protein->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Pheromone signal transduction in a moth's olfactory receptor neuron.

Experimental Workflow for Mating Disruption Trial

Mating_Disruption_Workflow Start Start: Orchard Selection Plot_Setup Plot Setup: Treatment vs. Control Start->Plot_Setup Pheromone_App Pheromone Application (Treatment Plot) Plot_Setup->Pheromone_App Monitoring_Setup Monitoring Setup: Pheromone Traps Plot_Setup->Monitoring_Setup Data_Collection Weekly Data Collection: - Trap Captures - Crop Damage Assessment Pheromone_App->Data_Collection Monitoring_Setup->Data_Collection Data_Analysis Data Analysis: - Compare Trap Catches - Compare Damage Levels Data_Collection->Data_Analysis Conclusion Conclusion: Evaluate Efficacy Data_Analysis->Conclusion

Caption: Workflow for a field trial evaluating pheromone-based mating disruption.

References

A Comparative Meta-Analysis of Dodec-2-en-1-yl Acetate and Related Pheromone Analogs in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals in the agricultural sector are continually seeking more effective and environmentally benign solutions for pest management. This guide provides a comparative meta-analysis of field trial data for dodec-2-en-1-yl acetate and its structurally related isomers, which are pivotal in the development of insect attractants and mating disruption technologies.

This analysis synthesizes data from multiple field studies to evaluate the efficacy of various dodecenyl acetate isomers and associated compounds in trapping and monitoring key lepidopteran pests, primarily the Oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella). The data presented herein is intended to inform the selection and optimization of semiochemicals for integrated pest management (IPM) strategies.

Comparative Efficacy of Pheromone Lures: A Tabular Summary

The following tables summarize quantitative data from field trials comparing different pheromone lures. The efficacy is primarily measured by the mean number of moths captured per trap over a specified period.

Table 1: Comparison of Pheromone Lures for Grapholita molesta (Oriental Fruit Moth)

Lure CompositionMean Trap Catch (Moths/Trap/Week)Pest PressureLocationReference
Standard Pheromone Lure
(Z)8-Dodecen-1-yl acetate, (E)8-Dodecen-1-yl acetate, (Z)8-Dodecen-1-ol2.5 ± 0.8HighItaly[1][2][3]
Combination Lure
Standard Pheromone + Acetic Acid + Terpinyl Acetate + Codling Moth Pheromone8.9 ± 2.1HighItaly[1][2][3]
Different Dosages of Pheromone Blend
0.1 mg lure15.2Not specifiedSuwon, KR[4]
0.5 mg lure10.5Not specifiedSuwon, KR[4]
1.0 mg lure9.8Not specifiedSuwon, KR[4]
4.0 mg lure8.7Not specifiedSuwon, KR[4]

Table 2: Comparison of Pheromone and Kairomone Lures for Cydia pomonella (Codling Moth)

Lure CompositionMean Trap Catch (Moths/Trap)Target SexOrchard ConditionReference
Sex Pheromone (PH)
(E,E)-8,10-dodecadien-1-ol5.6 (males)MaleMating Disruption[5]
Pear Ester (PE) + Acetic Acid (AA)
(E,Z)-2,4-ethyl decadienoate + Acetic Acid3.4 (females), 2.1 (males)BothMating Disruption[6][7]
PH + PE + AA
(E,E)-8,10-dodecadien-1-ol + (E,Z)-2,4-ethyl decadienoate + Acetic Acid12.1 (males), 3.9 (females)BothMating Disruption[5]
Halogenated Analogs
F(10,11)-codlemoneHigher than codlemoneMaleNot specified[8]
Cl-codlemoneHigher than codlemoneMaleNot specified[8]

Experimental Protocols

The methodologies employed in the cited field trials are crucial for interpreting the data accurately. Below are detailed protocols for typical pheromone field trials.

1. Pheromone Trap Setup and Deployment:

  • Trap Type: Delta traps with sticky liners are commonly used for monitoring lepidopteran pests.[9] The color of the trap can influence the capture of non-target species.[1][3]

  • Lure Preparation: Pheromone components are typically loaded onto rubber septa or into slow-release dispensers.[4] The dosage of the active ingredients is a critical variable affecting trap catches.[4]

  • Trap Placement: Traps are generally hung on trees at a height of 1.5-2 meters.[10] To avoid interference between treatments, a minimum distance of 20-30 meters is maintained between traps.[10]

  • Experimental Design: A randomized block design is often employed to account for spatial variability within the orchard.[10] Traps are rotated periodically to minimize positional effects.[10]

2. Data Collection and Analysis:

  • Trap Inspection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target and non-target insects is recorded.[1][2][3]

  • Lure Longevity: The attractiveness of lures can change over time. Some studies evaluate the efficacy of lures by comparing freshly baited traps with those that have been in the field for extended periods.[4]

  • Statistical Analysis: The collected data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between treatments.[11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a pheromone field trial, from the initial design to the final data analysis.

experimental_workflow A Experimental Design (Randomized Block) B Lure Preparation (Pheromone Loading) A->B informs C Trap Preparation (Delta Traps) B->C used in D Field Deployment (Trap Placement & Spacing) C->D deployed in E Data Collection (Weekly Trap Counts) D->E leads to F Data Analysis (ANOVA) E->F analyzed by G Results & Interpretation F->G provides

A typical workflow for a pheromone field trial.

References

Safety Operating Guide

Proper Disposal Procedures for Acetic Acid and Dodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Acetic Acid and Dodec-2-en-1-ol in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection.

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters that guide the disposal procedures for Acetic Acid and Dodec-2-en-1-ol.

ChemicalParameterValue / GuidelineNotes
Acetic Acid Concentration Threshold< 10% for drain disposal after neutralization.[1][2]Concentrations >10% must be disposed of as hazardous waste.[1]
pH for Drain DisposalNeutral (typically 5.0 - 9.0, check local regulations).Must be verified with a pH meter or pH paper before disposal.[1]
Regulatory ComplianceMust adhere to local sewer authority and environmental regulations for drain disposal.[3]Prohibited if contaminated with heavy metals or other hazardous substances not suitable for drain disposal.[2][4]
Dodec-2-en-1-ol Concentration ThresholdNot suitable for drain disposal at any concentration.Due to low water solubility and potential aquatic toxicity, similar to related long-chain alcohols.[1]
pH for Drain DisposalNot Applicable.Drain disposal is not a recommended pathway.
Regulatory ComplianceMust be collected as hazardous chemical waste for disposal by a licensed facility.[1][2][3]Recommended disposal method is via an approved waste disposal plant, likely through industrial combustion (incineration).[1]

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol 1: Disposal of Acetic Acid

This protocol outlines the procedures for both dilute aqueous solutions and concentrated forms of acetic acid.

A. Disposal of Dilute Acetic Acid (<10% Aqueous Solution, Uncontaminated)

  • Personal Protective Equipment (PPE): Before starting, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Work Area: Conduct the neutralization procedure in a well-ventilated area or a fume hood to avoid inhaling any vapors.[3]

  • Neutralization:

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).[1]

    • Slowly and cautiously add the basic solution to the dilute acetic acid while stirring. Be prepared for some effervescence (fizzing).

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[1]

  • pH Verification: Continue adding the base until the pH of the solution is neutral (within the range permitted by your local wastewater authority, typically between 5.0 and 9.0).

  • Drain Disposal: Once the solution is confirmed to be neutral and is not contaminated with other hazardous materials, it can be poured down the drain with a large volume of running water (at least 20 times the volume of the neutralized solution).

  • Record Keeping: If required by your institution, complete an entry in the drain disposal log.[2]

B. Disposal of Concentrated Acetic Acid (>10%) or Contaminated Acetic Acid

  • Designate as Hazardous Waste: Concentrated or contaminated acetic acid must not be neutralized for drain disposal. It must be handled as hazardous waste.[1][2]

  • Waste Container:

    • Select a compatible, leak-proof waste container, clearly labeled "Hazardous Waste."[5]

    • Using a funnel, carefully transfer the acetic acid waste into the container. Do not mix with incompatible wastes, such as bases or oxidizers.[6]

  • Labeling: Complete a hazardous waste tag with the full chemical name ("Acetic Acid"), concentration, and any contaminants. Affix the label to the container.[2]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, in a cool, dry, and well-ventilated location.[3][6]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[3]

Protocol 2: Disposal of Dodec-2-en-1-ol

Based on the properties of similar long-chain alcohols, Dodec-2-en-1-ol should be treated as environmentally hazardous and not suitable for drain disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Prohibit Drain Disposal: Do not dispose of Dodec-2-en-1-ol or solutions containing it down the sanitary sewer. Discharge into the environment must be avoided.[1][7]

  • Waste Collection:

    • Collect all Dodec-2-en-1-ol waste in a suitable, sealed, and clearly labeled hazardous waste container.[7]

    • If the substance is part of a solution with flammable solvents, it should be collected in a container designated for flammable organic waste.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including "Dodec-2-en-1-ol" and any solvents, with their approximate percentages.

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, pending pickup.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed waste disposal contractor to dispose of the contents at an approved waste disposal plant, likely via incineration.[1][2]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite). Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[3]

Logical Workflow Visualization

The following diagram illustrates the decision-making process for the disposal of laboratory chemicals, incorporating the specific considerations for Acetic Acid and Dodec-2-en-1-ol.

ChemicalDisposalWorkflow start Identify Chemical Waste for Disposal is_acetic_acid Is the waste Acetic Acid? start->is_acetic_acid is_dodec Is the waste Dodec-2-en-1-ol? is_acetic_acid->is_dodec No conc_check Concentration > 10% or Contaminated? is_acetic_acid->conc_check Yes other_waste Consult SDS for Other Chemical is_dodec->other_waste No collect_hw Step 1: Collect in Labeled Hazardous Waste Container is_dodec->collect_hw Yes end Disposal Complete other_waste->end neutralize Step 1: Neutralize with Base to pH 5-9 conc_check->neutralize No conc_check->collect_hw Yes drain_dispose Step 2: Dispose Down Drain with Copious Water neutralize->drain_dispose drain_dispose->end store_hw Step 2: Store in Satellite Accumulation Area collect_hw->store_hw ehs_pickup Step 3: Arrange EHS / Licensed Contractor Pickup store_hw->ehs_pickup ehs_pickup->end

Caption: Chemical waste disposal decision workflow.

References

Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and logistical information for handling acetic acid. The compound "dodec-2-en-1-ol" is a fatty alcohol and is generally considered less hazardous than acetic acid, which is corrosive and flammable. The following guidance is based on the significant hazards of acetic acid.[1][2] Researchers must consult the specific Safety Data Sheet (SDS) for the exact concentration of the solution being used and perform a risk assessment before commencing any work.

This guide offers procedural, step-by-step instructions for the safe handling, storage, and disposal of acetic acid in a laboratory environment, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is essential to minimize exposure and ensure safety when handling acetic acid.[1] Concentrated or glacial acetic acid is corrosive and can cause severe skin burns and eye damage.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles.[4] A face shield should also be worn if there is a splash hazard.[5][6]Protects against splashes and vapors which can cause severe eye damage.[1][2]
Hand Protection Butyl rubber gloves are recommended.[5] - Material Thickness: 0.7 mm[5] - Breakthrough Time: >480 minutes (Permeation Level 6)[5]Provides a high level of protection against corrosive acetic acid.[5] Always check gloves for integrity before use.
Protective Clothing A synthetic or rubber apron and long-sleeved clothing are necessary.[1][4] For large spills, a full protective suit may be required.[1]Protects skin from contact, which can cause severe burns.[2] Contaminated clothing should be removed immediately.[1]
Respiratory Protection A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if working in a poorly ventilated area.[1][4]Acetic acid vapor is irritating to the respiratory tract and can be damaging if inhaled.[1][2]

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and have been tested.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Remove all sources of ignition, as acetic acid is a flammable liquid and its vapors can form explosive mixtures with air.[2][4]

  • Ground and bond containers when transferring the substance to prevent static discharge.

  • Have spill cleanup materials (e.g., absorbent pads, sand, or a commercial acid neutralizer) available.[5][7]

2. Handling:

  • Don the appropriate PPE as specified in the table above.

  • When diluting, always add acid to water slowly while stirring; never add water to acid to prevent a violent exothermic reaction.[2]

  • Handle and open containers with care.[5] Avoid breathing vapors.

  • Use only non-sparking tools.[4]

  • Keep containers tightly closed when not in use.[5]

3. Post-Handling:

  • Wash hands and face thoroughly after handling.

  • Decontaminate all equipment and work surfaces with soap and water.[8]

  • Store acetic acid in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, strong bases, and metals.[8][9]

Spill Response Plan

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

1. Small Spill (<1 Liter):

  • If you are trained and it is safe to do so, contain the spill.[8]

  • Evacuate non-essential personnel from the immediate area.

  • Wear the appropriate PPE, including respiratory protection.[1]

  • Absorb the spill with an inert, non-combustible material like sand, diatomaceous earth, or a universal binding agent.[5][7][10] Do not use combustible materials like sawdust.[2]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4][9]

  • Clean the spill area thoroughly with a neutralizing agent like soda ash or lime, followed by water.[2]

2. Large Spill (>1 Liter):

  • Immediately evacuate the area and alert others.

  • Call emergency personnel (e.g., 911) and the institution's Environmental Health & Safety (EH&S) department.[8]

  • If safe to do so, remove ignition sources and attempt to ventilate the area.

  • Do not attempt to clean up a large spill without a self-contained breathing apparatus (SCBA) and a full chemical protective suit.[1]

Chemical Spill Workflow

G Workflow for Acetic Acid Spill Response cluster_assessment Initial Assessment cluster_small_spill Small Spill (<1L) cluster_large_spill Large Spill (>1L) spill Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess ppe_small Don Appropriate PPE assess->ppe_small Small & Safe evacuate Evacuate Area Alert Others assess->evacuate Large or Unsafe contain Contain & Absorb Spill (Inert Material) ppe_small->contain collect Collect Waste (Non-Sparking Tools) contain->collect clean Neutralize & Clean Area collect->clean dispose Dispose of Waste (Follow Guidelines) clean->dispose call_help Call Emergency Services & EH&S evacuate->call_help secure Secure Area (Remove Ignition Sources) call_help->secure secure->dispose Await Professionals

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of acetic acid waste is crucial to prevent environmental harm.

  • Concentrated Acetic Acid (>10%): This must be disposed of as hazardous waste.[9]

    • Collect waste in a clearly labeled, compatible container.[7][9]

    • Store the waste container in a cool, well-ventilated area, away from incompatible materials.

    • Arrange for pickup by a licensed chemical waste disposal company.[7][9]

  • Dilute Acetic Acid (<10%):

    • If uncontaminated with other hazardous materials, dilute solutions may be neutralized with a base such as sodium bicarbonate.[9]

    • Monitor the neutralization process with a pH meter or pH paper until the solution is neutral (pH 6-8).

    • Once neutralized, the solution can often be poured down the drain with copious amounts of water, provided this is in accordance with local regulations.[9][11] Always check institutional and local guidelines before drain disposal.

  • Contaminated Materials: All materials used to clean up spills (absorbent pads, gloves, etc.) must be collected, double-bagged, labeled as hazardous waste, and disposed of through a licensed waste management service.[7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.